m-PEG4-SH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S/c1-10-2-3-11-4-5-12-6-7-13-8-9-14/h14H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEBAWYHFQRROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694735 | |
| Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-55-3 | |
| Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
m-PEG4-SH: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Methoxypolyethylene glycol-thiol, specifically the 4-unit derivative m-PEG4-SH, is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and nanotechnology. Its structure comprises a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain, which imparts hydrophilicity and biocompatibility, and a terminal thiol group that serves as a versatile handle for covalent modification. This guide provides a comprehensive overview of the core properties, experimental applications, and characterization of this compound and its conjugates, tailored for researchers, scientists, and drug development professionals.
Core Properties and Specifications of this compound
This compound is a monodisperse compound, meaning it has a precise and uniform molecular weight, which is critical for the synthesis of well-defined bioconjugates.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol |
| Synonyms | m-PEG4-thiol, Methoxy-PEG4-mercapto, 2,5,8,11-Tetraoxatridecane-13-thiol |
| CAS Number | 52190-55-3 |
| Molecular Formula | C9H20O4S |
| Molecular Weight | 224.32 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | Typically ≥95% or ≥97% |
| Solubility | Soluble in water, DMSO, DMF, and other common organic solvents |
| Storage Conditions | Store at -20°C to -5°C, protect from light and moisture, and keep under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the thiol group.[2][3] |
Reactivity and Stability
The utility of this compound is primarily derived from the reactivity of its terminal thiol group. Thiols are nucleophilic and can participate in several chemoselective ligation reactions.
Reactivity:
-
Thiol-Maleimide Michael Addition: The most common application of this compound is its reaction with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly efficient and specific for thiols at a pH range of 6.5-7.5.
-
Thiol-Disulfide Exchange: The thiol group can react with pyridyl disulfides (like in OPSS-activated molecules) to form a disulfide bond, which can be cleaved under reducing conditions.
-
Thiol-Ene Reaction: In the presence of a photoinitiator, thiols can react with alkenes (e.g., vinyl sulfones) via a radical-mediated addition.
-
Metal Surface Binding: The thiol group forms strong dative bonds with the surfaces of noble metals, most notably gold, making it ideal for the functionalization of nanoparticles and biosensors.
While specific quantitative stability data for this compound is not extensively published, general principles for PEG and thiol-containing molecules apply. The primary degradation pathway is the oxidation of the thiol group to form a disulfide-linked dimer, which can be minimized by storing under an inert atmosphere and at low temperatures. PEG chains themselves can undergo auto-oxidation, a process accelerated by heat, light, and the presence of oxygen.[4]
Experimental Protocols
This section provides detailed methodologies for the key applications of this compound.
Protein Conjugation via Thiol-Maleimide Ligation
This protocol describes the conjugation of this compound to a protein that has been functionalized with a maleimide (B117702) group.
Materials:
-
Maleimide-activated protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines and thiols.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted this compound using a desalting column equilibrated with a suitable storage buffer.
Caption: Workflow for protein conjugation with this compound.
Gold Nanoparticle Functionalization
This protocol outlines the steps for coating gold nanoparticles with this compound to create a stable, hydrophilic surface.
Materials:
-
Gold nanoparticle solution (e.g., 5 nM)
-
This compound
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
Procedure:
-
Prepare this compound Solution: Prepare a solution of this compound in the phosphate buffer at a concentration that provides a large molar excess relative to the surface area of the gold nanoparticles.
-
Functionalization Reaction: Add the this compound solution to the gold nanoparticle solution with vigorous stirring.
-
Incubation: Allow the mixture to react overnight at room temperature with continuous stirring to ensure the formation of a self-assembled monolayer.
-
Purification: Centrifuge the solution to pellet the functionalized nanoparticles. Remove the supernatant containing excess this compound.
-
Washing: Resuspend the nanoparticle pellet in fresh phosphate buffer. Repeat the centrifugation and resuspension steps at least three times to remove any non-covalently bound this compound.
-
Final Product: Resuspend the final washed pellet in the desired buffer for storage or further use.
Caption: Workflow for gold nanoparticle functionalization.
PROTAC Synthesis
This compound is a valuable linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][5] This protocol provides a general strategy for synthesizing a PROTAC using a sequential conjugation approach.
Materials:
-
Warhead (POI ligand) with a reactive handle (e.g., an alkyl halide)
-
E3 ligase ligand with a reactive handle (e.g., a maleimide)
-
This compound
-
Suitable anhydrous solvents (e.g., DMF, DCM)
-
Base (e.g., DIPEA, Et3N)
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Step 1: Conjugation of this compound to the Warhead:
-
Dissolve the warhead in an anhydrous solvent.
-
Add this compound (1.0-1.2 equivalents) and a suitable base (2-3 equivalents).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the warhead-PEG-SH intermediate by preparative HPLC.
-
-
Step 2: Conjugation of the Intermediate to the E3 Ligase Ligand:
-
Dissolve the purified warhead-PEG-SH intermediate and the maleimide-functionalized E3 ligase ligand (1.0-1.2 equivalents) in a suitable buffer (e.g., PBS, pH 7.2).
-
Stir the reaction at room temperature until the thiol-maleimide reaction is complete, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Caption: General workflow for PROTAC synthesis.
Characterization of this compound Conjugates
Thorough characterization is essential to confirm successful conjugation and to determine the purity of the final product.
| Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment: Reversed-phase HPLC (RP-HPLC) can separate the PEGylated product from the unconjugated starting materials. Size-Exclusion Chromatography (SEC-HPLC): Useful for separating conjugates based on size and identifying aggregation. |
| Mass Spectrometry (MS) | Confirmation of Conjugation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS can confirm the molecular weight of the conjugate, showing an increase corresponding to the mass of the attached this compound. For larger conjugates, deconvolution of the charge state envelope is necessary. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation: 1H NMR can be used to confirm the presence of the PEG backbone (characteristic peaks around 3.6 ppm) and the successful modification of the thiol group, which results in a shift of the adjacent methylene (B1212753) protons. |
| UV-Vis Spectroscopy | Quantification of Conjugation: If the molecule being conjugated has a distinct UV-Vis absorbance, the concentration of the final product can be determined. For gold nanoparticles, the surface plasmon resonance peak will shift upon successful functionalization. |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Protein Conjugation Analysis: For protein conjugates, SDS-PAGE will show a shift in the molecular weight of the protein band corresponding to the attached PEG chain. This can also be used to estimate the degree of PEGylation (mono-, di-, etc.). |
Application in Signaling Pathway Research
While this compound is not a signaling molecule itself, it is a critical tool for delivering bioactive molecules to study and manipulate signaling pathways. For example, a small molecule inhibitor of a specific kinase in a signaling pathway can be conjugated to a cell-penetrating peptide or a targeting ligand using an this compound linker. The PEG component can improve the solubility and pharmacokinetic properties of the inhibitor, allowing for more effective delivery to its intracellular target.
Consider a hypothetical study targeting the PI3K/Akt signaling pathway, which is often dysregulated in cancer. A researcher could synthesize a conjugate where a PI3K inhibitor is linked to a targeting moiety that binds to a receptor overexpressed on cancer cells.
Caption: PI3K/Akt pathway modulation via a targeted inhibitor.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and various fields of life sciences. Its well-defined structure, hydrophilicity, and reactive thiol group enable the precise construction of a wide range of bioconjugates with improved properties. By understanding its core characteristics and employing the detailed protocols provided in this guide, scientists can effectively leverage this compound to advance their research and therapeutic development efforts.
References
An In-depth Technical Guide to m-PEG4-SH: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with four repeating ethylene (B1197577) glycol units (m-PEG4-SH). It is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies in their work. This document details the structure and molecular weight of this compound, summarizes its key quantitative properties, provides illustrative experimental protocols for its characterization and application, and visualizes a common experimental workflow.
Core Concepts: Structure and Physicochemical Properties
This compound is a monodisperse polyethylene (B3416737) glycol (PEG) derivative that is widely used in bioconjugation, drug delivery, and nanotechnology.[1] Its structure consists of a methoxy (B1213986) group at one terminus, a linear chain of four ethylene glycol units, and a reactive thiol group at the other terminus. This heterobifunctional architecture allows for the covalent attachment of the thiol group to various substrates while the methoxy-PEG chain imparts hydrophilicity and reduces non-specific interactions.[1][2]
The thiol group is highly reactive towards maleimides, sulfhydryl-reactive reagents, and the surfaces of noble metals like gold and silver, forming stable thioether or dative bonds.[2] This reactivity makes this compound an ideal linker for attaching biomolecules to surfaces or for creating advanced drug delivery systems.[3]
Molecular Structure and Weight
The precise chemical structure of this compound is defined by its chemical formula, molecular weight, and structural identifiers.
-
Chemical Name: 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol[4]
-
Synonyms: m-PEG4-thiol, Methyl-PEG4-Thiol, 2,5,8,11-Tetraoxatridecane-13-thiol[4]
-
SMILES: COCCOCCOCCOCCS[5]
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Weight | 224.32 g/mol | [5][6] |
| Chemical Formula | C9H20O4S | [5][6] |
| CAS Number | 52190-55-3 | [5][6] |
| Purity | Typically ≥95% | [4] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | ~1.035 g/cm³ | [6] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents. | [7] |
Experimental Protocols
This section provides detailed methodologies for the characterization and a common application of this compound. These protocols are intended as a guide and may require optimization for specific experimental contexts.
Characterization of this compound
Confirmation of the structure and purity of this compound is critical for its successful application. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of this compound.
-
Objective: To verify the presence and connectivity of the protons in the this compound molecule.
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Expected Chemical Shifts (in CDCl₃, approximate):
-
~3.65 ppm (m): Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).
-
~3.54 ppm (t): Methylene protons adjacent to the methoxy group (CH₃-O-CH₂-).
-
~3.38 ppm (s): Methoxy group protons (CH₃-O-).
-
~2.85 ppm (q): Methylene protons adjacent to the thiol group (-CH₂-SH).
-
~2.70 ppm (t): Methylene protons adjacent to the sulfur atom (-CH₂-S-).
-
~1.56 ppm (t): Thiol proton (-SH). The chemical shift of the thiol proton can be variable and may broaden or exchange with water.
-
2.1.2. Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is employed to confirm the molecular weight of the compound.
-
Objective: To verify the correct molecular weight of this compound.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF).
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile, often with 0.1% formic acid to facilitate protonation.
-
-
Data Acquisition:
-
Infuse the sample directly into the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
-
Expected Ions (Positive Mode):
-
[M+H]⁺: Expected m/z = 225.11
-
[M+Na]⁺: Expected m/z = 247.09
-
Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol describes a common application of this compound: the surface modification of gold nanoparticles to improve their stability and biocompatibility.
-
Objective: To create a stable, aqueous suspension of PEGylated gold nanoparticles.
-
Materials:
-
This compound
-
Citrate-stabilized gold nanoparticle solution (e.g., 20 nm diameter)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
Centrifuge and appropriate tubes
-
-
Procedure:
-
Prepare this compound Solution: Dissolve this compound in deionized water to a final concentration of 1-5 mM.
-
Functionalization Reaction:
-
To the citrate-stabilized gold nanoparticle solution, add the this compound solution. A significant molar excess of this compound to AuNPs is typically used to ensure complete surface coverage (e.g., a 1000 to 10,000-fold molar excess).
-
Gently mix the solution and allow it to react at room temperature for at least 2 hours, or overnight, with gentle stirring. The thiol groups will displace the citrate (B86180) ions on the gold surface.
-
-
Purification of Functionalized Nanoparticles:
-
To remove excess, unbound this compound, centrifuge the nanoparticle solution. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).
-
Carefully remove the supernatant containing the unbound PEG.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound this compound.
-
-
Characterization of PEGylated AuNPs:
-
The stability of the PEGylated AuNPs can be assessed by observing their resistance to aggregation in high salt concentrations (e.g., 1 M NaCl).
-
Successful PEGylation can be confirmed by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and UV-Vis spectroscopy to observe any shifts in the surface plasmon resonance peak.
-
-
Visualizing Experimental Workflows
The following diagram, generated using the DOT language, illustrates a typical experimental workflow for the functionalization of gold nanoparticles with this compound and subsequent characterization.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4.3. PEGylated Gold Nanoparticle Preparation [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
m-PEG4-SH: A Comprehensive Technical Guide for Researchers
CAS Number: 52190-55-3
This in-depth technical guide provides core information on methoxy-poly(ethylene glycol)-thiol (m-PEG4-SH), a versatile heterobifunctional linker crucial in drug development, bioconjugation, and nanotechnology. This guide is intended for researchers, scientists, and drug development professionals, offering detailed chemical and physical properties, experimental protocols, and key applications.
Core Properties and Specifications
This compound is a hydrophilic linker composed of a methoxy-terminated tetra-ethylene glycol chain and a terminal thiol group. The PEG chain enhances solubility and reduces steric hindrance, while the thiol group provides a reactive handle for covalent bond formation with various substrates.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. These values represent typical specifications from various commercial suppliers and may vary slightly between batches.
| Property | Value | Reference(s) |
| CAS Number | 52190-55-3 | [1] |
| Synonyms | m-PEG4-thiol, 2,5,8,11-Tetraoxatridecane-13-thiol, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol | [1] |
| Molecular Formula | C₉H₂₀O₄S | [1] |
| Molecular Weight | 224.32 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥95% | [1] |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | [1] |
| Storage Conditions | Store at -20°C to 4°C, protect from moisture and light. For long-term storage, -20°C is recommended. | [1] |
Key Applications and Experimental Protocols
The terminal thiol group of this compound is highly reactive towards a variety of functional groups, making it a valuable tool for bioconjugation and surface modification. Key applications include its use as a linker in Proteolysis Targeting Chimeras (PROTACs), the functionalization of nanoparticles, and the modification of proteins and peptides.
Thiol-Maleimide Conjugation
The reaction of the thiol group of this compound with a maleimide (B117702) functional group is a widely used bioconjugation strategy due to its high efficiency and selectivity at physiological pH. This reaction forms a stable thioether bond.
Experimental Protocol: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes a general procedure for labeling a protein containing a maleimide group with this compound.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Buffers should be free of thiol-containing reagents.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of this compound in DMF or DMSO.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer. The purified conjugate can be analyzed by SDS-PAGE and mass spectrometry to confirm successful conjugation.
Logical Workflow for Thiol-Maleimide Conjugation
Caption: Workflow for conjugating this compound to a maleimide-activated protein.
Functionalization of Gold Nanoparticles
The strong affinity of the thiol group for gold surfaces allows for the straightforward functionalization of gold nanoparticles (AuNPs). This process creates a self-assembled monolayer of this compound on the nanoparticle surface, enhancing their stability and biocompatibility.
Experimental Protocol: Functionalization of Gold Nanoparticles with this compound
This protocol provides a general method for coating citrate-stabilized gold nanoparticles with this compound.
Materials:
-
Citrate-stabilized gold nanoparticle solution
-
This compound
-
Ethanol
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
Procedure:
-
Prepare this compound Solution: Prepare a 1 mM solution of this compound in ethanol.
-
Functionalization: To the gold nanoparticle solution, add the this compound solution to achieve a final concentration that provides a large molar excess of the thiol relative to the surface area of the nanoparticles. A starting point is to add 1 mL of 1 mM this compound to 10 mL of the gold nanoparticle solution.
-
Incubation: Incubate the mixture for at least 24 hours at room temperature with gentle stirring to allow for the formation of a stable gold-thiol bond.
-
Purification: Centrifuge the solution to pellet the functionalized gold nanoparticles. Remove the supernatant containing excess this compound and resuspend the nanoparticles in the phosphate buffer. Repeat the centrifugation and resuspension steps at least three times to ensure the removal of all unbound this compound.
-
Characterization: The successful functionalization can be confirmed by techniques such as UV-Vis spectroscopy (observing a shift in the surface plasmon resonance peak), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to visualize the nanoparticles.
Diagram of Gold Nanoparticle Functionalization
Caption: Functionalization of a gold nanoparticle with this compound.
Application in PROTAC Synthesis
This compound is a valuable building block in the synthesis of PROTACs, where it serves as a flexible and hydrophilic linker connecting the target protein binder and the E3 ligase ligand. The PEG linker can improve the solubility and cell permeability of the final PROTAC molecule.[2]
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as one derived from this compound plays a critical role in bringing the target protein and the E3 ligase into proximity.
Caption: General mechanism of action for a PROTAC.
Reaction with Vinyl Sulfones
The thiol group of this compound can also react with vinyl sulfones via a Michael addition reaction. This reaction is highly selective for thiols and proceeds efficiently under physiological conditions, providing another strategy for bioconjugation.[3]
Reaction Conditions:
The reaction between a thiol and a vinyl sulfone is typically carried out in an aqueous buffer at a pH between 7 and 9. The reaction is generally rapid and can be completed within a few hours at room temperature.
Purification of this compound Conjugates
The choice of purification method depends on the properties of the resulting conjugate. Common techniques include:
-
Size Exclusion Chromatography (SEC): Effective for separating conjugates from unreacted small molecules like this compound, especially when the conjugate has a significantly higher molecular weight.
-
Dialysis: Useful for removing small molecule impurities from macromolecular conjugates.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to purify and analyze the final conjugate, offering high resolution.
-
Ion-Exchange Chromatography (IEX): Suitable for separating molecules based on their net charge. This can be effective if the conjugation of this compound alters the overall charge of the target molecule.
This guide provides a foundational understanding of the properties, applications, and experimental considerations for using this compound. For specific applications, further optimization of the described protocols may be necessary.
References
A Technical Guide to the Solubility of m-PEG4-SH in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methoxy-polyethylene glycol-thiol with four repeating ethylene (B1197577) glycol units (m-PEG4-SH). Understanding the solubility of this versatile linker is critical for its effective application in bioconjugation, drug delivery, nanoparticle functionalization, and other areas of scientific research. This document details its solubility in various solvents, provides experimental protocols for solubility determination, and illustrates its use in common laboratory workflows.
Core Properties of this compound
This compound, with the chemical name 2,5,8,11-Tetraoxatridecane-13-thiol, is a hydrophilic linker molecule.[1][2][3][4] Its structure, featuring a methoxy-terminated tetra-ethylene glycol chain and a terminal thiol group, imparts a unique solubility profile. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility and biocompatibility, while the thiol group allows for specific covalent attachment to various substrates.[1][5]
Quantitative and Qualitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published. However, based on the general properties of short-chain PEG derivatives and information from suppliers of analogous compounds, a reliable solubility profile can be established. The hydrophilic nature of the PEG chain dominates, rendering it highly soluble in water and other polar solvents.
The following table summarizes the expected solubility of this compound in a range of common laboratory solvents.
| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale & Available Quantitative Data for Analogous Compounds |
| Aqueous | Water, PBS, Buffers | Soluble | The hydrophilic PEG chain enhances solubility in aqueous media.[1] For a range of Biotin-PEG-Thiol products, a solubility of 10 mg/mL in water is reported.[6] |
| Polar Protic | Methanol, Ethanol | Soluble | Short-chain functionalized PEGs are generally soluble in lower alcohols. |
| Polar Aprotic | DMSO, DMF | Soluble | A datasheet for MT(PEG)4 indicates it should be dissolved in DMSO or DMF for use.[7][8] For a range of Biotin-PEG-Thiol products, a solubility of 10 mg/mL in DMSO is reported.[6] |
| Acetonitrile | Soluble | ||
| Halogenated | Dichloromethane (DCM) | Soluble | |
| Chloroform (B151607) | Soluble | For a range of Biotin-PEG-Thiol products, a solubility of 10 mg/mL in chloroform is reported.[6] | |
| Non-Polar | Hexane, Diethyl Ether | Insoluble to Sparingly Soluble | The high polarity of the PEG chain limits solubility in non-polar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound in a specific solvent, a standardized experimental protocol is necessary. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.
Protocol: Shake-Flask Method for Equilibrium Solubility Determination
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (chemically inert, e.g., PTFE with a pore size of 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or a UV-Vis spectrophotometer.
-
Analytical balance
Methodology:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.
-
Prepare several replicate samples.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method.
-
For HPLC: A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
For UV-Vis (if applicable): If this compound has a suitable chromophore, a standard curve can be generated. Alternatively, a colorimetric assay for thiols (e.g., Ellman's reagent) can be used after appropriate sample preparation.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
The solubility is typically reported in mg/mL or mol/L at the specified temperature.
-
Visualizing Workflows with this compound
The utility of this compound lies in its ability to link different molecules or modify surfaces. The following diagrams, generated using the DOT language, illustrate common experimental workflows.
Caption: A generalized workflow for bioconjugation using this compound.
References
- 1. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 2. 2,5,8,11-Tetraoxatridecane-13-thiol | C9H20O4S | CID 53400964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5,8,11-TETRAOXATRIDECANE-13-THIOL | 52190-55-3 [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. nanocs.net [nanocs.net]
- 7. m-PEG4-thiol - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - HK [thermofisher.com]
An In-depth Technical Guide to the Core Mechanism of Action of m-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy-poly(ethylene glycol)-thiol, specifically with four ethylene (B1197577) glycol units (m-PEG4-SH), is a pivotal tool in modern bioconjugation and drug delivery. Its utility stems from the unique properties of its two primary components: a methoxy-terminated tetra-poly(ethylene glycol) (m-PEG4) spacer and a reactive terminal thiol (-SH) group. The PEG spacer imparts enhanced aqueous solubility and biocompatibility, while reducing steric hindrance. The thiol group's high reactivity is the cornerstone of its mechanism of action, enabling the formation of stable covalent bonds with a variety of functional groups. This guide provides a comprehensive overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanisms of Action
The primary mechanism of action of this compound is centered around the nucleophilic reactivity of its terminal thiol group. This allows for several key conjugation strategies:
-
Michael Addition to Maleimides: The thiol group of this compound readily undergoes a Michael addition reaction with maleimide (B117702) functional groups. This is a highly efficient and specific reaction that forms a stable thioether bond, and it is one of the most common methods for bioconjugation.[1]
-
Disulfide Bond Formation with Pyridyl Disulfides (OPSS): this compound can react with ortho-pyridyl disulfide (OPSS) groups through a thiol-disulfide exchange reaction. This results in the formation of a new, stable disulfide bond, releasing a pyridine-2-thione byproduct. This reaction is reversible, which can be advantageous in drug delivery systems designed for release in a reducing environment.
-
Michael Addition to Vinyl Sulfones: Similar to the reaction with maleimides, the thiol group can participate in a Michael addition with vinyl sulfone groups. This reaction is also highly efficient and results in a stable thioether linkage.[2]
-
Conjugation to Noble Metal Surfaces: The thiol group has a strong affinity for noble metal surfaces, particularly gold (Au). This interaction leads to the formation of a stable gold-thiolate (Au-S) bond, enabling the functionalization of gold nanoparticles and surfaces for applications in diagnostics and drug delivery.[1]
Quantitative Data Summary
The efficiency and kinetics of this compound conjugation reactions are influenced by several factors, including pH, temperature, and the molar ratio of reactants. The following tables summarize key quantitative data to guide experimental design.
| Parameter | Optimal Range/Value | Notes |
| Thiol-Maleimide Reaction | ||
| pH | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing maleimide hydrolysis.[1] |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | Starting recommendation for proteins. The optimal ratio is target-dependent and should be determined empirically. For small peptides, a lower ratio (e.g., 2:1) may be optimal.[1] |
| Reaction Time | 2 hours at RT to overnight at 4°C | Incubation time can be adjusted based on the reactivity of the specific thiol and maleimide.[1] |
| Conjugation Efficiency | ||
| cRGDfK (peptide) | 84 ± 4% | Molar Ratio (Maleimide:Ligand) of 2:1.[1] |
| 11A4 (nanobody) | 58 ± 12% | Molar Ratio (Maleimide:Ligand) of 5:1.[1] |
| mPEG-SH on Gold Nanoparticles | ||
| Grafting Density (15 nm AuNP) | Decreases with increasing PEG MW | For mPEG-SH with MW from 2,100 to 51,400 g/mol , the grafting density decreased from 3.93 to 0.31 PEG/nm².[3] |
| Thiol-Vinyl Sulfone Reaction | ||
| pH | 7.0 - 9.0 | The reaction is rapid and selective for cysteine groups within this pH range.[4] |
| Observed Rate Constant (k_obs) | 0.057 min⁻¹ | For the reaction of glutathione (B108866) (a thiol-containing peptide) with a vinyl sulfone self-assembled monolayer at pH 7.5.[5] |
Signaling Pathways and Experimental Workflows
Thiol-Maleimide Conjugation Pathway
This diagram illustrates the Michael addition reaction between the thiol group of this compound and a maleimide-functionalized molecule, resulting in a stable thioether linkage.
Caption: Thiol-Maleimide Conjugation Pathway.
Disulfide Exchange with OPSS
This diagram shows the thiol-disulfide exchange reaction between this compound and an OPSS-activated molecule, leading to a disulfide bond and the release of pyridine-2-thione.
Caption: Disulfide Exchange with OPSS.
Gold Nanoparticle Functionalization Workflow
This workflow outlines the key steps for functionalizing gold nanoparticles with this compound.
Caption: Gold Nanoparticle Functionalization Workflow.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (degassed)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: Cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassette
Methodology:
-
Protein Preparation: Dissolve the maleimide-activated protein in degassed conjugation buffer to a concentration of 1-5 mg/mL.
-
This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific application.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added to react with any unreacted maleimide groups.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis equilibrated with a suitable storage buffer.
Protocol 2: Functionalization of Gold Nanoparticles with this compound
Materials:
-
Gold nanoparticle (AuNP) solution
-
This compound
-
Reaction Buffer: e.g., Phosphate (B84403) buffer, pH 7.4
-
Centrifuge
Methodology:
-
Prepare this compound Solution: Dissolve this compound in the reaction buffer to the desired concentration.
-
Reaction Mixture: Add the this compound solution to the AuNP suspension. The final concentration of this compound will depend on the size and concentration of the AuNPs and the desired grafting density.
-
Incubation: Incubate the mixture overnight at 4°C with gentle mixing to allow for the formation of the gold-thiolate bond.[6]
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration of centrifugation will depend on the size of the nanoparticles.
-
Washing: Carefully remove the supernatant containing excess this compound and resuspend the AuNP pellet in fresh buffer. Repeat the centrifugation and washing steps at least twice to ensure complete removal of unreacted PEG.
-
Final Suspension: Resuspend the final washed pellet of this compound functionalized AuNPs in the desired buffer for storage or downstream applications.
Protocol 3: General Procedure for Reaction of this compound with a Vinyl Sulfone-Activated Molecule
Materials:
-
This compound
-
Vinyl sulfone-activated molecule
-
Reaction Buffer: pH 7.0-9.0 (e.g., phosphate or borate (B1201080) buffer)
Methodology:
-
Dissolve Reactants: Dissolve the vinyl sulfone-activated molecule and this compound in the reaction buffer.
-
Reaction: Mix the solutions of the reactants. The molar ratio should be optimized, but a slight excess of the this compound is often used.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction time can vary from minutes to hours depending on the reactivity of the specific vinyl sulfone and the concentrations of the reactants.[4][5]
-
Monitoring (Optional): The reaction progress can be monitored by techniques such as HPLC or mass spectrometry.
-
Purification: Once the reaction is complete, the PEGylated product can be purified using standard techniques like size-exclusion chromatography or dialysis to remove unreacted starting materials.
Conclusion
The this compound molecule is a versatile and powerful tool for researchers in drug development and various scientific fields. Its core mechanism of action, driven by the reactivity of its terminal thiol group, allows for a range of reliable and efficient conjugation strategies. By understanding the underlying chemical principles and optimizing reaction conditions based on the provided quantitative data and protocols, scientists can effectively leverage this compound to enhance the properties of therapeutic molecules, develop advanced drug delivery systems, and create innovative diagnostic tools.
References
- 1. benchchem.com [benchchem.com]
- 2. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 3. PEGylated gold nanoparticles: polymer quantification as a function of PEG lengths and nanoparticle dimensions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety of m-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety information for m-PEG4-SH (methoxy-PEG4-thiol), a commonly used reagent in bioconjugation, drug delivery, and nanotechnology. The following sections detail the potential hazards, handling procedures, and emergency responses associated with this compound, compiled from available Safety Data Sheets (SDS).
Chemical Identification and Properties
This compound is a polyethylene (B3416737) glycol derivative containing a terminal thiol group. This functional group allows for covalent attachment to various molecules and materials.
| Identifier | Value |
| Chemical Name | (1-Mercapto-2,5,8,11-tetraoxatridecan-13-yl)methane |
| Synonyms | m-PEG4-thiol, Methoxy-PEG4-thiol, 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol |
| CAS Number | 163832-05-9 |
| Molecular Formula | C9H20O4S |
| Molecular Weight | 224.32 g/mol |
Hazard Identification
According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any chemical reagent, it should be handled with care. The toxicological properties have not been thoroughly investigated.[1]
GHS Classification: Not a hazardous substance or mixture.[1]
| Pictogram | Hazard Statement | Precautionary Statement |
| Not Applicable | Not Applicable | Not Applicable |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Handling | Avoid contact with skin and eyes.[1] Use in a well-ventilated area.[1] |
| Storage | Store at -18°C to -5°C in a dry and dark place.[1][2][3] |
| Incompatible Materials | Strong oxidizing agents.[1] |
Exposure Controls and Personal Protection
To minimize potential exposure, appropriate personal protective equipment (PPE) should be worn when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Use chemical safety goggles.[1] |
| Skin Protection | Wear common chemical-resistant gloves.[1] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation.[4] Avoid inhalation of vapor or gas.[1] |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands before breaks and at the end of the workday. |
First-Aid Measures
In case of accidental exposure, the following first-aid measures should be taken.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration.[1] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][5] |
Fire-Fighting Measures
In the event of a fire involving this compound, the following measures should be taken.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] |
| Hazardous Combustion Products | Carbon oxides.[1] |
| Special Protective Equipment | Wear self-contained breathing apparatus for firefighting if necessary.[1] |
Accidental Release Measures
For spills of this compound, the following steps should be followed to ensure safety and proper cleanup.
Caption: Workflow for handling an accidental spill of this compound.
Stability and Reactivity
Understanding the stability and reactivity of this compound is essential for safe storage and handling.
| Aspect | Information |
| Chemical Stability | Stable under recommended storage conditions.[4] |
| Conditions to Avoid | High temperatures.[1] |
| Incompatible Materials | Strong oxidizing agents.[1] |
| Hazardous Decomposition Products | Carbon oxides under fire conditions.[1] |
This guide is intended to provide key safety information for this compound and should be used in conjunction with the full Safety Data Sheet provided by the manufacturer. Always follow established laboratory safety protocols and exercise caution when handling any chemical.
References
Applications of m-PEG4-SH in Biotechnology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxypolyethylene glycol-thiol, specifically the 4-unit oligoethylene glycol variant (m-PEG4-SH), is a versatile heterobifunctional linker widely employed in biotechnology and pharmaceutical sciences. Its structure, comprising a terminal methoxy (B1213986) group for reduced immunogenicity, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive thiol (-SH) group, makes it an invaluable tool for bioconjugation, nanoparticle functionalization, drug delivery, and biosensor development. The PEG spacer enhances the aqueous solubility and biocompatibility of the conjugated molecule, while the thiol group allows for specific and efficient covalent attachment to various substrates.[1] This guide provides an in-depth overview of the core applications of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows.
Core Applications of this compound
The unique properties of this compound lend themselves to a multitude of applications, primarily centered around its ability to form stable linkages with other molecules and surfaces.
Bioconjugation: PEGylation of Proteins and Peptides
PEGylation, the process of covalently attaching PEG chains to proteins, peptides, or other biomolecules, is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.[2] this compound is particularly useful for site-specific PEGylation of biomolecules containing cysteine residues or other thiol-reactive groups. The thiol group of this compound readily reacts with maleimide (B117702) groups incorporated into proteins, forming a stable thioether bond.[3]
Key Advantages of this compound in Bioconjugation:
-
Enhanced Solubility and Stability: The hydrophilic PEG chain increases the solubility of hydrophobic proteins and protects them from proteolytic degradation.[2]
-
Reduced Immunogenicity: The methoxy-capped PEG can shield antigenic epitopes on the protein surface, reducing its immunogenic and antigenic potential.[2]
-
Prolonged Circulation Half-Life: Increased hydrodynamic volume after PEGylation reduces renal clearance, leading to a longer in vivo half-life.[2]
-
Site-Specific Modification: The thiol-maleimide reaction allows for precise attachment to specific cysteine residues, preserving the protein's biological activity.[3]
Nanoparticle Functionalization
This compound is extensively used to modify the surface of various nanoparticles, including gold nanoparticles (AuNPs), quantum dots, and liposomes.[4][5] The thiol group exhibits a strong affinity for gold and other noble metal surfaces, forming a self-assembled monolayer (SAM) that stabilizes the nanoparticles and prevents aggregation.[6]
Benefits of this compound Functionalization of Nanoparticles:
-
Colloidal Stability: The PEG layer provides steric hindrance, preventing nanoparticles from aggregating in biological media.[5]
-
Biocompatibility: The biocompatible PEG coating reduces non-specific protein adsorption (biofouling) and uptake by the reticuloendothelial system (RES), prolonging circulation time.[4]
-
Platform for Further Conjugation: The terminal end of the PEG chain can be further modified to attach targeting ligands, drugs, or imaging agents.
Drug Delivery Systems
In drug delivery, this compound is utilized to create advanced nanoparticle-based drug carriers.[7] It can be used to functionalize the surface of drug-loaded nanoparticles or as a component in the self-assembly of polymeric micelles and liposomes.
Role of this compound in Drug Delivery:
-
"Stealth" Liposomes and Nanoparticles: PEGylated surfaces evade immune recognition, leading to longer circulation times and increased probability of reaching the target site.
-
Controlled Drug Release: The design of the nanoparticle carrier, including the PEG layer, can influence the drug release kinetics.[8]
-
Targeted Delivery: The this compound can serve as a linker to attach targeting moieties that guide the drug carrier to specific cells or tissues.
Biosensor Development
The ability of the thiol group to form stable bonds with gold surfaces makes this compound an excellent candidate for the fabrication of biosensors, particularly those based on surface plasmon resonance (SPR) and electrochemical detection.[9][10]
Applications in Biosensors:
-
Anti-Fouling Surfaces: The PEG layer minimizes non-specific binding of interfering molecules from complex biological samples, enhancing the sensor's signal-to-noise ratio.[10]
-
Immobilization of Bioreceptors: The terminal end of the this compound can be functionalized to covalently attach antibodies, enzymes, or nucleic acids that act as the biosensor's recognition element.
Quantitative Data
The following tables summarize key quantitative data related to the use of thiol-terminated PEGs in various applications. While specific data for this compound is often embedded within broader studies, the presented data from similar mPEG-SH derivatives provides valuable insights for experimental design.
Table 1: Characterization of mPEG-SH Functionalized Gold Nanoparticles
| Nanoparticle Core Size (nm) | mPEG-SH Molecular Weight (Da) | Hydrodynamic Diameter (nm) | Zeta Potential (mV) | Reference |
| ~15 | 2,100 | ~27 | -15 | [1] |
| ~15 | 5,000 | ~35 | -7 | [1] |
| ~15 | 10,000 | ~45 | -5 | [1] |
| ~17 | 5,000 | ~25 | -10 | [4] |
| 20-40 | 1,000 | 20-40 | Not Reported | [3] |
Data is generalized from studies using various mPEG-SH lengths, as specific data for this compound is limited. The trend of increasing hydrodynamic diameter and decreasing (less negative) zeta potential with increasing PEG length is a consistent observation.
Table 2: Drug Loading and Release from PEGylated Nanoparticles
| Nanoparticle System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Release Characteristics | Reference |
| mPEG-PLGA Nanoparticles | Syringopicroside and Hydroxytyrosol | 12.01 ± 0.42 | 32.38 ± 2.76 | Sustained release following Higuchi kinetics | [8] |
| mPEG-g-CS Nanoparticles | Methotrexate | Not specified | 17.1 - 18.4 | Initial burst release followed by sustained release | |
| CLS Nanoparticles | Docetaxel | 1% w/w | Not specified | Controlled release |
This table provides examples of drug loading and release from various PEGylated nanoparticle systems to illustrate typical ranges and behaviors.
Experimental Protocols
The following are detailed methodologies for key applications of this compound, adapted from established protocols for similar thiol-PEG molecules.
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
Objective: To covalently attach this compound to a protein containing a maleimide group, typically introduced at a cysteine residue.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional, for proteins with disulfide bonds that need to be reduced to expose cysteine): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column (e.g., PD-10) for purification
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve this compound
Procedure:
-
Protein Preparation:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
If the protein's cysteine residue is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bond.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO. Then, dilute with conjugation buffer to the desired stock concentration.
-
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the PEGylated protein.
-
-
Characterization:
-
Confirm conjugation and assess purity using SDS-PAGE (expect a shift in molecular weight) and/or mass spectrometry.
-
Determine the protein concentration using a suitable method (e.g., BCA assay, being mindful of potential interference from PEG).[11]
-
Protocol 2: Functionalization of Gold Nanoparticles with this compound
Objective: To create a stable, biocompatible coating of this compound on the surface of gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticle solution (e.g., 15 nm)
-
This compound
-
Phosphate (B84403) buffer (e.g., 2 mM, pH 7.4)
-
Centrifuge and appropriate tubes
Procedure:
-
This compound Solution Preparation:
-
Prepare a stock solution of this compound in deionized water or phosphate buffer.
-
-
Functionalization Reaction:
-
To the gold nanoparticle solution, add the this compound solution to achieve a final concentration that provides a large molar excess of the PEG linker (e.g., a final PEG concentration of 24 µM for a 1.64 nM GNP solution).[4]
-
Incubate the mixture for at least 30 minutes at room temperature with gentle stirring.[4] For more complete ligand exchange, overnight incubation can be performed.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized gold nanoparticles. The centrifugation speed and time will depend on the nanoparticle size (e.g., 14,000 g for 60 minutes for ~17 nm AuNPs).[4]
-
Carefully remove the supernatant containing excess this compound.
-
Resuspend the nanoparticle pellet in the desired buffer (e.g., PBS or cell culture medium).
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS) to confirm the presence of the PEG layer.
-
Assess the stability of the functionalized nanoparticles in high salt buffers or biological media by monitoring changes in the UV-Vis spectrum (aggregation leads to a red-shift and broadening of the surface plasmon resonance peak).
-
Visualizations
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to the application of this compound.
Conclusion
This compound is a powerful and versatile tool in the field of biotechnology, enabling advancements in bioconjugation, nanotechnology, drug delivery, and biosensing. Its well-defined structure provides a balance of hydrophilicity, biocompatibility, and specific reactivity that is advantageous for a wide range of applications. The protocols and data presented in this guide, while drawing from the broader family of mPEG-SH molecules, offer a solid foundation for researchers and developers to design and execute experiments with this compound, paving the way for the development of novel therapeutics, diagnostics, and research tools. Further empirical optimization will be necessary to tailor these methods to specific applications and biomolecules.
References
- 1. DSpace [cora.ucc.ie]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. research.unipd.it [research.unipd.it]
- 11. researchgate.net [researchgate.net]
The Pivotal Role of m-PEG4-SH in Advanced Drug Delivery Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug delivery, the pursuit of enhanced therapeutic efficacy and reduced off-target effects is paramount. Methoxy-polyethylene glycol-thiol, specifically with four ethylene (B1197577) glycol units (m-PEG4-SH), has emerged as a critical component in the design and engineering of sophisticated drug delivery platforms. Its unique physicochemical properties enable the development of long-circulating nanoparticles, stimuli-responsive hydrogels, and precisely targeted bioconjugates. This technical guide provides an in-depth exploration of the multifaceted role of this compound, detailing its application, the experimental methodologies for its implementation and characterization, and the underlying principles that govern its function in drug delivery systems.
Core Properties and Advantages of this compound
This compound is a heterobifunctional linker composed of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain and a terminal thiol (-SH) group.[1] This structure imparts several advantageous properties for drug delivery applications:
-
Biocompatibility and Stealth Properties: The PEG component is well-known for its biocompatibility, low immunogenicity, and ability to create a hydrophilic shield on the surface of drug carriers.[2][3] This "stealth" effect reduces opsonization and subsequent clearance by the mononuclear phagocyte system, thereby prolonging systemic circulation time.[2][4]
-
Thiol Reactivity for Conjugation: The terminal thiol group provides a reactive handle for covalent attachment to various molecules and surfaces. It readily reacts with maleimide (B117702) groups to form stable thioether bonds, a common strategy for conjugating targeting ligands, drugs, or for crosslinking hydrogels.[5][6] The thiol group also exhibits a strong affinity for noble metal surfaces like gold, enabling the functionalization of nanoparticles.[6]
-
Hydrophilicity and Solubility: The ethylene glycol repeats enhance the aqueous solubility of the conjugated drug or nanoparticle, which is particularly beneficial for hydrophobic drugs.[7][8]
-
Defined Spacer Length: The short, four-unit PEG chain provides a well-defined spacer arm that can reduce steric hindrance between the drug carrier and its target, facilitating molecular interactions.[5]
Applications of this compound in Drug Delivery
The versatility of this compound has led to its widespread use in various drug delivery strategies, primarily in the formulation of nanoparticles and hydrogels.
Nanoparticle Functionalization
PEGylation, the process of attaching PEG chains to a surface, is a cornerstone of nanoparticle-based drug delivery. This compound is instrumental in this process for:
-
Prolonging Circulation Time: By creating a hydrophilic corona, this compound shields nanoparticles from plasma proteins, preventing their rapid clearance from the bloodstream and allowing for greater accumulation at the target site through the enhanced permeability and retention (EPR) effect in tumors.[4][9]
-
Improving Stability: The PEG layer provides steric stabilization, preventing nanoparticle aggregation in biological fluids.[4]
-
Facilitating Targeted Delivery: The terminal thiol group can be used to conjugate targeting moieties such as antibodies or peptides, enabling active targeting of specific cells or tissues.[10]
Hydrogel Formation for Controlled Release
This compound and its multi-arm counterparts (e.g., 4-arm-PEG-SH) are key components in the formation of in situ gelling hydrogels for sustained drug release.[11][12] These hydrogels can be formed under physiological conditions through various crosslinking chemistries, including thiol-disulfide exchange and Michael addition reactions.[11][13] The resulting hydrogel network can encapsulate therapeutic agents and release them in a controlled manner, governed by diffusion and/or hydrogel degradation.[13][14]
Quantitative Data on this compound Based Systems
The following tables summarize key quantitative data from various studies on drug delivery systems utilizing PEG-SH linkers.
Table 1: Drug Loading and Encapsulation Efficiency
| Drug Delivery System | Drug | Linker/PEG | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Reference |
| PLGA-PEG Nanoparticles | Docetaxel | PLGA-PEG | ~1 | Not specified | [15] |
| PEG-Doxorubicin Conjugates | Doxorubicin | PEG-GFLG | 2.7 - 8.0 | Not applicable | [16] |
| PEGylated Magnetic Nanoparticles | Doxorubicin | OA-PEG | Not specified | Not specified | [17] |
| PLGA-co-PEG Nanoparticles | Doxorubicin | PLGA-co-PEG | Not specified | ~70-90 | [18] |
Table 2: In Vitro Drug Release Kinetics
| Drug Delivery System | Drug/Cargo | Linker/PEG | Release Profile | Time to ~80% Release | Reference | | :--- | :--- | :--- | :--- | :--- | | 4-arm PEG-SH/PEG-OPSS Hydrogel | Bovine Serum Albumin (BSA) | 4-arm PEG-SH (10kDa) | Diffusion-controlled | ~4 hours |[12][13] | | 4-arm PEG-SH/PEG-OPSS Hydrogel | Immunoglobulin G (IgG) | 4-arm PEG-SH (10kDa) | Diffusion-controlled | ~10 hours |[12][13] | | PEG-Doxorubicin Conjugate | Doxorubicin | PEG5000-GFLG | Enzyme-mediated | ~30% in 5 hours |[16] | | mPEG-PA-PLL Hydrogel | Calcitonin | mPEG-PA-PLL | pH-dependent | ~24 hours |[8] |
Table 3: In Vivo Biodistribution of PEGylated Nanoparticles
| Nanoparticle System | Size | PEG MW | Primary Accumulation Site (24h post-injection) | Tumor Accumulation (%ID/g) | Reference |
| 125I-labeled Mixed Shell Micelles | ~100 nm | PEG2k/PEG550 | Liver, Spleen | ~5-10 | [6] |
| 111In-labeled Gold Nanoparticles | 20 nm | PEG5000 | Tumor | Significantly higher than 40/80nm particles | [19] |
| PEG-coated Gold Nanoparticles | 5-10 nm | Not specified | Liver | Not specified | [20] |
| PEG-coated Gold Nanoparticles | 30 nm | Not specified | Spleen | Not specified | [20] |
Table 4: In Vitro Cytotoxicity
| System | Cell Line | IC50 Value | Comparison | Reference |
| PEG-Doxorubicin Conjugates | B16F10 | > 2 µg/mL | >10-fold less toxic than free Dox (0.24 µg/mL) | [16] |
| MTX-PEG Conjugates | Human tumor cell lines | 0.6 - >6 µM | Increased with PEG MW (Free MTX: ~0.01-0.05 µM) | [21] |
| mPEG-SH modified Gold Nanorods | HL-60 | Little change in viability | CTAB-stabilized nanorods were highly cytotoxic | [22] |
| Pertuzumab-PEG 2000 Conjugate | Not specified | Reduced viability at high conc. | Less active than unmodified antibody at lower conc. | [23] |
Experimental Protocols
Detailed methodologies are crucial for the successful development and characterization of this compound-based drug delivery systems.
Protocol 1: Thiol-Maleimide Conjugation for Nanoparticle Functionalization
This protocol describes the general procedure for conjugating a maleimide-activated molecule (e.g., a targeting ligand) to a thiol-terminated nanoparticle surface, often achieved through the use of this compound.
-
Preparation of Thiolated Nanoparticles:
-
Synthesize or procure nanoparticles (e.g., gold nanoparticles, liposomes).
-
Functionalize the nanoparticle surface with this compound by incubating the nanoparticles with a molar excess of this compound in a suitable buffer (e.g., PBS, pH 7.4) for several hours to overnight.
-
Purify the thiolated nanoparticles to remove excess, unreacted this compound using techniques like centrifugation, dialysis, or size exclusion chromatography.
-
-
Preparation of Maleimide-Activated Molecule:
-
Dissolve the molecule to be conjugated (e.g., protein, peptide) in a reaction buffer (e.g., PBS, pH 6.5-7.5).[6]
-
If the molecule does not contain a maleimide group, it can be introduced using a suitable crosslinker (e.g., SMCC).
-
-
Conjugation Reaction:
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.[5]
-
Purify the final conjugate to remove unreacted molecules using size exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm successful conjugation using techniques such as UV-Vis spectroscopy, DLS (to measure size changes), and zeta potential measurements.
-
Protocol 2: In Situ Hydrogel Formation for Drug Encapsulation
This protocol outlines the formation of a PEG-based hydrogel using a thiol-containing PEG precursor for the encapsulation of a therapeutic agent.
-
Preparation of Precursor Solutions:
-
Dissolve the thiol-terminated PEG (e.g., 4-arm PEG-SH) in a physiological buffer (e.g., PBS, pH 7.4) to the desired concentration (e.g., 2% w/v).[12][13]
-
Dissolve the crosslinker (e.g., 4-arm PEG-OPSS or a maleimide-functionalized PEG) in a separate vial of the same buffer to the desired concentration (e.g., 3% w/v).[12][13]
-
Dissolve the therapeutic agent to be encapsulated in the thiol-terminated PEG solution.
-
-
Hydrogel Formation:
-
Characterization of Hydrogel Properties:
-
Gelation Time: Visually inspect for the cessation of flow or use rheometry.
-
Swelling Ratio: Measure the wet and dry weights of the hydrogel.
-
Mechanical Properties: Use rheometry to determine the storage and loss moduli.
-
Morphology: Visualize the porous structure using scanning electron microscopy (SEM).
-
Protocol 3: Characterization of this compound Functionalized Systems
A. Dynamic Light Scattering (DLS) for Size and Zeta Potential Analysis
-
Sample Preparation:
-
Disperse the nanoparticles in a suitable solvent (e.g., deionized water or PBS) at a low concentration to avoid multiple scattering effects.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
-
DLS Measurement:
-
Equilibrate the instrument and the sample to the desired temperature.
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the correlation function to obtain the hydrodynamic diameter and polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Use an appropriate folded capillary cell.
-
Apply an electric field and measure the electrophoretic mobility of the particles.
-
The instrument software will calculate the zeta potential based on the Smoluchowski equation.
-
B. 1H NMR for Conjugation Confirmation
-
Sample Preparation:
-
NMR Spectroscopy:
-
Acquire the 1H NMR spectrum.
-
The characteristic peak for the ethylene glycol protons of PEG appears around 3.6 ppm.[24][25]
-
Successful conjugation can be confirmed by the appearance of new peaks corresponding to the conjugated molecule and/or a shift in the peaks of the PEG protons adjacent to the linkage.
-
C. High-Performance Liquid Chromatography (HPLC) for Drug Release Analysis
-
Sample Collection:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS) at 37°C.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh medium.[8]
-
-
HPLC Analysis:
-
Use a suitable HPLC column (e.g., C18 for hydrophobic drugs).
-
Develop a mobile phase and gradient method that effectively separates the drug from other components.[1][11]
-
Use a suitable detector (e.g., UV-Vis or fluorescence) to quantify the drug concentration in the collected samples based on a standard curve.[1]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released over time and plot the release profile.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and conceptual relationships.
Experimental Workflow for Nanoparticle PEGylation and Characterization
Logical Relationship of PEGylation to In Vivo Fate
Signaling Pathway for Targeted Nanoparticle Uptake
Conclusion
This compound is a powerful and versatile tool in the arsenal (B13267) of drug delivery scientists. Its ability to impart stealth properties, provide a reactive handle for conjugation, and form controlled-release hydrogels makes it an indispensable component in the development of next-generation nanomedicines. A thorough understanding of its properties, combined with robust experimental design and characterization, as outlined in this guide, is essential for harnessing its full potential to create safer and more effective therapies. The continued exploration of this compound and similar PEGylated linkers will undoubtedly pave the way for further innovations in targeted and personalized medicine.
References
- 1. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intracellular trafficking and cellular uptake mechanism of mPEG-PLGA-PLL and mPEG-PLGA-PLL-Gal nanoparticles for targeted delivery to hepatomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents | MDPI [mdpi.com]
- 6. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Delivery of PEGylated Compounds to Tumor Cells by Anti-PEG Hybrid Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Single-Injection HPLC Method for Rapid Analysis of a Combination Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Impact of PEG Content on Doxorubicin Release from PLGA-co-PEG Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Polyethylene glycol conjugates of methotrexate varying in their molecular weight from MW 750 to MW 40000: synthesis, characterization, and structure-activity relationships in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG4-SH for Surface Modification of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, biocompatibility, circulation time, and cellular uptake. Methoxypolyethylene glycol-thiol, specifically with four ethylene (B1197577) glycol units (m-PEG4-SH), has emerged as a key molecule for the "PEGylation" of nanoparticles. This short-chain PEG linker provides a hydrophilic and sterically hindering layer that effectively reduces non-specific protein adsorption (opsonization), thereby preventing rapid clearance by the mononuclear phagocyte system (MPS) and prolonging circulation half-life.[1][2][3] The terminal thiol group (-SH) allows for robust covalent attachment to the surface of various nanoparticles, particularly those with noble metal compositions like gold and silver, through strong metal-sulfur bonds.[3][4] This guide provides a comprehensive technical overview of this compound, including its impact on nanoparticle properties, detailed experimental protocols for surface modification, and an exploration of the cellular interaction pathways.
Physicochemical Properties of this compound
This compound is a monodisperse PEG linker, meaning it has a defined molecular weight and structure, which is crucial for reproducible nanoparticle functionalization.[4]
| Property | Value |
| Molecular Formula | C9H20O4S |
| Molecular Weight | 224.3 g/mol [4] |
| Appearance | Liquid or low-melting solid |
| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents.[5] |
| Reactive Group | Thiol (-SH) |
| Terminal Group | Methoxy (-OCH3) |
Impact of this compound Modification on Nanoparticle Properties: Quantitative Data
The surface modification of nanoparticles with this compound leads to significant changes in their physicochemical properties. The following tables summarize quantitative data from various studies on PEGylated nanoparticles, providing insights into the expected effects of this compound modification. Note: The specific PEG length used in each study is indicated, as data for this compound is limited. The trends observed are generally applicable to short-chain PEGs.
Table 1: Effect of PEGylation on Nanoparticle Size and Zeta Potential
| Nanoparticle Core | PEG Molecular Weight | Hydrodynamic Diameter (nm) - Before PEGylation | Hydrodynamic Diameter (nm) - After PEGylation | Zeta Potential (mV) - Before PEGylation | Zeta Potential (mV) - After PEGylation | Reference |
| Gold (AuNP) | 2,100 Da | ~15 | ~23 | Not Reported | ~ -8 | [3] |
| Gold (AuNP) | 5,400 Da | ~15 | ~30 | Not Reported | ~ -8 | [3] |
| Gold (AuNP) | 10,800 Da | ~15 | ~38 | Not Reported | ~ -8 | [3] |
| PLGA | 5,000 Da | ~112 | ~120 | -35.2 | -2.1 | [6] |
| PLGA | 15% PEG-PLGA copolymer | Not Applicable | 155.3 | Not Applicable | -12.4 | [7] |
| DSPE-PEG/Soluplus | 2,000 Da | Not Applicable | 135.2 | Not Applicable | -11.1 | [8] |
Table 2: Influence of PEGylation on Protein Adsorption
| Nanoparticle System | PEG Molecular Weight | Protein Adsorption (Compared to non-PEGylated) | Key Findings | Reference |
| PLGA Nanoparticles | 5,000 Da | Significantly Reduced | PEGylation led to a notable depletion of proteins involved in the immune response. | [9] |
| Gold Nanoparticles | 5,000 Da | Did not significantly decrease total protein adsorption in some cases | The composition of the protein corona was altered, which can still affect cellular interactions. | [10] |
| Mixed Shell Micelles | 2,000 Da & 550 Da | Increased for mixed micelles compared to single long-chain PEG | Shorter PEG chains in a mixed corona led to higher protein adsorption. | [11] |
| Polystyrene Nanoparticles | Not Specified | Reduced | PEG coatings did not completely prevent protein adsorption but did reduce it. | [12] |
Table 3: Effect of PEGylation on Cellular Uptake
| Nanoparticle System | PEG Molecular Weight | Cell Line | Cellular Uptake (Compared to non-PEGylated) | Key Findings | Reference |
| PLGA Nanoparticles | 15% PEG-PLGA copolymer | 4T1 (Breast Cancer) | Significantly Higher | Smaller particle size and lower zeta potential of the 15% PEG formulation were correlated with increased uptake. | [7] |
| Gold Nanoparticles | 1,000 Da | MDA-MB-231 (Breast Cancer) | Higher for AS1411-targeted nanoparticles | PEGylation increased tumor cell uptake for targeted nanoparticles. | [13] |
| Gold Nanoparticles | 5,000 Da | RAW 264.7 (Macrophages) | Lower | PEGylation significantly reduced uptake by macrophage-like cells. | [14] |
| Polysaccharide Nanoparticles | Not Specified | Primary Immune Cells | Decreased | A hydrophilic PEG layer decreased unspecific uptake by various primary immune cells. | [8] |
Table 4: In Vivo Biodistribution of PEGylated Nanoparticles
| Nanoparticle System | PEG Molecular Weight | Animal Model | Key Biodistribution Findings | Reference |
| Gold Nanoparticles | 1,000 Da | Mice with Xenograft Tumors | Increased tumor accumulation for targeted nanoparticles at 24h. | [13] |
| PRINT Nanoparticles | 5,000 Da | Mice | 17-fold increase in circulation half-life compared to non-PEGylated. | [2] |
| Nanogels | 2,000 Da | Mice with Human Mammary Carcinoma | High PEG conjugation led to the highest tumor specificity. | [15] |
| Gold Nanoparticles | Not Specified | Mice | 5 nm and 10 nm particles accumulated in the liver, while 30 nm particles accumulated in the spleen. | [16] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of gold nanoparticles and their subsequent surface modification with this compound.
Protocol 1: Synthesis of Citrate-Capped Gold Nanoparticles (AuNPs)
This protocol is based on the well-established Turkevich method for synthesizing monodisperse, citrate-stabilized gold nanoparticles.
Materials:
-
Hydrogen tetrachloroaurate (B171879) (HAuCl₄) solution (1 mM)
-
Trisodium (B8492382) citrate (B86180) dihydrate solution (1% w/v)
-
Ultrapure water (18.2 MΩ·cm)
-
All glassware must be thoroughly cleaned with aqua regia and rinsed with ultrapure water.
Equipment:
-
Round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
Procedure:
-
In a clean round-bottom flask, bring 50 mL of 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.
-
While boiling, quickly inject 5 mL of 1% trisodium citrate solution into the flask.
-
Observe the color change of the solution from pale yellow to gray, then to a deep red or wine color, which indicates the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature.
-
Store the synthesized citrate-capped AuNPs at 4°C until further use.
Protocol 2: Surface Modification of Gold Nanoparticles with this compound
This protocol describes the ligand exchange reaction to replace the citrate capping agent on AuNPs with this compound.
Materials:
-
Citrate-capped AuNP solution (from Protocol 1)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
Equipment:
-
Microcentrifuge
-
Vortex mixer or shaker
Procedure:
-
Prepare a stock solution of this compound in ultrapure water or PBS. A typical concentration is 1-10 mM. To facilitate handling, this compound can be dissolved in a small amount of DMSO or DMF before dilution in an aqueous buffer.[17]
-
In a microcentrifuge tube, add the citrate-capped AuNP solution.
-
Add the this compound stock solution to the AuNP solution. A molar excess of this compound is typically used to ensure complete surface coverage. A common starting point is a ratio of >3 x 10^4 this compound molecules per nanoparticle.[17]
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to allow for the ligand exchange to occur.
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess this compound and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for ~16 nm AuNPs, 17,000 x g for 20 minutes).[17]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.
-
The final this compound modified AuNPs can be stored at 4°C.
Visualization of Cellular Uptake and Signaling Pathways
The surface properties of nanoparticles, significantly altered by this compound modification, play a crucial role in determining their interaction with cells and the subsequent internalization pathways.
Experimental Workflow for Nanoparticle Surface Modification and Characterization
The following diagram illustrates a typical workflow for the synthesis, functionalization, and characterization of this compound modified nanoparticles.
Signaling Pathways in Nanoparticle Cellular Uptake
The cellular uptake of nanoparticles is a complex process involving multiple endocytic pathways. PEGylation with molecules like this compound can significantly influence which pathway is utilized by reducing opsonization and interaction with phagocytic receptors. The diagram below illustrates the major endocytic pathways and highlights the potential influence of PEGylation.
This diagram illustrates that unmodified nanoparticles are readily opsonized by serum proteins, which flags them for uptake by phagocytic cells.[3][11] In contrast, this compound modified nanoparticles, with their hydrophilic "stealth" layer, can reduce opsonization and are more likely to be internalized through non-phagocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, depending on their size and other surface characteristics.[7][18][19]
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward and effective method to enhance their in vivo performance. The short, monodisperse nature of the this compound linker allows for precise control over the nanoparticle surface chemistry, leading to improved stability, reduced immunogenicity, and prolonged circulation times. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to harness the potential of PEGylation for advanced therapeutic and diagnostic applications. A thorough understanding of how this compound modification influences nanoparticle interactions with biological systems is paramount for the rational design of next-generation nanomedicines.
References
- 1. Protein–Nanoparticle Interaction: Corona Formation and Conformational Changes in Proteins on Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size and Dynamics of Caveolae Studied Using Nanoparticles in Living Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the protein corona on nanoparticles for modulating cytotoxicity and immunotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances in Understanding the Protein Corona of Nanoparticles and in the Formulation of “Stealthy” Nanomaterials [frontiersin.org]
- 6. Research progress of nanoparticle toxicity signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surface Modification of Polysaccharide-Based Nanoparticles with PEG and Dextran and the Effects on Immune Cell Binding and Stimulatory Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold Nanoparticles Inhibit Macropinocytosis by Decreasing KRAS Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endocytosis: The Nanoparticle and Submicron Nanocompounds Gateway into the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01127D [pubs.rsc.org]
- 15. Caveolae-mediated endocytosis of conjugated polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding the Influence of a Bifunctional Polyethylene Glycol Derivative in Protein Corona Formation around Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Revealing macropinocytosis using nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Bioconjugation: An In-depth Technical Guide to PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Polyethylene glycol (PEG) linkers are fundamental tools in the field of bioconjugation, serving as versatile molecular bridges that enhance the therapeutic efficacy and diagnostic utility of biomolecules.[1] This in-depth technical guide provides a comprehensive overview of PEG linkers, their structural diversity, and their critical role in the development of advanced bioconjugates. We will delve into the quantitative impact of PEGylation on pharmacokinetics, provide detailed experimental protocols for key conjugation chemistries, and visualize complex biological and experimental processes.
Fundamental Properties of PEG Linkers
Polyethylene glycol is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units.[2] Its inherent properties make it an ideal candidate for bioconjugation applications.[3]
-
Improved Solubility: The hydrophilic nature of PEG enhances the solubility of hydrophobic drugs and proteins in aqueous environments.[1]
-
Enhanced Stability: PEGylation protects biomolecules from enzymatic degradation and chemical instability, thereby extending their shelf life.[1]
-
Increased Bioavailability: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation time in the bloodstream.[2][4]
-
Reduced Immunogenicity: The flexible PEG chains can mask immunogenic epitopes on the surface of therapeutic proteins, potentially lowering the risk of an immune response.[1]
-
"Stealth" Properties: PEG creates a hydration shell around the conjugated molecule, which reduces protein adsorption and recognition by the immune system.[3]
Structural Diversity of PEG Linkers
The versatility of PEG linkers stems from their diverse architectures, which can be tailored to specific applications.[3]
-
Linear PEG Linkers: These are the simplest form, consisting of a straight chain of PEG units with functional groups at one or both ends. They are commonly used to connect two molecules, such as a protein and a small molecule drug.[4]
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This structure allows for the attachment of multiple molecules, which can be advantageous for increasing drug loading on an antibody-drug conjugate (ADC) or for creating multivalent targeting agents.[]
-
Cleavable PEG Linkers: These linkers incorporate a labile bond that can be cleaved under specific physiological conditions, such as a change in pH or the presence of a particular enzyme. This allows for the controlled release of a payload at the target site.[4]
-
Cross-Linking PEG Linkers: Designed to form covalent bonds between two or more molecules, these linkers are often used in the creation of hydrogels and other biomaterials.[4]
-
Reactive PEG Linkers: These linkers are functionalized with reactive groups that can specifically target certain amino acid residues on a protein, enabling site-specific conjugation.[4]
-
Bioorthogonal PEG Linkers: These linkers contain functional groups that react specifically with their counterparts in a biological system without interfering with native biochemical processes, making them ideal for in vivo imaging and tracking studies.[4]
Quantitative Impact of PEG Linkers on Pharmacokinetics
The length of the PEG linker has a profound effect on the pharmacokinetic properties of a bioconjugate.[6] Generally, a longer PEG chain leads to a longer plasma half-life.[6] However, this can sometimes be accompanied by a decrease in in vitro potency.[6] The optimal PEG linker length represents a trade-off between these competing factors.[6]
| PEG Linker Length | Effect on Pharmacokinetics | Impact on Efficacy | Typical Use Case |
| Short (e.g., PEG2-PEG4) | Faster clearance, shorter half-life. | May retain higher in vitro potency but can have reduced in vivo efficacy due to rapid clearance.[6] | Suitable for payloads that do not require prolonged exposure.[6] |
| Intermediate (e.g., PEG8-PEG12) | Slower clearance, longer half-life, often reaching a plateau of pharmacokinetic improvement.[6] | Often shows a significant improvement in in vivo efficacy with a moderate impact on in vitro potency.[6] | Represents a balanced approach for many antibody-drug conjugates (ADCs).[6] |
| Long (e.g., PEG24, 4kDa, 10kDa) | Significantly prolonged half-life.[6] | Can lead to the highest in vivo efficacy but may also cause a more substantial reduction in in vitro cytotoxicity.[6] | Beneficial for miniaturized ADCs or when maximum exposure is required.[6][7] |
A study on folate-linked liposomal formulations demonstrated that increasing the PEG-linker length from 2kDa or 5kDa to 10kDa significantly increased tumor accumulation of the nanoparticles in vivo.[8] This resulted in a greater than 40% reduction in tumor size in the group treated with the 10kDa PEG-linker compared to the groups with shorter linkers.[8]
Experimental Protocols for PEGylation
The choice of conjugation chemistry is critical for the successful synthesis of a PEGylated bioconjugate. The following are detailed methodologies for common PEGylation strategies.
Amine-Reactive PEGylation using NHS Esters
This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine (B10760008) residues and the N-terminus.[9]
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Amine-reactive PEG-NHS ester (e.g., mPEG-succinimidyl valerate)
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
Protocol:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO or DMF) and then dilute to the desired concentration with the reaction buffer.
-
Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution at a molar excess of 5- to 20-fold. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.
-
Quenching: Add the quenching reagent to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PEG-NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PEG and byproducts by SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Thiol-Reactive PEGylation using Maleimides
This method provides a more site-specific approach by targeting free sulfhydryl groups on cysteine residues.[10]
Materials:
-
Protein with accessible cysteine residues in a suitable buffer (e.g., phosphate (B84403) buffer with EDTA, pH 6.5-7.5)
-
Thiol-reactive PEG-maleimide
-
Reducing agent (if cysteines are in disulfide bonds, e.g., TCEP)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Purification system (e.g., SEC or IEX)
Protocol:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce disulfide bonds by incubating with a 5- to 10-fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent by dialysis or a desalting column.
-
PEG Reagent Preparation: Immediately before use, dissolve the PEG-maleimide in the reaction buffer.
-
Conjugation Reaction: Add the PEG-maleimide solution to the protein solution at a molar excess of 2- to 10-fold.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted PEG-maleimide. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate using SEC or IEX.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry.
Characterization of PEGylated Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of PEGylated bioconjugates.[11]
| Analytical Technique | Information Provided |
| SDS-PAGE | Visual confirmation of PEGylation through an increase in apparent molecular weight. |
| Size-Exclusion Chromatography (SEC) | Separation of PEGylated species from unreacted protein and PEG, and assessment of aggregation.[12] |
| Ion-Exchange Chromatography (IEX) | Separation of positional isomers of PEGylated proteins.[13] |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Determination of the average degree of PEGylation and the distribution of PEGylated species.[11] |
| Peptide Mapping | Identification of the specific sites of PEG attachment on the protein.[11] |
Applications in Drug Development
PEG linkers are integral to the development of a wide range of biotherapeutics.
-
Long-Acting Protein Drugs: PEGylation is used to extend the half-life of therapeutic proteins and peptides, reducing the frequency of administration.[14] An example is Pegasys® (peginterferon alfa-2a) for the treatment of hepatitis C.[4]
-
Antibody-Drug Conjugates (ADCs): PEG linkers can improve the solubility and stability of ADCs, and modulate their pharmacokinetic properties.[14] Polivy® (polatuzumab vedotin) is an example of an ADC that utilizes a PEG linker.[4]
-
Nanoparticle-Based Drug Delivery: PEGylation of nanoparticles, such as liposomes, creates a "stealth" shield that helps them evade the immune system and prolongs their circulation time, leading to enhanced accumulation in tumors through the enhanced permeability and retention (EPR) effect.[15]
-
PROTACs: In Proteolysis Targeting Chimeras (PROTACs), the length and rigidity of the PEG linker are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is necessary for target protein degradation.[14]
Conclusion
PEG linkers are a cornerstone of modern bioconjugation, offering a powerful and versatile platform for enhancing the properties of therapeutic and diagnostic molecules. A thorough understanding of their structure, properties, and the chemistries used to attach them to biomolecules is essential for researchers and drug developers seeking to create the next generation of innovative bioconjugates. The strategic application of PEGylation, guided by quantitative data and robust experimental protocols, will continue to drive significant advancements in medicine.
References
- 1. precisepeg.com [precisepeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. chempep.com [chempep.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharminternational.com [biopharminternational.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 15. purepeg.com [purepeg.com]
An In-depth Technical Guide to m-PEG4-SH for Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methoxy-polyethylene glycol-thiol (m-PEG4-SH), a versatile tool in modern cell culture and biomedical research. We will delve into its core properties, key applications, and provide detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.
Core Concepts: Understanding this compound
This compound is a heterobifunctional molecule comprised of a methoxy-terminated polyethylene (B3416737) glycol (PEG) chain with four ethylene (B1197577) glycol units, and a terminal thiol (-SH) group. This unique structure imparts several advantageous properties for cell culture applications.[1]
Key Properties of this compound
| Property | Value/Description | Source(s) |
| Chemical Formula | C9H20O4S | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| Spacer Arm Length | 15.8 Å | |
| Solubility | Soluble in water, DMSO, and DMF | |
| Reactivity | The terminal thiol group readily reacts with maleimides, OPSS, vinylsulfone, and noble metal surfaces (e.g., gold).[1] |
The PEG4 spacer arm is hydrophilic, which enhances the aqueous solubility of molecules it is conjugated to and can reduce non-specific protein adsorption, a critical factor in maintaining the bioactivity of proteins and preventing the fouling of surfaces in cell culture media.[2] The terminal thiol group provides a reactive handle for covalent attachment to various substrates and biomolecules.
Key Applications in Cell Culture
The unique properties of this compound make it suitable for a wide range of applications in cell culture, from fundamental research to the development of novel therapeutics.
Bioconjugation
The targeted modification of proteins, peptides, and other biomolecules is a primary application of this compound. The thiol group can be used to conjugate the PEG linker to molecules of interest, a process known as PEGylation. This can improve the therapeutic efficacy of biomolecules by:
-
Increasing Solubility: The hydrophilic PEG chain can enhance the solubility of hydrophobic proteins and peptides in aqueous culture media.[2]
-
Reducing Immunogenicity: The PEG chain can shield antigenic epitopes, reducing the immune response to foreign proteins.
-
Prolonging Half-life: By increasing the hydrodynamic radius, PEGylation can reduce renal clearance, extending the circulating half-life of therapeutic proteins in vivo.
Logical Relationship: From Properties to Bioconjugation Benefits
Caption: Properties of this compound and their contribution to bioconjugation.
Surface Modification
This compound is widely used to modify the surfaces of materials to control their interaction with biological systems. The thiol group forms a strong bond with noble metal surfaces, such as gold, creating a self-assembled monolayer (SAM). This PEGylated surface can:
-
Prevent Non-specific Protein Adsorption: The hydrated PEG layer creates a steric barrier that repels proteins, preventing them from adsorbing to the surface.[2][3] This is crucial for biosensors and other analytical devices to reduce background noise and for biomaterials to prevent fouling.
-
Control Cell Adhesion: By preventing the adsorption of extracellular matrix proteins, PEGylated surfaces can be used to create non-adhesive substrates for studying cell behavior in the absence of specific adhesion cues or for creating patterned surfaces to guide cell growth.
Quantitative Data on Protein Adsorption
While specific data for this compound is limited, studies on similar short-chain PEG-thiols on gold surfaces have shown significant reductions in protein adsorption. For instance, PVP grafting, which presents a similar hydrophilic surface, reduced fibrinogen adsorption by 85% compared to unmodified chips.[4]
| Surface Modification | Protein | Adsorption Reduction (%) | Reference |
| PVP-grafted SPR chip | Fibrinogen | 85 | [4] |
Drug Delivery
In the field of drug delivery, this compound is used to functionalize nanoparticles and other drug carriers. PEGylation of these carriers can:
-
Enhance Systemic Circulation: By reducing opsonization and uptake by the mononuclear phagocyte system, PEGylation prolongs the circulation time of nanoparticles, increasing their chance of reaching the target tissue.[3][5]
-
Improve Biocompatibility: The bio-inert nature of PEG can reduce the cytotoxicity and inflammatory potential of drug delivery vehicles.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Quantification of Free Thiols using Ellman's Reagent
This protocol is used to determine the concentration of free thiol groups in a solution of this compound or to quantify the efficiency of a conjugation reaction by measuring the disappearance of free thiols.
Experimental Workflow: Ellman's Assay
Caption: Workflow for the quantification of free thiols using Ellman's Assay.
Materials:
-
This compound sample
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Cysteine or another thiol standard for generating a standard curve
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 4 mg/mL stock solution of DTNB in the reaction buffer.
-
Prepare a standard curve using known concentrations of cysteine (e.g., 0, 10, 25, 50, 75, 100 µM) in the reaction buffer.
-
For each standard and unknown sample:
-
Add 50 µL of the DTNB stock solution to 2.5 mL of reaction buffer in a cuvette.
-
Add the appropriate volume of your this compound sample or cysteine standard to the cuvette.
-
Bring the final volume to 3.0 mL with reaction buffer.
-
-
Incubate the reaction mixture for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Calculate the concentration of thiol groups in your sample by comparing its absorbance to the standard curve. The molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion produced is 14,150 M⁻¹cm⁻¹ at 412 nm.
Preparation of a Self-Assembled Monolayer (SAM) on a Gold Surface
This protocol describes the formation of a protein-repellent surface using this compound.
Materials:
-
Gold-coated substrate (e.g., glass slide, SPR chip)
-
This compound
-
Anhydrous ethanol (B145695)
-
Clean glass container with a sealable lid
-
Tweezers
-
Nitrogen gas source
Procedure:
-
Clean the gold substrate thoroughly. This can be done by UV/ozone treatment or by rinsing with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED ).
-
Prepare a 1 mM solution of this compound in anhydrous ethanol.
-
Immerse the clean, dry gold substrate in the this compound solution in a clean glass container.
-
Purge the container with nitrogen gas to displace oxygen, which can oxidize the thiol groups.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature.
-
Remove the substrate from the solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of nitrogen.
-
The this compound modified surface is now ready for use in cell culture or protein adsorption experiments.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound on a chosen cell line.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Adherent or suspension cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) and allow them to attach overnight.[6][7]
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][8]
-
Solubilize the formazan crystals. For adherent cells, carefully remove the medium and add 100-150 µL of solubilization solution to each well. For suspension cells, the solubilization solution can be added directly to the medium.[6]
-
Incubate with gentle shaking for 15-30 minutes to ensure complete dissolution of the formazan.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Expected Cytotoxicity Data
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | Reference |
| A549 | Cisplatin (B142131) | 48 | ~10-30 | [11] |
| HeLa | Cisplatin | 48 | ~5-20 | [11] |
| HEK293 | Cisplatin | 48 | ~15-40 | [12] |
Influence on Cellular Mechanisms
The introduction of this compound, either as a surface coating or as part of a bioconjugate, can influence how cells interact with their environment.
Cellular Uptake
PEGylation of nanoparticles or large biomolecules can significantly alter their mechanism of cellular uptake. While non-PEGylated nanoparticles may be non-specifically endocytosed, PEGylated counterparts can exhibit a shift towards more specific uptake pathways, such as clathrin-mediated or caveolae-mediated endocytosis. This can influence the intracellular trafficking and ultimate fate of the delivered cargo.
Signaling Pathways
While direct modulation of specific signaling pathways by this compound itself has not been extensively documented, its influence on the cellular microenvironment can have downstream effects. For example, by preventing the adsorption of signaling proteins or by altering the clustering of cell surface receptors, a PEGylated surface could indirectly influence signaling cascades. The interaction of PEGylated nanoparticles with immune cells has been shown to modulate inflammatory signaling pathways such as NF-κB.[13]
Generalized Impact of PEGylation on Cell Signaling
Caption: How this compound modification can indirectly influence cell signaling.
Conclusion
This compound is a valuable and versatile molecule for a multitude of cell culture applications. Its well-defined structure, combining a hydrophilic PEG spacer with a reactive thiol group, allows for precise control over the chemical and biological properties of surfaces and biomolecules. By understanding its core properties and utilizing the detailed protocols provided, researchers can effectively leverage this compound to advance their studies in cell biology, tissue engineering, and drug development. As with any reagent, it is essential to empirically determine the optimal conditions and concentrations for each specific application and cell type to ensure reliable and reproducible results.
References
- 1. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. broadpharm.com [broadpharm.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to Self-Assembled Monolayers of Thiol-Functionalized Poly(ethylene glycol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, preparation, characterization, and applications of self-assembled monolayers (SAMs) formed from thiol-functionalized poly(ethylene glycol) (thiol-PEGs), particularly on gold surfaces. This guide is intended to serve as a practical resource for researchers and professionals in the fields of materials science, biotechnology, and drug development who are interested in utilizing these versatile surface modifications.
Introduction to Self-Assembled Monolayers
Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on the surface of a solid substrate.[1] The formation of SAMs is a thermodynamically driven process, resulting in a densely packed, quasi-crystalline two-dimensional structure.[1][2] Thiol-based SAMs on noble metal substrates, especially gold, are among the most extensively studied systems due to the strong, stable bond formed between the sulfur atom of the thiol group and the gold surface.[2][3][4] This robust platform allows for the precise control of surface properties by tailoring the terminal functional group of the thiol molecule.
The Role of Thiol-PEG in Surface Functionalization
Poly(ethylene glycol) (PEG) is a hydrophilic and biocompatible polymer widely used to modify surfaces for biomedical applications.[5][6] When thiol-PEGs are used to form SAMs, the resulting surface exhibits remarkable resistance to non-specific protein adsorption and cell adhesion.[7][8][9] This "stealth" property is crucial in drug delivery systems, biosensors, and medical implants to prevent the foreign body response and improve biocompatibility.[10][11] The effectiveness of this protein repellency is influenced by factors such as the chain length and grafting density of the PEG molecules.[7][8]
Formation of Thiol-PEG SAMs on Gold
The formation of a thiol-PEG SAM on a gold substrate is a two-step process. Initially, the thiol molecules rapidly adsorb onto the gold surface from a solution, a process known as physisorption.[12] This is followed by a slower organization phase where the molecules arrange themselves into a densely packed, ordered monolayer through a chemisorption process involving the formation of a strong gold-thiolate bond.[2][12] The van der Waals interactions between the PEG chains also contribute to the stability and order of the final monolayer.[1]
Figure 1: Schematic of the self-assembly process of thiol-PEG on a gold substrate.
Experimental Protocols
Detailed methodologies for the preparation and characterization of thiol-PEG SAMs are provided below.
Preparation of Thiol-PEG Self-Assembled Monolayers
This protocol outlines the steps for forming a thiol-PEG SAM on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers, glass slides)
-
Thiol-PEG reagent
-
Anhydrous ethanol (B145695) (or another suitable solvent)
-
Deionized water
-
Nitrogen gas source
-
Clean glassware
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by immersing the substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes, followed by copious rinsing with deionized water and then ethanol. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. Alternatively, UV-ozone cleaning can be used.
-
Thiol Solution Preparation: Prepare a dilute solution of the thiol-PEG in a suitable solvent, typically anhydrous ethanol, at a concentration of 1-10 mM.[2] For PEG thiols, sonicating the solution for 5-10 minutes can aid in dissolution.
-
SAM Formation: Immerse the cleaned and dried gold substrate into the thiol-PEG solution.[13] The immersion time can vary from a few minutes to 24-48 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[12][14] The process should be carried out in a clean, dust-free environment to prevent contamination.
-
Rinsing: After immersion, remove the substrate from the thiol solution and rinse it thoroughly with the same solvent (e.g., ethanol) to remove any non-specifically adsorbed molecules.[13]
-
Drying: Dry the substrate under a gentle stream of nitrogen gas.[13]
-
Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator.[13]
Characterization Techniques
A suite of surface-sensitive analytical techniques is employed to characterize the properties of the formed SAMs.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. researchgate.net [researchgate.net]
- 3. Self-assembled monolayers of thiolates on metals: a review article on sulfur-metal chemistry and surface structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(ethylene glycol) monolayer formation and stability on gold and silicon nitride substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles [mdpi.com]
- 11. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Structural and kinetic properties of laterally stabilized, oligo(ethylene glycol)-containing alkylthiolates on gold: a modular approach - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to m-PEG4-SH in Nanotechnology Research
Abstract: This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-thiol with four ethylene (B1197577) glycol units (m-PEG4-SH), a critical heterobifunctional linker in nanotechnology. We delve into its core properties, principal applications, and the quantitative impact it has on nanomaterial performance. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for nanoparticle functionalization and the formation of self-assembled monolayers. Key workflows and mechanisms, such as the PEG "stealth effect" and the assembly of targeted drug delivery vehicles, are visualized through detailed diagrams to facilitate a deeper understanding of its role in advancing nanomedical and diagnostic platforms.
Introduction to this compound
Methoxy(polyethylene glycol)-thiol, specifically with a four-unit PEG chain (this compound), is a discrete PEG linker widely utilized in medical research, drug-release technologies, and new materials development.[1] Its structure combines a methoxy-terminated PEG chain with a terminal thiol group, granting it unique properties that are highly advantageous for the surface modification of nanomaterials.
1.1 Chemical Structure and Properties
This compound, with the chemical formula C9H20O4S and a molecular weight of approximately 224.3 g/mol , is also known as 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol.[1] The key features of its structure are:
-
A methoxy (B1213986) (m-) cap: This terminal methyl ether group renders the end of the PEG chain chemically inert, preventing unwanted reactions or cross-linking.
-
A tetraethylene glycol (PEG4) spacer: This short, hydrophilic chain enhances the aqueous solubility of both the molecule itself and any nanoparticle it is attached to.[1] The PEG chain creates a hydrated sphere that sterically hinders interactions with biological components.[2][3]
-
A terminal thiol (-SH) group: This sulfhydryl group is highly reactive and serves as a robust anchor for conjugation.
1.2 Key Reactive Moieties
The utility of this compound is derived from its bifunctional nature. The thiol (-SH) group has a strong affinity for noble metal surfaces, forming stable dative covalent bonds with transition metals like gold and silver.[1][4] This makes it the linker of choice for functionalizing gold nanoparticles (AuNPs). Beyond surface attachment, the thiol group can also participate in other covalent bonding strategies, readily reacting with maleimides, orthopyridyl disulfides (OPSS), and vinylsulfones.[1]
Core Applications in Nanotechnology
The unique properties of this compound make it a versatile tool for a wide range of nanotechnology applications, from improving the in-vivo performance of nanomedicines to constructing sensitive diagnostic devices.
2.1 Nanoparticle PEGylation for Enhanced Stability and Biocompatibility
PEGylation—the process of attaching PEG chains to a surface—is a cornerstone of nanomedicine, and this compound is a key enabler of this strategy.[]
-
Preventing Aggregation: The hydrophilic PEG layer provides steric stabilization, preventing nanoparticles from aggregating in high-ionic-strength biological fluids.[2][6]
-
Reducing Opsonization: In the bloodstream, nanoparticles are often coated by plasma proteins (opsonins), marking them for clearance by the mononuclear phagocyte system (MPS). The hydrated PEG layer, sometimes called a "stealth" coating, physically blocks protein adsorption, significantly reducing opsonization and subsequent MPS uptake.[4][7][8]
-
Prolonging Circulation Time: By evading the MPS, PEGylated nanoparticles remain in circulation for longer periods, increasing the probability of reaching their target site, such as a tumor, via the Enhanced Permeability and Retention (EPR) effect.[7][9]
2.2 Drug Delivery Systems
This compound serves as a flexible linker for attaching therapeutic payloads and targeting ligands to nanocarriers.[10] Its applications include:
-
Targeted Drug Delivery: Heterobifunctional PEGs can bridge a targeting moiety (like an antibody or biotin) and a nanoparticle, guiding the therapeutic agent to specific cells or tissues.[9][10] This enhances therapeutic efficacy while reducing off-target toxicity.[10]
-
Hydrogel Formation: Thiolated PEGs can be cross-linked to form biocompatible hydrogels.[11][12] These gels can encapsulate drugs or nanoparticles, providing a matrix for sustained, localized release.[11][12]
2.3 Biosensor Development
The strong, spontaneous interaction between the thiol group and gold surfaces is leveraged to create highly organized Self-Assembled Monolayers (SAMs).[13][14] this compound is used to form a well-defined interface on gold electrodes or Surface Plasmon Resonance (SPR) chips. This PEG layer acts as an anti-fouling surface, preventing the non-specific adsorption of proteins from complex biological samples, which in turn enhances the sensor's signal-to-noise ratio and overall performance.[15][16]
2.4 Advanced Applications: PROTACs
This compound is also employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10][17] PROTACs are novel therapeutic molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[17][18] The PEG4 spacer provides the necessary length and flexibility to connect the target-binding ligand and the E3 ligase ligand within the PROTAC structure.
Quantitative Performance Data
The functionalization of nanoparticles with this compound leads to measurable changes in their physicochemical properties and biological performance. The following tables summarize representative quantitative data from various studies.
Table 1: Physicochemical Properties of m-PEG-SH Modified Nanoparticles
| Parameter | Nanoparticle Type | Before PEGylation | After PEGylation | Reference |
|---|---|---|---|---|
| Zeta Potential (mV) | 5 nm Gold Nanoparticles | -22.1 | -2.96 | [19] |
| 10 nm Gold Nanoparticles | -28.23 | -1.55 | [19] | |
| 30 nm Gold Nanoparticles | -26.7 | -1.97 | [19] | |
| 60 nm Gold Nanoparticles | -12.27 | -1.65 | [19] |
| Hydrodynamic Diameter (nm) | Starch-Coated Iron Oxide | 105.2 (±5.9) | 154.4 (±8.3) |[20] |
Table 2: In Vitro Performance Metrics
| Parameter | Drug Delivery System | Value | Reference |
|---|---|---|---|
| Drug Loading Efficiency (DLE) | Doxorubicin in mesoporous carbon NPs | 93.4 wt% | [10] |
| Binding Affinity (Kd) | Biotin-Avidin/Streptavidin Interaction | ~10⁻¹⁵ M | [10] |
| Photothermal Temperature Rise | PEG-Starch-IONPs (200 µg Fe/mL) | Max Temp: 56.2 °C (after 10 min) |[20] |
Table 3: In Vivo Pharmacokinetic and Biodistribution Parameters
| Parameter | Nanoparticle System | Observation | Reference |
|---|---|---|---|
| Blood Circulation Half-life | Micelles with 5 kDa PEG | 4.6 min | [7] |
| Micelles with 10 kDa PEG | 7.5 min | [7] | |
| Micelles with 20 kDa PEG | 17.7 min | [7] | |
| Biodistribution (28 days) | 10 nm PEG-AuNPs in mice | Preferential accumulation in liver and spleen | [19] |
| 30 nm PEG-AuNPs in mice | Preferential accumulation in the spleen | [19] |
| Tumor Uptake | 10 nm PEGylated AuNPs/AS1411 | Significantly higher than non-PEGylated |[2] |
Key Experimental Protocols
The following protocols provide standardized methodologies for common procedures involving this compound.
4.1 Protocol for the Functionalization of Gold Nanoparticles (AuNPs) with this compound
This protocol is adapted from methods leveraging the strong affinity of thiol for gold surfaces.[10][21]
-
Preparation of Reagents:
-
Synthesize or procure citrate-capped AuNPs in an aqueous solution.[21] The concentration can be estimated via UV-Vis spectroscopy.[21]
-
Prepare a stock solution of this compound in ethanol (B145695) or ultrapure water at a concentration of 1-5 mM.[10]
-
-
Functionalization Reaction:
-
To the citrate-capped AuNP suspension, add the this compound solution. A significant molar excess of this compound to AuNPs (e.g., >10,000-fold) is recommended to ensure complete surface coverage.[10][21]
-
Allow the mixture to react overnight at room temperature with gentle stirring. This allows for the displacement of the weakly bound citrate (B86180) ions by the thiol groups of the this compound (ligand exchange).
-
-
Purification:
-
To remove excess, unbound this compound, centrifuge the suspension. The required speed and time will depend on the size of the AuNPs (e.g., 17,000 g for 18 minutes for ~16 nm particles).[21]
-
Carefully remove the supernatant containing the unbound linker.
-
Resuspend the nanoparticle pellet in an equal volume of fresh ultrapure water or a suitable buffer (e.g., PBS).
-
Repeat the centrifugation and resuspension process at least 3-6 times to ensure thorough purification.[6][21]
-
-
Characterization:
-
Confirm successful functionalization by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Assess nanoparticle morphology and dispersion using Transmission Electron Microscopy (TEM).
-
Verify the presence of the PEG layer using Fourier-Transform Infrared Spectroscopy (FTIR), looking for characteristic C-O-C ether stretches.[22][23]
-
4.2 Protocol for the Formation of Self-Assembled Monolayers (SAMs) on Gold Substrates
This protocol outlines the basic steps for creating a functionalized surface for biosensor applications.[14]
-
Substrate Preparation:
-
Use a gold-coated substrate (e.g., glass slide or silicon wafer).
-
Thoroughly clean the gold surface to remove organic contaminants. This is critical and often involves cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide - handle with extreme caution ) followed by rinsing with deionized water and ethanol.[14]
-
Dry the substrate under a stream of inert gas (e.g., nitrogen).
-
-
SAM Formation:
-
Prepare a dilute solution of this compound (typically 1 mM) in a high-purity solvent like ethanol.
-
Immerse the clean, dry gold substrate into the this compound solution.
-
Allow the self-assembly process to occur for a period ranging from 30 minutes to several hours (often 12-24 hours is used to ensure a well-ordered monolayer).[14]
-
-
Rinsing and Drying:
-
Carefully remove the substrate from the solution.
-
Rinse the surface thoroughly with the same solvent (ethanol) to remove any non-chemisorbed molecules, followed by a final rinse with distilled water.[14]
-
Dry the SAM-coated substrate again under a stream of nitrogen.
-
-
Characterization:
-
The quality of the SAM can be assessed using techniques such as contact angle goniometry (to measure surface hydrophilicity), X-ray Photoelectron Spectroscopy (XPS) (to confirm elemental composition), and Atomic Force Microscopy (AFM) (to visualize surface morphology).
-
Visualizing Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes and concepts related to the application of this compound.
Caption: Workflow for functionalizing gold nanoparticles with this compound.
Caption: The "stealth effect" mechanism enabled by PEGylation.
Caption: Component assembly for a targeted drug delivery nanoparticle.
Conclusion
This compound is a foundational building block in modern nanotechnology, offering a simple yet powerful solution for addressing complex biological challenges. Its well-defined structure provides a reliable means to enhance the stability, solubility, and biocompatibility of nanomaterials. From creating "stealth" nanoparticles that can circulate longer in the body to designing highly specific biosensors and advanced therapeutics like PROTACs, the versatility of the this compound linker ensures its continued and expanding role in the development of next-generation nanotechnologies for medicine and diagnostics. This guide provides the fundamental data and protocols to empower researchers to effectively harness its potential in their work.
References
- 1. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 4. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]
- 15. Novel thiolated-PEG linker molecule for biosensor development on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assembling Surface Linker Chemistry with Minimization of Non-Specific Adsorption on Biosensor Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Evaluation of PEGylated Starch-Coated Iron Oxide Nanoparticles for Enhanced Photothermal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 23. Synthesis and characterisation of PEG modified chitosan nanocapsules loaded with thymoquinone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for m-PEG4-SH Conjugation to Maleimide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of methoxy-polyethylene glycol-thiol (m-PEG4-SH) to a maleimide-functionalized molecule. The thiol-maleimide reaction, a Michael addition, is a widely used bioconjugation method due to its high selectivity and efficiency under mild, physiological conditions.[1][2] This process forms a stable thioether bond, making it ideal for applications such as creating antibody-drug conjugates (ADCs), PEGylating proteins and peptides, and developing targeted drug delivery systems.[3][4]
Core Principles of Thiol-Maleimide Conjugation
The conjugation of a thiol group with a maleimide (B117702) proceeds via a nucleophilic attack of the thiolate anion on one of the double bond carbons of the maleimide ring.[1] This reaction is highly specific for thiols within a pH range of 6.5 to 7.5.[5] At pH 7.0, the reaction rate with thiols is approximately 1,000 times faster than with amines.[5] However, at pH values above 7.5, the competing reaction with primary amines increases, and the maleimide ring becomes more susceptible to hydrolysis, which renders it unreactive towards thiols.[5][6]
Quantitative Reaction Parameters
For successful and efficient conjugation, several parameters must be carefully controlled. The following table summarizes the key quantitative data for the this compound to maleimide conjugation reaction.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity. Higher pH increases the rate of maleimide hydrolysis and reaction with amines.[5][7] |
| Molar Ratio (PEG:Maleimide) | 10:1 to 20:1 | A molar excess of the PEG-thiol is generally recommended to ensure complete conjugation of the maleimide.[8][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are typically faster (2-4 hours), while overnight incubation at 4°C can also be effective.[8][9] |
| Reaction Time | 2 hours to overnight | The reaction is generally rapid. Progress can be monitored by analytical techniques like HPLC.[7][8] |
| Buffer Composition | Phosphate, HEPES, Tris | Buffers should be free of thiols. Degassing the buffer is recommended to prevent oxidation of the thiol.[8][10] |
| Protein Concentration | 1 - 10 mg/mL | This is a typical concentration range for protein conjugation.[8][10] |
Experimental Protocol: this compound Conjugation to a Maleimide-Functionalized Protein
This protocol details the steps for conjugating this compound to a protein containing a maleimide group.
Materials:
-
Maleimide-functionalized protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 100 mM HEPES buffer, pH 7.0-7.5. The buffer must be free of any thiol-containing reagents.[8][10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds.
-
(Optional) Quenching reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of the Maleimide-Functionalized Protein:
-
Dissolve the maleimide-functionalized protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[10]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: This step is for generating thiols on the protein itself and is not necessary if you are conjugating a thiol-PEG to a maleimide-protein.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the maleimide-functionalized protein solution.[8][9]
-
Mix gently and immediately flush the reaction vessel with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the thiol.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][8]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any unreacted maleimide groups, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added in a slight molar excess to the initial amount of maleimide.
-
-
Purification of the Conjugate:
-
Purify the m-PEG4-protein conjugate from excess this compound and other reaction components using a suitable method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Characterize the final conjugate using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry to confirm the conjugation.
-
Visualizing the Process
To better understand the workflow and the underlying chemistry, the following diagrams are provided.
Caption: A flowchart of the experimental workflow for conjugating this compound to a maleimide-functionalized molecule.
Caption: The chemical reaction mechanism of the thiol-maleimide Michael addition, forming a stable thioether bond.
Potential Side Reactions and Considerations
-
Maleimide Hydrolysis: The maleimide ring can hydrolyze, especially at pH values above 8.0, forming a maleamic acid that is unreactive to thiols.[6] Therefore, it is crucial to maintain the recommended pH range.
-
Thiazine (B8601807) Rearrangement: For peptides conjugated to maleimides through an N-terminal cysteine, the resulting succinimide (B58015) can be susceptible to a nucleophilic attack from the N-terminal amine, leading to a thiazine rearrangement.[1] This side reaction is more prevalent at higher pH.
-
Disulfide Bond Formation: Thiols are prone to oxidation, which leads to the formation of disulfide bonds that do not react with maleimides.[10] Using degassed buffers and an inert atmosphere can help minimize this.
By carefully controlling the reaction conditions as outlined in this protocol, researchers can achieve high efficiency and yield in their this compound to maleimide conjugations for a wide range of applications in drug development and biotechnology.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 4. precisepeg.com [precisepeg.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. tocris.com [tocris.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for the Conjugation of m-PEG4-SH to Gold Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the conjugation of methoxy-polyethylene glycol-thiol (m-PEG4-SH) to gold nanoparticles (AuNPs). The protocols outlined below are based on established methods in the scientific literature and are intended to provide a robust framework for researchers in nanotechnology, materials science, and drug delivery.
Introduction
The functionalization of gold nanoparticles with polyethylene (B3416737) glycol (PEG) is a critical step in many biomedical applications. PEGylation enhances the stability of AuNPs in biological media, reduces non-specific protein adsorption, and can prolong their circulation time in vivo.[1][2] The methoxy-terminated PEG ensures a neutral surface charge, while the thiol group provides a strong and stable linkage to the gold surface through a dative covalent bond. This process, often referred to as a place-exchange reaction, involves the displacement of weakly bound stabilizing agents, such as citrate (B86180), from the AuNP surface by the thiol-containing PEG.[3]
These application notes will detail the synthesis of citrate-stabilized gold nanoparticles, the subsequent conjugation with this compound, and the essential characterization techniques to verify successful functionalization.
Experimental Protocols
Materials and Equipment
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
This compound (methoxy-polyethylene glycol-thiol)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Ethanol
-
Phosphate-buffered saline (PBS)
Equipment:
-
Magnetic stirrer with heating plate
-
Round bottom flasks
-
Condenser
-
Glassware (beakers, graduated cylinders, etc.)
-
Micropipettes
-
Centrifuge
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fourier Transform Infrared (FTIR) Spectrometer
Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of approximately 20 nm gold nanoparticles.
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Prepare a 38.8 mM solution of trisodium citrate in DI water.
-
-
Synthesis:
-
In a clean round bottom flask, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly inject 5 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to colorless, then to a deep red or wine color, indicating the formation of AuNPs.[4]
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the heat source and allow the solution to cool to room temperature while still stirring.
-
Store the resulting citrate-stabilized AuNP solution at 4°C.
-
Conjugation of this compound to Gold Nanoparticles
This protocol utilizes a ligand exchange reaction to functionalize the AuNPs with this compound.
-
Preparation of PEG Solution:
-
Prepare a 1 mg/mL solution of this compound in DI water. The solution should be prepared fresh to minimize oxidation of the thiol group.
-
-
Conjugation Reaction:
-
To 10 mL of the citrate-stabilized AuNP solution, add a calculated amount of the this compound solution. The optimal molar ratio of PEG to AuNPs should be determined empirically, but a starting point is a 2000-fold molar excess of PEG.[5]
-
Allow the reaction to proceed at room temperature for at least 2 hours with gentle stirring. Some protocols suggest an overnight incubation to ensure complete ligand exchange.[6]
-
-
Purification of PEGylated AuNPs:
-
To remove excess, unbound this compound, centrifuge the solution. The centrifugation speed and time will depend on the size of the nanoparticles but can be started at 14,000 rpm for 20 minutes.[5]
-
Carefully remove the supernatant containing the unbound PEG.
-
Resuspend the nanoparticle pellet in a fresh solution, such as DI water or PBS, by gentle shaking or sonication.[5]
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound PEG.
-
-
Final Storage:
-
After the final wash, resuspend the PEGylated AuNPs in the desired buffer (e.g., PBS) and store at 4°C.
-
Characterization of PEGylated Gold Nanoparticles
Successful conjugation of this compound to AuNPs can be confirmed by a suite of characterization techniques.
UV-Vis Spectroscopy
-
Principle: Gold nanoparticles exhibit a characteristic Surface Plasmon Resonance (SPR) peak. The position of this peak is sensitive to the local dielectric environment of the nanoparticles.
-
Expected Result: A red-shift (shift to a longer wavelength) of the SPR peak is expected upon successful PEGylation due to the change in the refractive index at the nanoparticle surface.[7][8] For example, a shift from 520 nm for citrate-capped AuNPs to 525 nm for PEGylated AuNPs is indicative of successful conjugation.
Dynamic Light Scattering (DLS)
-
Principle: DLS measures the hydrodynamic diameter of the nanoparticles in solution.
-
Expected Result: An increase in the hydrodynamic diameter is expected after PEGylation due to the presence of the PEG layer on the nanoparticle surface.
Zeta Potential
-
Principle: This technique measures the surface charge of the nanoparticles.
-
Expected Result: Citrate-stabilized AuNPs have a negative surface charge due to the citrate ions. The zeta potential is expected to become less negative (closer to neutral) after conjugation with the neutral this compound. A shift from approximately -40 mV for citrate-AuNPs to a less negative value for m-PEG-AuNPs indicates successful surface modification.
Transmission Electron Microscopy (TEM)
-
Principle: TEM provides high-resolution images of the nanoparticles, allowing for the determination of their core size, morphology, and dispersity.
-
Expected Result: TEM images should confirm that the nanoparticles have not significantly aggregated after the conjugation process. While the PEG layer itself is often not directly visible, the core size and shape should remain consistent.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR identifies the chemical functional groups present in a sample.
-
Expected Result: The FTIR spectrum of PEGylated AuNPs should show characteristic peaks for the C-O-C ether stretching of the PEG backbone (around 1100 cm⁻¹), confirming the presence of PEG on the nanoparticle surface.[3][4]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained before and after the conjugation of this compound to gold nanoparticles.
| Characterization Technique | Citrate-Stabilized AuNPs | This compound Conjugated AuNPs |
| UV-Vis SPR Peak (λmax) | ~520 nm | ~525-530 nm[3] |
| Hydrodynamic Diameter (DLS) | ~25 nm | >30 nm |
| Zeta Potential | ~ -30 to -50 mV | ~ -10 to -20 mV |
| Core Diameter (TEM) | ~20 nm | ~20 nm |
Visualizing the Workflow and Conjugation Mechanism
The following diagrams illustrate the experimental workflow and the chemical principle behind the conjugation process.
References
- 1. Preparation and characterization methods of PEGylated gold nanoparticles_pegderivativess [en.pegderivatives.com]
- 2. Efficient preparation of size tunable PEGylated gold nanoparticles - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Facile Synthesis of PEGylated Gold Nanoparticles for Enhanced Colorimetric Detection of Histamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. krishisanskriti.org [krishisanskriti.org]
- 5. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation of Goldbody: PEG-aided conformational engineering of peptides on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG4-SH Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the formation of hydrogels using methoxy-poly(ethylene glycol)-thiol (m-PEG-SH), with a primary focus on the common 4-arm PEG-SH variant in combination with a maleimide-functionalized crosslinker.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and regenerative medicine, owing to their biocompatibility, hydrophilicity, and tunable physical properties.[1][2] Hydrogels formed from multi-arm PEG precursors, such as 4-arm PEG-thiol (PEG-4-SH) and 4-arm PEG-maleimide (PEG-4MAL), offer a versatile platform for creating crosslinked networks with well-defined structures.[3][4]
The formation of these hydrogels is typically achieved through a Michael-type addition reaction between thiol and maleimide (B117702) functional groups.[5][6][7] This "click" chemistry approach is highly efficient, proceeds rapidly under mild, physiological conditions, and does not generate byproducts, making it ideal for the encapsulation of sensitive biological molecules and cells.[7][8]
Mechanism of Hydrogel Formation: Thiol-Maleimide Michael Addition
The core of the hydrogel formation process is the nucleophilic Michael addition of a thiol group (-SH) to the carbon-carbon double bond of a maleimide group. This reaction is base-catalyzed, with the thiolate anion acting as the reactive nucleophile.[9] The reaction results in the formation of a stable thioether bond, leading to the crosslinking of the PEG macromers into a three-dimensional hydrogel network.[3]
The reaction kinetics can be influenced by several factors:
-
pH: More basic conditions favor the deprotonation of thiol groups to form the more nucleophilic thiolate anions, thus accelerating the gelation process.[5]
-
Macromer Concentration: Higher concentrations of the PEG precursors lead to faster gelation and result in hydrogels with higher mechanical stiffness.[5][9]
-
Temperature: While the reaction can proceed at room temperature, physiological temperatures (37°C) are commonly used, particularly for cell encapsulation applications.[5][10]
Below is a diagram illustrating the thiol-maleimide conjugation reaction.
Caption: Thiol-Maleimide Michael Addition Reaction.
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of m-PEG4-SH hydrogels.
Materials and Reagents
-
4-arm PEG-Thiol (PEG-4-SH) (e.g., 10 kDa or 20 kDa)
-
4-arm PEG-Maleimide (PEG-4MAL) (e.g., 10 kDa or 20 kDa)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer (e.g., 20 mM, pH 7.4)[11]
-
Cell adhesion peptides (e.g., GRGDSPC) (optional)[12]
-
Protease-degradable crosslinking peptides (optional)[12]
-
Sterile, nuclease-free water
Protocol for Hydrogel Formation
This protocol describes the formation of a 5% (w/v) PEG hydrogel. The final volume can be scaled as needed.
-
Prepare Precursor Solutions:
-
Allow all reagents to come to room temperature.
-
Prepare a solution of PEG-4MAL in 20 mM HEPES buffer (pH 7.4). For example, to prepare a 10% (w/v) stock solution, dissolve 100 mg of PEG-4MAL in 1 mL of buffer.[11]
-
Prepare a solution of PEG-4-SH in the same buffer at the desired concentration. The stoichiometric ratio of maleimide to thiol groups should generally be 1:1.[12][13]
-
-
Incorporate Bioactive Peptides (Optional):
-
If incorporating adhesive peptides like RGD, first react the cysteine-containing peptide with the PEG-4MAL solution. A typical molar ratio is a 2:1 of PEG-4MAL to adhesive peptide.[11]
-
Incubate this mixture at 37°C for at least 15 minutes to allow for the conjugation of the peptide to the PEG macromer.[11]
-
-
Hydrogel Formation:
-
To initiate crosslinking, mix the PEG-4MAL (or peptide-functionalized PEG-4MAL) solution with the PEG-4-SH solution in equal volumes.[10]
-
For cell encapsulation, resuspend the cell pellet in the PEG-4-SH solution before mixing with the PEG-4MAL solution.[13]
-
Pipette the mixed solution into a mold or the desired culture vessel. Gelation should occur within minutes.[10]
-
The following diagram outlines the general experimental workflow for hydrogel preparation.
Caption: Experimental workflow for PEG hydrogel formation.
Characterization of Hydrogel Properties
3.3.1. Gelation Time
The gelation time can be determined by the vial tilt method, where the solution is considered a gel when it no longer flows upon inversion of the vial. More precise measurements can be obtained using rheometry by monitoring the storage (G') and loss (G'') moduli over time; the gel point is typically defined as the time when G' exceeds G''.[14]
3.3.2. Swelling Ratio
The equilibrium swelling ratio (Qm) is a measure of the hydrogel's ability to absorb water and is indicative of the crosslinking density.[12]
-
Prepare hydrogel samples of a known initial weight (Wi).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At various time points, remove the hydrogels, gently blot to remove excess surface water, and record the weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
The swelling ratio is calculated as: Qm = Ws / Wi.
3.3.3. Mechanical Properties
The mechanical properties, such as the Young's modulus, can be measured using techniques like atomic force microscopy (AFM) or uniaxial compression testing.[12][15] The stiffness of the hydrogel can be tuned by varying the polymer weight percentage.[9][12]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound hydrogels.
Table 1: Influence of Polymer Concentration on Hydrogel Properties
| Polymer Weight % | Gelation Time | Young's Modulus (kPa) | Equilibrium Swelling Ratio (Qm) |
| 3% | - | - | >500[12] |
| 4% | - | ~2[12] | ~150[12] |
| 5% | - | ~5[12] | - |
| 7.5% | - | ~20[12] | <100[12] |
| 10% | Minutes[5] | ~40[12] | <50[12] |
Note: Specific values can vary depending on the molecular weight of the PEG precursors and the exact experimental conditions.
Table 2: Factors Affecting Gelation Time
| Factor | Effect on Gelation Time | Reference |
| Increasing pH | Decreases | [5] |
| Increasing Macromer Concentration | Decreases | [5][9] |
| Increasing Temperature | Generally Decreases | [5] |
| Electronegative Peptide Crosslinker | Increases | [9] |
Applications in Drug Development
PEG-based hydrogels formed via thiol-maleimide chemistry are excellent candidates for controlled drug delivery.[2][16] Their porous network structure allows for the encapsulation and subsequent release of therapeutic molecules.[1]
-
Sustained Release: The degradation of the hydrogel matrix, which can be engineered by incorporating hydrolytically or enzymatically cleavable linkers, can control the release of encapsulated drugs over extended periods.[6][17]
-
Stimuli-Responsive Release: Hydrogels can be designed to be responsive to specific stimuli such as pH, temperature, or the presence of certain biomolecules (e.g., glutathione), allowing for triggered drug release at the target site.[2][17]
-
Cell-Based Therapies: The cytocompatible nature of the gelation process makes these hydrogels suitable for encapsulating cells for therapeutic applications, protecting them from the host immune system and providing a supportive matrix for their function.[8][11]
Conclusion
The formation of this compound hydrogels through thiol-maleimide Michael addition is a robust and versatile method for creating biocompatible and tunable biomaterials. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals in the field of drug development and tissue engineering. By carefully controlling the experimental parameters, hydrogels with desired properties for specific applications can be readily fabricated.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Top 10 Applications of Hydrogels in Biomedical Field | Biopharma PEG [biochempeg.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in situ delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. nichd.nih.gov [nichd.nih.gov]
- 16. Hydrogels: History & Application in Drug Delivery | Biopharma PEG [biochempeg.com]
- 17. Reversible maleimide–thiol adducts yield glutathione-sensitive poly(ethylene glycol)–heparin hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein PEGylation with m-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3][4] Benefits of PEGylation include increased serum half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2][3][4] This document provides a detailed protocol for the site-specific PEGylation of proteins using methoxy-poly(ethylene glycol)-thiol (m-PEG4-SH).
The described protocol focuses on a common and highly specific conjugation strategy: the reaction of a thiol-containing PEG with a maleimide-activated protein. This Michael addition reaction forms a stable thioether bond, ensuring a permanent linkage between the PEG moiety and the protein.[5] This method is particularly advantageous for site-specific modifications, especially when a cysteine residue is engineered into a specific location on the protein surface.[6]
Principle of the Reaction
The core of this protocol is the reaction between the thiol group (-SH) of this compound and a maleimide (B117702) group on the target protein. The maleimide group is highly reactive towards thiols, forming a stable covalent thioether linkage under mild reaction conditions (pH 6.5-7.5).[5][7] To utilize this chemistry, the protein of interest must first be functionalized with a maleimide group. This is typically achieved by reacting primary amines (e.g., lysine (B10760008) residues or the N-terminus) with a bifunctional crosslinker containing an amine-reactive group (like an NHS ester) and a maleimide group. Alternatively, if the protein has a native or engineered free cysteine, it can be directly targeted with a maleimide-activated PEG, which is the reverse of the primary protocol described here but follows similar principles.[5][6]
Experimental Protocols
Part 1: Maleimide Activation of the Target Protein
This initial step introduces the maleimide functional group onto the protein, preparing it for reaction with this compound.
Materials:
-
Target protein in a suitable buffer (e.g., Phosphate Buffered Saline - PBS)
-
Maleimide-NHS ester crosslinker (e.g., SMCC)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.0 (e.g., 100 mM sodium phosphate, 150 mM NaCl)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment
Protocol:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the reaction.
-
Crosslinker Preparation: Immediately before use, dissolve the Maleimide-NHS ester crosslinker in a water-miscible organic solvent such as DMSO or DMF to a concentration of 10-20 mM.
-
Reaction: Add a 10-20 fold molar excess of the dissolved crosslinker to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purification: Immediately remove the excess, unreacted crosslinker and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 6.5-7.0). The resulting maleimide-activated protein is now ready for PEGylation.
Part 2: PEGylation with this compound
This is the core PEGylation step where the thiol-containing PEG reacts with the maleimide-activated protein.
Materials:
-
Maleimide-activated protein
-
This compound
-
Reaction Buffer: Thiol-free buffer, pH 6.5-7.5 (e.g., PBS)
-
Optional: Reducing agent (e.g., TCEP) if the protein has disulfide bonds that need to be kept reduced. Note: TCEP can interfere with the maleimide-thiol reaction if not used carefully.[8]
-
Purification equipment (e.g., chromatography systems)
Protocol:
-
This compound Preparation: Dissolve the this compound in the Reaction Buffer immediately before use.
-
Reaction: Add a 10- to 20-fold molar excess of this compound to the maleimide-activated protein solution.[9]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
Purification: The PEGylated protein conjugate can be purified from unreacted PEG and protein using techniques such as Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), or Hydrophobic Interaction Chromatography (HIC).[][11][12]
Purification and Characterization of PEGylated Protein
Proper purification and characterization are crucial to ensure the quality and efficacy of the final PEGylated product.
Purification Strategies
| Purification Method | Principle | Application |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein. | Efficient for removing unreacted, low molecular weight this compound and for separating PEGylated from non-PEGylated protein.[][12] |
| Ion Exchange Chromatography (IEX) | Separates molecules based on their net charge. PEG chains can shield surface charges, altering the protein's elution profile. | Can be used to separate proteins with different degrees of PEGylation and positional isomers.[][12] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their hydrophobicity. PEG is hydrophilic and can alter the protein's interaction with the hydrophobic resin. | A supplementary method to IEX, useful for polishing and separating isoforms.[][11] |
| Reverse Phase Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | Primarily used for analytical characterization, such as identifying PEGylation sites and separating isomers.[] |
Characterization Methods
| Characterization Method | Purpose |
| SDS-PAGE | To visualize the increase in molecular weight of the PEGylated protein compared to the native protein. |
| UV-Vis Spectroscopy | To determine protein concentration. PEG itself does not typically absorb at 280 nm.[13] |
| HPLC (SEC, IEX, RP-HPLC) | To assess purity, aggregation, and the degree of PEGylation. |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | To confirm the molecular weight of the PEGylated conjugate and determine the number of attached PEG molecules.[1][14] |
| NMR Spectroscopy | Can be used to quantitatively determine the degree of PEGylation.[15] |
Quantitative Data Summary
The degree of PEGylation can be estimated using various techniques. Below is a sample calculation based on mass spectrometry data.
| Parameter | Value |
| Molecular Weight of Unmodified Protein | 50,000 Da |
| Molecular Weight of this compound | ~224.32 Da |
| Observed Molecular Weight of PEGylated Protein (from MS) | 50,450 Da |
| Calculated Number of PEG Chains | ~2 |
Calculation: (Observed MW of PEGylated Protein - MW of Unmodified Protein) / MW of this compound = (50,450 - 50,000) / 224.32 ≈ 2
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Reaction between maleimide-activated protein and this compound.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creativepegworks.com [creativepegworks.com]
- 6. mdpi.com [mdpi.com]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 11. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creativepegworks.com [creativepegworks.com]
- 14. PEGylation Sites and PEGylation Heterogeneity Identification Service - Creative Proteomics [creative-proteomics.com]
- 15. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG4-SH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the bioconjugation of methoxy-polyethylene glycol-thiol (m-PEG4-SH). This versatile reagent enables the covalent modification of proteins, peptides, and other biomolecules, offering advantages such as improved solubility, stability, and reduced immunogenicity.[1][2] This document outlines the most common conjugation strategies, including reactions with maleimides, vinyl sulfones, and pyridyl disulfides, complete with experimental protocols, quantitative data, and characterization workflows.
Core Concepts in this compound Bioconjugation
The primary mechanism of this compound bioconjugation involves the reaction of its terminal sulfhydryl (-SH) group with a compatible electrophilic functional group on the target biomolecule. The choice of reaction chemistry depends on the available functional groups on the target molecule and the desired stability of the resulting linkage.
Thiol-Maleimide Ligation
The reaction between a thiol and a maleimide (B117702) is one of the most widely used bioconjugation methods due to its high efficiency and specificity for thiols under mild conditions, typically at a neutral pH.[3][4][5][6] This Michael addition reaction forms a stable thioether bond.
Thiol-Vinyl Sulfone Addition
Vinyl sulfone groups also react with thiols via a Michael addition to form a stable thioether linkage.[7] This reaction is selective for thiols and proceeds efficiently at slightly alkaline pH.[7][8]
Thiol-Pyridyl Disulfide Exchange
This reaction forms a disulfide bond between the this compound and a thiol group on the target molecule through a disulfide exchange mechanism with a pyridyl disulfide-activated molecule. This linkage is reversible under reducing conditions. The reaction progress can be monitored by measuring the release of pyridine-2-thione.[9]
Quantitative Data on Reaction Conditions
The efficiency of this compound conjugation is highly dependent on the reaction parameters. The following tables summarize key quantitative data to guide experimental design.
| Parameter | Thiol-Maleimide Reaction | Thiol-Vinyl Sulfone Reaction | Thiol-Pyridyl Disulfide Exchange |
| Optimal pH Range | 6.5 - 7.5 | 7.0 - 9.0 | 4.0 - 5.0 (for activation), 7.0 - 9.0 (for exchange with target) |
| Typical Temperature | 4°C to Room Temperature (25°C) | Room Temperature (25°C) | Room Temperature (25°C) |
| Molar Ratio (PEG:Biomolecule) | 10:1 to 20:1 | 10:1 to 20:1 | 2:1 (Peptide-SH:Activated Lipid) |
| Typical Reaction Time | 30 min - 4 hours | 2 - 4 hours | 10 min to 48 hours |
| Typical Yield | High to Quantitative | High | High to Quantitative |
Table 1: General Reaction Conditions for this compound Bioconjugation
| Parameter | Condition | Effect on Thiol-Maleimide Reaction |
| pH | < 6.5 | Slower reaction rate due to low concentration of the reactive thiolate anion. |
| > 7.5 | Increased rate of maleimide hydrolysis and potential for side reactions with amines. | |
| Temperature | 4°C | Slower reaction rate, may require overnight incubation. Beneficial for sensitive biomolecules. |
| 25°C | Faster reaction kinetics. | |
| Molar Ratio | Increasing excess of this compound | Drives the reaction towards completion, increasing the degree of PEGylation. |
Table 2: Influence of Reaction Parameters on Thiol-Maleimide Ligation Efficiency
Experimental Protocols
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
This protocol describes the biotinylation of a protein that has been functionalized with a maleimide group.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, free of thiols.
-
Quenching Reagent (optional): L-cysteine or β-mercaptoethanol
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein solution contains any thiol-containing additives, they must be removed by dialysis or buffer exchange.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Bioconjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent (e.g., L-cysteine) to a final concentration of 1-10 mM to react with any unreacted maleimide groups.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable storage buffer.
-
Protocol 2: General Procedure for Thiol-Vinyl Sulfone Conjugation
This protocol provides a general procedure for labeling a thiol-containing protein with a vinyl sulfone-activated molecule. The same principles apply for the reaction of this compound with a vinyl sulfone-activated biomolecule.
Materials:
-
This compound
-
Vinyl sulfone-activated biomolecule
-
Conjugation Buffer: Phosphate or borate (B1201080) buffer, pH 8.0-9.0.
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Biomolecule Solution:
-
Dissolve the vinyl sulfone-activated biomolecule in the conjugation buffer.
-
-
Prepare this compound Solution:
-
Dissolve this compound in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a molar excess of this compound to the solution of the vinyl sulfone-activated biomolecule.
-
Incubate the reaction mixture at room temperature for 2-4 hours.
-
-
Purification:
-
Purify the PEGylated conjugate using size-exclusion chromatography to remove unreacted this compound.
-
Diagrams
Signaling Pathway: EGFR/ERK Pathway and the Impact of Ligand PEGylation
PEGylation of ligands, such as Epidermal Growth Factor (EGF), can modulate the EGFR/ERK signaling pathway.[10][11] While small PEGs like this compound may have a subtle effect, larger PEGs can alter ligand-receptor binding kinetics and subsequent downstream signaling. This can be leveraged to prolong the ligand's half-life and potentially alter the signaling outcome.[12][13][14] The diagram below illustrates the core EGFR/ERK signaling cascade.
Caption: EGFR/ERK signaling pathway initiated by EGF or PEGylated EGF.
Experimental Workflow: Bioconjugation and Purification
The general workflow for producing and purifying a PEGylated biomolecule involves several key steps, from initial reaction to final characterization.
Caption: General experimental workflow for bioconjugation and purification.
Logical Relationship: Thiol-Maleimide Reaction pH Dependence
The efficiency of the thiol-maleimide reaction is critically dependent on the pH of the reaction buffer. This diagram illustrates the relationship between pH and the competing reactions.
Caption: pH dependence of the thiol-maleimide conjugation reaction.
Characterization of PEGylated Biomolecules
Thorough characterization of the final conjugate is crucial to determine the degree of PEGylation and to confirm the purity of the product.
HPLC-Based Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of PEGylated proteins.[1][15][16]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of a protein, leading to an earlier elution time compared to the unmodified protein. This method is effective for separating the PEGylated conjugate from the unreacted protein and excess PEG reagent.[1]
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of a hydrophilic PEG chain will decrease the retention time of the protein on a reversed-phase column.
Mass Spectrometry
Mass spectrometry (MS) is used to determine the exact mass of the PEGylated conjugate, which allows for the calculation of the number of PEG units attached to the biomolecule (degree of PEGylation).[17][18][19][20][21]
Colorimetric Assays
Simple and rapid colorimetric assays can be used to estimate the degree of PEGylation.
-
Barium-Iodide Assay: This method is based on the formation of a colored complex between PEG, barium, and iodine, which can be quantified spectrophotometrically.[8][22][23][24]
-
TNBS Assay: For PEGylation reactions targeting amine groups, the 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the remaining free amines after conjugation, thereby indirectly determining the extent of PEGylation.[2]
References
- 1. waters.com [waters.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. DSpace [scholarworks.umass.edu]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative chemical titration of PEG to determine protein PEGylation - American Chemical Society [acs.digitellinc.com]
- 9. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGRF conjugated PEGylated nanographene oxide for targeted chemotherapy and photothermal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different strategies for formation of pegylated EGF-conjugated PEI/DNA complexes for targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. blob.phenomenex.com [blob.phenomenex.com]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. enovatia.com [enovatia.com]
- 19. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 20. sciex.com [sciex.com]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
- 22. A colorimetric assay for estimation of polyethylene glycol and polyethylene glycolated protein using ammonium ferrothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Direct Quantification of PEGylation for Intact Bioconjugates and Nanoparticles by the Colorimetric Barium/Iodide Assay. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Surface Functionalization of Quantum Dots with m-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the surface functionalization of quantum dots (QDs) with methoxy-polyethylene glycol-thiol (m-PEG4-SH). This process is critical for enhancing the biocompatibility and stability of QDs in biological environments, a crucial step for their application in drug delivery, cellular imaging, and diagnostics.
Introduction
Quantum dots are semiconductor nanocrystals with unique photophysical properties, including high quantum yield, broad absorption spectra, and narrow, size-tunable emission spectra. However, their native hydrophobic surfaces limit their direct use in aqueous biological systems. Surface functionalization with hydrophilic ligands like polyethylene (B3416737) glycol (PEG) is essential to overcome this limitation.
The use of a short-chain thiol-terminated PEG, such as this compound, offers a balance between improving hydrophilicity and minimizing the increase in hydrodynamic size. The terminal thiol group (-SH) readily forms a stable bond with the surface of various types of quantum dots (e.g., CdSe/ZnS), while the methoxy-terminated PEG chain extends into the aqueous environment, providing a steric barrier that reduces non-specific protein adsorption and cellular uptake by the reticuloendothelial system.[1][2] This functionalization strategy is a key step in the development of QD-based nanomedicines for targeted drug delivery and in vivo imaging.[3][4]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of quantum dots before and after surface functionalization with PEG ligands. While specific data for this compound is limited in the literature, the presented data for other PEG-thiol ligands provide a representative overview of the expected changes in physicochemical properties.
Table 1: Physicochemical Properties of Quantum Dots Before and After PEGylation
| Property | Before Functionalization (Hydrophobic QDs) | After Functionalization (m-PEG-SH QDs) | Reference |
| Hydrodynamic Diameter (nm) | ~5-10 nm (in organic solvent) | Increase of 5-15 nm depending on PEG length | [2] |
| Zeta Potential (mV) | Highly variable, often near neutral | -10 to -30 mV (for carboxyl-terminated ligands) or near neutral | [5] |
| Quantum Yield (QY) | High (e.g., >80%) | Slight to moderate decrease (5-20% reduction) | [6] |
| Colloidal Stability in PBS | Prone to aggregation | Stable for extended periods (days to weeks) | [5] |
Table 2: Representative Drug Loading and Cellular Uptake Data
| Parameter | Value | Conditions | Reference |
| Doxorubicin (B1662922) Loading Efficiency | ~70-80% | PLGA-PEG nanoparticles | [7] |
| Cellular Uptake (Percentage of QD-positive cells) | ~7% (6-arm PEG-amine/mPEG QDs) vs. ~68% (linear PEG-amine QDs) | THP-1 cells, 1-hour incubation at 1000 nM | [8][9] |
| Cellular Uptake (Percentage of QD-positive cells) | ~30% (500 nM, 6h), ~60% (500 nM, 24h) | 6-arm PEG-amine/mPEG QDs in THP-1 cells | [8] |
Experimental Protocols
Protocol for Surface Functionalization of Quantum Dots with this compound via Ligand Exchange
This protocol describes the transfer of hydrophobic quantum dots from an organic solvent to an aqueous phase by replacing the native hydrophobic ligands with this compound.
Materials:
-
Hydrophobic quantum dots (e.g., CdSe/ZnS core/shell QDs in toluene)
-
This compound (methoxy-(polyethylene glycol)4-thiol)
-
Potassium hydroxide (B78521) (KOH) or other suitable base
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Centrifugal filter units (e.g., 100 kDa MWCO)
Procedure:
-
Prepare QD Solution: In a fume hood, dissolve the hydrophobic quantum dots in chloroform to a final concentration of 1-5 µM.
-
Prepare Ligand Solution: Prepare a 100 mM solution of this compound in methanol. To deprotonate the thiol group and enhance its reactivity, add a molar excess of a base like KOH (e.g., 1.5 equivalents).
-
Ligand Exchange Reaction:
-
In a glass vial, mix the QD solution with the this compound solution. A typical starting molar ratio of this compound to QDs is in the range of 1000:1 to 10,000:1. This ratio may require optimization depending on the specific QDs and desired surface coverage.
-
Stir the mixture vigorously at room temperature for 2-4 hours. The transfer of QDs from the chloroform phase to the methanol phase should be visually observable as a color change in the layers.
-
-
Phase Transfer and Initial Purification:
-
Add an equal volume of water to the reaction mixture and continue to stir for 30 minutes. The PEGylated QDs will partition into the aqueous phase.
-
Allow the phases to separate in a separatory funnel. Collect the aqueous phase containing the functionalized QDs.
-
-
Purification by Dialysis:
-
Transfer the aqueous QD solution into a dialysis cassette.
-
Dialyze against 1 L of PBS (pH 7.4) for 24-48 hours, with at least three changes of the dialysis buffer. This step removes excess unbound this compound and other small molecule impurities.
-
-
Concentration and Final Purification:
-
Concentrate the dialyzed QD solution using a centrifugal filter unit. This also serves as a final purification step to remove any remaining small molecules.
-
Resuspend the concentrated, functionalized QDs in sterile PBS.
-
-
Characterization:
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the quantum yield relative to the original hydrophobic QDs.
-
Assess colloidal stability by monitoring the absorbance and fluorescence over time in PBS and other relevant biological media.
-
Protocol for Doxorubicin Loading onto this compound Functionalized Quantum Dots
This protocol describes the loading of the anticancer drug doxorubicin (DOX) onto the surface of PEGylated QDs, often through non-covalent interactions.
Materials:
-
This compound functionalized quantum dots in PBS
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Fluorescence spectrophotometer
Procedure:
-
Prepare DOX Solution: Prepare a stock solution of doxorubicin in deionized water (e.g., 1 mg/mL).
-
Drug Loading:
-
Mix the this compound functionalized QDs with the doxorubicin solution at a desired weight ratio (e.g., 10:1 QD:DOX).
-
Incubate the mixture at room temperature for 12-24 hours with gentle stirring, protected from light.
-
-
Purification:
-
Remove unloaded doxorubicin by dialysis (using a low MWCO membrane, e.g., 1 kDa) or using a size exclusion chromatography column.
-
-
Quantification of Drug Loading:
-
The amount of loaded doxorubicin can be quantified indirectly by measuring the concentration of free DOX in the supernatant/filtrate after purification, or directly by disrupting the QD-drug conjugate and measuring the released DOX.
-
Indirect Method: Use fluorescence spectroscopy to measure the concentration of doxorubicin in the purification flow-through (excitation ~480 nm, emission ~590 nm).[10] The difference between the initial and unbound drug amount gives the loaded amount.
-
Direct Method: Lyse the purified DOX-loaded QDs (e.g., with a suitable solvent or by changing the pH) and measure the fluorescence of the released doxorubicin.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of drug-loaded QDs) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
Protocol for In Vitro Cellular Uptake Assay using Fluorescence Microscopy
This protocol outlines a method to visualize and qualitatively assess the cellular uptake of this compound functionalized quantum dots.
Materials:
-
This compound functionalized QDs
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips in a 24-well plate and allow them to adhere overnight.
-
Incubation with QDs:
-
Prepare a working solution of the this compound functionalized QDs in complete cell culture medium at the desired concentration (e.g., 10-100 nM).
-
Remove the old medium from the cells and add the QD-containing medium.
-
Incubate the cells for a desired period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.
-
-
Washing:
-
After incubation, gently wash the cells three times with PBS to remove any unbound QDs.
-
-
Fixation:
-
Fix the cells with 4% PFA solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5-10 minutes at room temperature to stain the nuclei.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides or directly image the glass-bottom dishes using a fluorescence microscope.
-
Acquire images using the appropriate channels for DAPI (blue) and the quantum dots (e.g., red or green, depending on the QD emission). The overlay of the images will show the localization of the QDs in relation to the cell nucleus.[11][12]
-
Protocol for Quantitative Cellular Uptake Assay using Flow Cytometry
This protocol provides a quantitative method to determine the percentage of cells that have internalized the functionalized quantum dots and the relative amount of uptake per cell.[13][14]
Materials:
-
This compound functionalized QDs
-
Cell line of interest
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer with appropriate laser and filters
Procedure:
-
Cell Seeding and Incubation: Follow steps 1 and 2 from the fluorescence microscopy protocol, but perform the experiment in a 6-well or 12-well plate. Include a control group of cells not treated with QDs.
-
Cell Detachment:
-
After incubation and washing, detach the cells from the plate using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Cell Pelleting and Resuspension:
-
Centrifuge the cells to form a pellet.
-
Discard the supernatant and resuspend the cell pellet in cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer.
-
Use the untreated cells to set the baseline fluorescence and gate the cell population based on forward and side scatter.
-
For the QD-treated samples, quantify the percentage of cells that show fluorescence above the baseline (QD-positive cells) and the mean fluorescence intensity of this population.[15][16]
-
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and biological pathways relevant to the application of this compound functionalized quantum dots.
References
- 1. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Particle Size, Surface Coating, and PEGylation Influence the Biodistribution of Quantum Dots in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.fsu.edu [chem.fsu.edu]
- 4. Assessing the in Vivo Efficacy of Doxorubicin Loaded Hyaluronan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Aqueous Synthesis of PEGylated Quantum Dots with Increased Colloidal Stability and Reduced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation and in vitro evaluation of doxorubicin-loaded Fe₃O₄ magnetic nanoparticles modified with biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Cellular uptake, intracellular behavior, and acute/sub-acute cytotoxicity of a PEG-modified quantum dot with promising in-vivo biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calibration of Flow Cytometry for Quantitative Quantum Dot Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for m-PEG4-SH in Targeted Drug Delivery
Introduction
Methyl-polyethylene glycol-thiol, with four ethylene (B1197577) glycol units (m-PEG4-SH), is a heterobifunctional linker extensively utilized in the development of targeted drug delivery systems.[1][2][3] Its structure comprises a methoxy-terminated PEG chain that enhances hydrophilicity and provides a "stealth" effect to nanoparticles, reducing immunogenicity and prolonging circulation time.[4][5][6] The terminal thiol (-SH) group is a versatile reactive handle for covalent conjugation to various drug carriers, such as nanoparticles, liposomes, and proteins.[1][7]
The primary conjugation chemistry employed with this compound is the thiol-maleimide reaction, a type of Michael addition that is highly efficient and selective for thiols under physiological pH conditions (6.5-7.5).[8][9][10][11] This reaction forms a stable thioether bond, securely anchoring the PEG linker to the drug delivery vehicle.[10] Beyond maleimides, the thiol group can also react with other functional groups like OPSS and vinylsulfone, and form strong bonds with the surfaces of noble metals like gold.[1]
These properties make this compound an invaluable tool for:
-
Active Targeting: By conjugating this compound to a drug carrier and then attaching a targeting ligand (e.g., an antibody, peptide, or small molecule) to the distal end of another PEG chain on the same carrier, the drug delivery system can be directed to specific cells or tissues that overexpress the corresponding receptor.[12][13]
-
Improved Pharmacokinetics: The hydrophilic PEG chains create a hydration layer around the nanoparticle, which sterically hinders the adsorption of opsonin proteins, thereby evading uptake by the mononuclear phagocyte system (MPS) and extending the circulation half-life of the therapeutic agent.[4][5][14]
-
Enhanced Solubility: PEGylation can improve the aqueous solubility of hydrophobic drugs and drug carriers.[5]
These application notes provide detailed protocols for the use of this compound in the preparation and characterization of targeted drug delivery systems.
Chemical Properties of this compound
| Property | Value |
| Alternative Name | Methyl-PEG4-Thiol |
| Chemical Name | 2,5,8,11-tetraoxatridecane-13-thiol |
| Chemical Formula | C9H20O4S |
| Molecular Weight | 224.32 g/mol [2][3] |
| Spacer Arm Length | 15.8 Å[2][3] |
| Appearance | Clear, colorless to light yellow liquid[2][3] |
| Solubility | Soluble in DMSO, DMF[2][3] |
| Storage | Store at -5°C, keep dry and avoid sunlight[1][15] |
Visualized Chemistry and Workflows
Caption: Thiol-Maleimide Conjugation Chemistry.
Caption: Experimental Workflow for Drug Delivery System Preparation.
Caption: Receptor-Mediated Endocytosis Pathway.
Experimental Protocols
Protocol 1: Conjugation of this compound to Maleimide-Activated Liposomes
This protocol describes the "post-insertion" method for PEGylating pre-formed liposomes that have been formulated to include a maleimide-functionalized lipid.[16]
Materials:
-
Maleimide-activated liposomes (e.g., containing DSPE-PEG(2000)-Maleimide)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.4, degassed.[17]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[17]
-
Size exclusion chromatography (SEC) column or dialysis cassette (appropriate MWCO).
Procedure:
-
Prepare Liposome (B1194612) Suspension: Suspend the maleimide-activated liposomes in the degassed conjugation buffer to a final lipid concentration of 5-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.[7]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the liposome suspension.[7]
-
Mix gently and incubate at room temperature for 2-4 hours or at 4°C overnight, protected from light. The reaction should ideally be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group.[17]
-
-
Purification:
-
Remove unreacted this compound by passing the liposome suspension through a size exclusion chromatography column (e.g., Sepharose CL-4B).
-
Alternatively, purify the PEGylated liposomes by dialysis against the conjugation buffer for 24-48 hours with several buffer changes.
-
-
Characterization: Confirm successful PEGylation and characterize the liposomes as described in Protocol 4.
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs) with this compound
This protocol details the surface modification of AuNPs with this compound, leveraging the strong affinity of the thiol group for the gold surface.[7][18][19]
Materials:
-
Colloidal gold nanoparticle (AuNP) solution
-
This compound
-
Ethanol (B145695) or methanol
-
Phosphate (B84403) buffer (e.g., 10 mM, pH 7.4)
-
Centrifuge and appropriate tubes
Procedure:
-
Prepare this compound Solution: Dissolve this compound in ethanol to a final concentration of 1-5 mM.[7]
-
Functionalization Reaction:
-
Add the this compound solution to the AuNP solution. A 1000-fold molar excess of this compound to AuNPs is a common starting point to ensure sufficient surface coverage.[7] To avoid aggregation, it is recommended to mix equal volumes of the nanoparticle and thiol solutions.[20]
-
Incubate the mixture at room temperature for 1-2 hours with gentle stirring.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).[7]
-
Carefully remove the supernatant containing excess this compound.
-
Resuspend the pellet in phosphate buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted linker.[7]
-
-
Characterization: Characterize the functionalized AuNPs as described in Protocol 4.
Protocol 3: General Protocol for In Vitro Cellular Uptake and Cytotoxicity
This protocol provides a general framework for evaluating the cellular uptake and therapeutic efficacy of your this compound functionalized drug delivery system.[21][22]
Materials:
-
Target cancer cell line (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium and supplements
-
PEGylated nanoparticles (with and without drug, and with a fluorescent label for uptake studies)
-
Control nanoparticles (non-PEGylated)
-
PBS
-
Cytotoxicity assay kit (e.g., MTT, XTT)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed the target cells in 96-well plates (for cytotoxicity) or on glass coverslips in 24-well plates (for microscopy) at a predetermined density and allow them to adhere overnight.[23]
-
Nanoparticle Incubation:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing serial dilutions of the drug-loaded PEGylated nanoparticles, drug-free PEGylated nanoparticles, and free drug.
-
For cellular uptake studies, incubate with fluorescently labeled nanoparticles.
-
Incubate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[21]
-
-
Cytotoxicity Assessment:
-
After the incubation period, perform a cytotoxicity assay according to the manufacturer's instructions to determine the cell viability and calculate the IC50 values.
-
-
Cellular Uptake Analysis (Qualitative and Quantitative):
-
Microscopy: After incubation with fluorescent nanoparticles, wash the cells with PBS, fix them (e.g., with 4% paraformaldehyde), and mount them on slides for observation under a fluorescence microscope.
-
Flow Cytometry: After incubation, detach the cells, wash them with PBS, and analyze the fluorescence intensity using a flow cytometer to quantify nanoparticle uptake.
-
-
Competition Assay (for targeted systems): To confirm receptor-mediated uptake, pre-incubate a subset of cells with a high concentration of the free targeting ligand for 30-60 minutes before adding the targeted nanoparticles. A significant reduction in uptake compared to the non-pre-incubated group indicates specific targeting.[7]
Characterization and Data Presentation
Thorough characterization is crucial to ensure the quality and efficacy of the drug delivery system.
Protocol 4: Physicochemical Characterization
-
Size and Polydispersity Index (PDI):
-
Method: Dynamic Light Scattering (DLS).
-
Procedure: Dilute the nanoparticle suspension in an appropriate buffer and measure the hydrodynamic diameter and PDI.
-
Expected Outcome: PEGylation typically leads to an increase in the hydrodynamic diameter. A PDI value below 0.3 is generally considered acceptable for drug delivery applications.
-
-
Zeta Potential:
-
Method: Laser Doppler Velocimetry (via DLS instrument).
-
Procedure: Measure the surface charge of the nanoparticles in a suitable buffer.
-
Expected Outcome: PEGylation can shield the surface charge of the nanoparticle, leading to a zeta potential closer to neutral.[4]
-
-
Confirmation of PEGylation:
-
Method: 1H Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-transform infrared spectroscopy (FTIR).[24][25][26]
-
Procedure: Lyophilize the nanoparticles and analyze the powder.
-
Expected Outcome: The spectra should show characteristic peaks corresponding to the ethylene glycol repeats of the PEG chains.
-
-
Drug Loading Content (DLC) and Drug Loading Efficiency (DLE):
-
Method: UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Procedure:
-
Separate the drug-loaded nanoparticles from the free, unloaded drug (e.g., by centrifugation or dialysis).
-
Lyse the nanoparticles to release the encapsulated drug.
-
Quantify the amount of drug in the supernatant (free drug) and in the lysed nanoparticles (loaded drug).
-
-
Calculations:
-
DLE (%) = (Mass of drug in nanoparticles / Total mass of drug used) x 100
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
-
Summary of Expected Quantitative Data
The following table summarizes typical data ranges for PEGylated nanoparticles found in the literature. Actual values will vary depending on the nanoparticle core material, drug, and specific protocols used.
| Parameter | Drug Delivery System | Value | Reference |
| Particle Size | MPEG-PLA Nanoparticles | 140 ± 21 nm | [21] |
| PLA Microspheres | 8 - 9 µm | [27] | |
| Zeta Potential | PEG-coated Nanoparticles | -43 mV (from -52 mV uncoated) | [14] |
| Drug Loading Efficiency (DLE) | Doxorubicin in mesoporous carbon nanoparticles | 93.4 wt% | [7] |
| Paclitaxel in biotin-conjugated PEG/PCL micelles | 10 wt% | [7] | |
| Docetaxel in MPEG-PLA Nanoparticles | 87.6 ± 3.1% | [21] | |
| Drug Loading Content (DLC) | Doxorubicin in star polymer-Dox conjugates | 7.3–37.6 wt% | [7] |
| Doxorubicin in mesoporous carbon nanoparticles | 52.3 wt% | [7] | |
| In Vitro Cytotoxicity | Docetaxel-loaded MPEG-PLA NPs vs. Taxol® (MCF-7 cells, 24h) | 33.3 times more effective | [21] |
| Pharmacokinetics (in vivo) | t1/2 of Docetaxel in MPEG-PLA NPs vs. Taxol® | 18.80 h vs. 6.84 h (2.75x increase) | [21] |
| AUC(0-∞) of Docetaxel in MPEG-PLA NPs vs. Taxol® | 29,600 vs. 9,570 ng-h/ml (3.09x increase) | [21] |
Stability Considerations
The stability of the thiol-maleimide linkage is a critical factor for the in vivo performance of the drug conjugate.[28] The thioether bond can undergo a retro-Michael reaction, leading to cleavage of the conjugate, especially in the presence of endogenous thiols like albumin and glutathione.[28][29][30] This can result in premature drug release and potential off-target toxicity.[28]
Strategies to enhance stability include:
-
Ring Hydrolysis: The succinimide (B58015) ring of the maleimide-thiol adduct can be hydrolyzed to form a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[31][32] This can be promoted by using maleimide (B117702) derivatives with electron-withdrawing N-substituents.[32]
-
Next-Generation Maleimides: Self-hydrolyzing maleimides have been developed that incorporate a basic amino group adjacent to the maleimide to catalyze the hydrolysis of the thiosuccinimide ring at neutral pH.[31]
Researchers should consider these stability aspects when designing long-circulating drug delivery systems and may need to perform stability studies in serum to evaluate the integrity of the conjugate over time.[28]
References
- 1. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 2. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Chemical structure and properties of MT(PEG)4: | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of PEGs in Drug Delivery & Diagnostics [jenkemusa.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Targeting tumor microenvironment with PEG-based amphiphilic nanoparticles to overcome chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug-loaded PEG-PLGA nanoparticles for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-ArmPEG-SH, 4-ArmPEG-Thiol, Multi-arm PEGs - Biopharma PEG [biochempeg.com]
- 16. researchgate.net [researchgate.net]
- 17. lumiprobe.com [lumiprobe.com]
- 18. creativepegworks.com [creativepegworks.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. researchgate.net [researchgate.net]
- 21. In vitro and in vivo evaluation of methoxy polyethylene glycol-polylactide (MPEG-PLA) nanoparticles for small-molecule drug chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creativepegworks.com [creativepegworks.com]
- 32. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for m-PEG4-SH in Creating Biocompatible Surfaces
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methoxy-poly(ethylene glycol)-thiol (m-PEG4-SH) for the creation of biocompatible surfaces. This document details the principles of PEGylation, experimental protocols for surface modification and characterization, and the expected outcomes in terms of protein resistance and cell adhesion.
Introduction to this compound for Biocompatible Surfaces
Methoxy-poly(ethylene glycol)-thiol, specifically with four ethylene (B1197577) glycol repeat units (this compound), is a widely used reagent for rendering surfaces biocompatible.[1][2][3] The principle behind its efficacy lies in the properties of the polyethylene (B3416737) glycol (PEG) chain. PEG is a hydrophilic, flexible, and non-immunogenic polymer that, when grafted onto a surface, forms a hydrated layer that acts as a physical barrier.[4][5][6][7] This barrier sterically hinders the approach and adsorption of proteins, which is often the initial step in a cascade of undesirable biological responses such as the foreign body reaction, thrombosis, and biofilm formation.[4][6]
The terminal thiol (-SH) group of this compound provides a versatile anchor for covalently attaching the PEG chain to a variety of surfaces.[2] The most common strategies involve the formation of a strong gold-sulfur dative bond on gold surfaces or a stable thioether bond via Michael addition to a maleimide-functionalized surface.[8][9][10][11][12] The methoxy (B1213986) group at the other end of the PEG chain ensures that the molecule is unreactive at that terminus, presenting a neutral, protein-repellent interface.
Key Advantages of Using this compound:
-
Reduced Protein Adsorption: PEGylated surfaces significantly reduce the non-specific adsorption of proteins from complex biological fluids like serum and plasma.[4][5][6][13]
-
Improved Biocompatibility: By minimizing protein fouling, PEGylated surfaces exhibit enhanced biocompatibility and reduced inflammatory responses.
-
Increased Stability of Nanoparticles: For applications in drug delivery and diagnostics, PEGylation of nanoparticles improves their colloidal stability and circulation time in the bloodstream.[7][13]
-
Tunable Surface Properties: The density and length of the grafted PEG chains can be controlled to fine-tune the surface properties for specific applications.[5][14]
Quantitative Data on the Efficacy of PEGylated Surfaces
The effectiveness of surface PEGylation is typically quantified by measuring the reduction in protein adsorption and changes in surface wettability. The following tables summarize key quantitative data from relevant studies.
Table 1: Reduction in Protein Adsorption on PEGylated Surfaces
| Surface Type | Protein | Reduction in Adsorption (%) | Reference |
| PLL-g-PEG on Nb2O5 | Lysozyme, α-lactalbumin, Myoglobin | 95 - 100% | [6] |
| Silanated PEG on Glass | Fibrinogen | > 95% | [15] |
| Star PEG on Glass/Silicon/Titanium | Unspecified | Significant prevention of unspecific protein adsorption | [16] |
Table 2: Effect of PEG Chain Length on Surface Properties and Biological Response
| PEG Molecular Weight | Key Findings | Reference |
| 0.3k, 5k, 20k (silane-terminated) | PEG5k exhibited the strongest resistance to protein adsorption and bacterial adhesion.[17] | [17][18] |
| 1500, 6000, 12500 | PEG 6000 showed better initial cell interaction compared to PEG 1500 and PEG 12500.[19] | [19] |
| Not specified | Osteoblast viability increased for all MW and grafting densities of PEG employed.[14] | [14] |
Experimental Protocols
This section provides detailed methodologies for the creation and characterization of biocompatible surfaces using this compound.
Protocol for Surface Modification of Gold Substrates
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold surface.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
This compound
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Nitrogen gas source
-
Cleaning solution (e.g., "Piranha" solution - Caution: extremely corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment. Alternatively, a UV/Ozone cleaner can be used.)
Procedure:
-
Substrate Cleaning:
-
Thoroughly clean the gold substrates to remove any organic contaminants.
-
If using Piranha solution, immerse the substrates for 5-10 minutes, then rinse extensively with DI water and dry under a stream of nitrogen.
-
If using a UV/Ozone cleaner, expose the substrates for 15-20 minutes.
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 1-5 mM solution of this compound in anhydrous ethanol.
-
-
Surface Functionalization:
-
Rinsing and Drying:
-
Remove the substrates from the PEG solution and rinse thoroughly with ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a gentle stream of nitrogen.
-
-
Storage:
-
Store the PEGylated substrates in a clean, dry environment. For long-term storage, a desiccator is recommended.
-
Protocol for Surface Modification of Maleimide-Activated Surfaces
This protocol details the conjugation of this compound to a surface previously functionalized with maleimide (B117702) groups.
Materials:
-
Maleimide-activated substrate (e.g., maleimide-functionalized glass slide or nanoparticle)
-
This compound
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 6.5-7.5)[11][22]
-
Desalting column or dialysis membrane (for purification of modified nanoparticles)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10-20 mg/mL.[23]
-
-
Prepare Maleimide-Activated Surface:
-
Conjugation Reaction:
-
Purification:
-
For planar surfaces, rinse thoroughly with the reaction buffer to remove excess this compound.
-
For nanoparticles or other materials in solution, remove unreacted this compound using a desalting column or dialysis.
-
-
Storage:
-
Store the PEGylated material in a suitable buffer or in a dried state, depending on the application.
-
Characterization of PEGylated Surfaces
3.3.1. Contact Angle Goniometry
-
Purpose: To assess the change in surface wettability after PEGylation. A decrease in the water contact angle indicates a more hydrophilic surface, consistent with successful PEG grafting.
-
Procedure:
-
Place a small droplet of DI water on the surface.
-
Measure the angle between the substrate and the tangent of the droplet at the solid-liquid-vapor interface.
-
Compare the contact angle of the unmodified and PEGylated surfaces.
-
3.3.2. X-ray Photoelectron Spectroscopy (XPS)
-
Purpose: To determine the elemental composition of the surface and confirm the presence of PEG.
-
Procedure:
-
Acquire high-resolution spectra of the C1s, O1s, and S2p regions.
-
The presence of a strong C-O peak in the C1s spectrum and a sulfur peak (S2p) are indicative of successful this compound immobilization.
-
3.3.3. Ellipsometry
-
Purpose: To measure the thickness of the grafted PEG layer.
-
Procedure:
-
Measure the change in polarization of light reflected from the surface.
-
Model the data to determine the thickness of the organic layer.
-
Assessing Biocompatibility
3.4.1. Protein Adsorption Assay (e.g., using Quartz Crystal Microbalance - QCM)
-
Purpose: To quantify the amount of protein that adsorbs to the surface.
-
Procedure:
-
Mount the unmodified or PEGylated substrate onto the QCM sensor crystal.
-
Establish a stable baseline in a suitable buffer (e.g., PBS).
-
Introduce a solution of a model protein (e.g., bovine serum albumin (BSA) or fibrinogen) and monitor the change in frequency and dissipation. A smaller change in frequency on the PEGylated surface compared to the control indicates reduced protein adsorption.
-
3.4.2. Cell Adhesion and Viability Assay
-
Purpose: To evaluate the cytocompatibility of the PEGylated surface.
-
Procedure:
-
Sterilize the substrates (e.g., with 70% ethanol and UV irradiation).
-
Seed cells (e.g., fibroblasts or endothelial cells) onto the unmodified and PEGylated surfaces in a culture medium.
-
After a defined incubation period (e.g., 24-48 hours), assess cell adhesion and morphology using microscopy.
-
Quantify cell viability using a standard assay (e.g., MTT or Live/Dead staining). PEGylated surfaces are expected to show reduced cell adhesion compared to tissue culture plastic.[16][24]
-
Visualizing Key Processes and Concepts
The following diagrams illustrate the fundamental mechanisms and workflows described in these application notes.
Caption: Chemical structure of this compound.
References
- 1. msesupplies.com [msesupplies.com]
- 2. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 3. purepeg.com [purepeg.com]
- 4. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thiol Modification - CD Bioparticles [cd-bioparticles.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel star PEG-derived surface coating for specific cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Preparation of PEG-coated surfaces and a study for their interaction with living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. How Fast Can Thiols Bind to the Gold Nanoparticle Surface? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. vectorlabs.com [vectorlabs.com]
- 23. benchchem.com [benchchem.com]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for m-PEG4-SH Labeling of Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and other biomolecules. The attachment of PEG chains can improve solubility, increase in vivo half-life by reducing renal clearance, and decrease immunogenicity.[1] This document provides a detailed guide to the labeling of peptides using methoxy-PEG4-thiol (m-PEG4-SH).
The described protocol focuses on the reaction of a thiol-functionalized PEG with a maleimide-activated peptide. This Michael addition reaction is highly efficient and chemoselective for thiols within a specific pH range, resulting in a stable thioether bond.[2] This method allows for precise, site-specific PEGylation of peptides that have been modified to contain a maleimide (B117702) group.
Chemical Reaction
The core of this labeling strategy is the Michael addition reaction between the thiol group (-SH) of this compound and the maleimide group of an activated peptide. This reaction is most efficient at a pH range of 6.5-7.5, which allows for the selective reaction of the thiol group over other nucleophilic groups like amines.[2][3] The resulting thioether bond is stable under physiological conditions.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the this compound labeling of a maleimide-activated peptide.
Materials and Reagents
-
This compound (ensure high purity)
-
Maleimide-activated peptide
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer (e.g., HEPES, MOPS), pH 6.5-7.5.[2]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (optional): Cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC), reverse-phase high-performance liquid chromatography (RP-HPLC), or ion-exchange chromatography (IEX).[4][]
-
Analytical Instruments: Mass spectrometer (MALDI-TOF or LC-MS) and HPLC system.[6][7]
Step-by-Step Conjugation Protocol
-
Preparation of Maleimide-Activated Peptide:
-
Dissolve the maleimide-activated peptide in the conjugation buffer to a concentration of 1-10 mg/mL.[2]
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the maleimide-activated peptide solution to achieve a final molar ratio of 10:1 to 20:1 (this compound:peptide). The optimal ratio should be determined empirically for each specific peptide.[2]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[2]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM.[2]
-
-
Purification of the PEGylated Peptide:
-
Remove excess, unreacted this compound and byproducts using a suitable purification method.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated peptide from the smaller, unreacted peptide and PEG reagent.[][8]
-
Reverse-Phase HPLC (RP-HPLC): Widely used for the purification of peptides and can separate PEGylated conjugates based on differences in hydrophobicity.[]
-
Ion-Exchange Chromatography (IEX): Can be used if the PEGylation significantly alters the overall charge of the peptide.[4][]
-
-
Dialysis can also be employed as a pre-purification step to remove smaller impurities.[8]
-
-
Characterization of the PEGylated Peptide:
-
Mass Spectrometry (MS): Confirm the successful conjugation and determine the molecular weight of the PEGylated peptide. Both MALDI-TOF and LC-MS are powerful techniques for this purpose.[6][7] The expected mass increase will correspond to the molecular weight of the this compound reagent.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.[6]
-
Quantitative Data Summary
The efficiency of the this compound labeling reaction is influenced by several parameters. The following tables provide a summary of key quantitative data to guide experimental design.
| Parameter | Optimal Range/Value | Notes |
| pH of Conjugation Buffer | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific for thiols in this pH range.[2] |
| Peptide Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[2] |
| Molar Ratio (this compound : Peptide) | 10:1 to 20:1 | The optimal ratio should be determined empirically for each specific peptide.[2] |
| Reaction Time | 2 hours at room temperature or overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive peptides.[2] |
| Target Molecule | Molar Ratio (Maleimide:Ligand) | Conjugation Efficiency |
| cRGDfK (peptide) | 2:1 | 84 ± 4%[9] |
| 11A4 (nanobody) | 5:1 | 58 ± 12%[9] |
Note: The conjugation efficiency data is for a thiol-maleimide reaction and serves as a general guideline. Actual efficiencies will vary depending on the specific peptide and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for this compound labeling of a maleimide-activated peptide.
Chemical Reaction Mechanism
Caption: Michael addition of this compound to a maleimide-activated peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: m-PEG4-SH Crosslinking for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methods and protocols for the use of methoxy-poly(ethylene glycol)-thiol (m-PEG4-SH) in the formation of hydrogels. The following sections detail two primary crosslinking strategies: Michael addition and thiol-disulfide exchange. These methods are pivotal in the fields of tissue engineering and drug delivery due to their biocompatibility and the tunable nature of the resulting hydrogels.[1][2][3]
Overview of this compound Hydrogels
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications owing to their high water content, biocompatibility, and low protein adsorption.[1][3] The thiol (-SH) functional group on this compound allows for versatile crosslinking chemistries, enabling the formation of hydrogel networks with tailored properties. The choice of crosslinking method significantly influences the hydrogel's mechanical strength, degradation profile, and, consequently, its suitability for specific applications such as controlled drug release or as a scaffold for cell culture.[1][4]
Crosslinking Methods
Michael Addition
Michael addition is a popular method for forming stable, covalently crosslinked hydrogels. This reaction typically involves the addition of a thiol group (from this compound or other multi-arm PEG-thiols) to an electron-poor double bond, such as a maleimide (B117702) group.[5][6] The reaction is highly specific for thiols at physiological pH and proceeds efficiently under mild conditions, making it suitable for encapsulating cells and biologics.[7]
-
High Specificity: The reaction between thiols and maleimides is highly specific, minimizing side reactions.[7]
-
Tunable Properties: The mechanical properties of the hydrogel, such as stiffness, can be controlled by varying the polymer weight percentage and the stoichiometry of reactive groups.[4][7]
-
Biocompatibility: The reaction occurs under physiological conditions, which is advantageous for cell encapsulation and in-situ gelation.[4][7]
Diagram of Michael Addition Crosslinking
A schematic of Michael addition for hydrogel formation.
Thiol-Disulfide Exchange
Thiol-disulfide exchange reactions offer a dynamic and reversible crosslinking strategy. This method typically involves the reaction of a thiol-terminated PEG, such as this compound, with a pyridyl disulfide-terminated PEG (e.g., PEG-OPSS).[8][9] This reaction is rapid under physiological conditions and results in the formation of disulfide-linked hydrogels.[8][9] The resulting disulfide bonds are biodegradable and can be cleaved by reducing agents, making these hydrogels responsive to the cellular microenvironment.[10]
-
Rapid Gelation: Hydrogel formation occurs almost instantaneously upon mixing the precursor solutions.[8][9]
-
Redox-Responsiveness: The disulfide crosslinks can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or glutathione, allowing for controlled degradation and drug release.[10][11][12]
-
Biocompatibility: The reaction is cytocompatible and occurs at neutral pH.[8][9]
Diagram of Thiol-Disulfide Exchange Crosslinking
A schematic of thiol-disulfide exchange for hydrogel formation.
Experimental Protocols
Protocol for Hydrogel Formation via Michael Addition
This protocol describes the formation of a hydrogel using a 4-arm PEG-Maleimide (PEG-4MAL) and a dithiol crosslinker. While the example uses a generic dithiol, this compound can be incorporated as a component to modify network properties.
Materials:
-
4-arm PEG-Maleimide (PEG-4MAL)
-
Dithiothreitol (DTT) or other suitable dithiol crosslinker
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triethanolamine (TEOA) buffer (optional, can accelerate reaction)[7]
-
Cell adhesion peptides (e.g., GRGDSPC) (optional)[7]
Procedure:
-
Prepare Precursor Solutions:
-
Dissolve PEG-4MAL in PBS (or TEOA buffer) to the desired concentration (e.g., 5-10% w/v).[7]
-
If incorporating adhesive peptides, add the peptide to the PEG-4MAL solution and allow it to react for a specified time (e.g., 60 minutes) to ensure conjugation.[7]
-
Dissolve the dithiol crosslinker in PBS to a concentration that results in a 1:1 molar ratio of maleimide to thiol groups.[13]
-
-
Hydrogel Formation:
-
Characterization:
-
Swelling Ratio: Measure the wet weight of the hydrogel after swelling to equilibrium in PBS and its dry weight after lyophilization. The mass swelling ratio (Qm) is calculated as the ratio of swollen mass to dry mass.[7][16]
-
Mechanical Testing: Determine the Young's modulus of the hydrogel using techniques such as atomic force microscopy (AFM) or rheometry.[7]
-
Protocol for Hydrogel Formation via Thiol-Disulfide Exchange
This protocol outlines the formation of a hydrogel using a 4-arm PEG-SH and a 4-arm PEG-OPSS.
Materials:
-
4-arm PEG-OPSS (e.g., 10 kDa or 20 kDa)[8]
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Precursor Solutions:
-
Hydrogel Formation:
-
Characterization:
-
Rheology: Use a rheometer to measure the storage (G') and loss (G'') moduli to characterize the viscoelastic properties of the hydrogel.[9]
-
Degradation: Incubate the hydrogel in a solution containing a reducing agent (e.g., DTT) and monitor its dissolution over time.
-
Drug Release: Load a model drug into the hydrogel during formation and measure its release profile over time in a release medium.[8]
-
Quantitative Data Summary
The properties of this compound crosslinked hydrogels are highly dependent on the formulation. The following tables summarize key quantitative data from the literature.
Table 1: Properties of Michael-Addition PEG Hydrogels [7]
| Polymer (PEG-4MAL) | Young's Modulus (kPa) | Mass Swelling Ratio (Qm) |
| 3.0% | ~1 | >500 |
| 4.0% | ~4 | ~150 |
| 5.0% | ~8 | ~100 |
| 7.5% | ~20 | ~75 |
| 10.0% | ~40 | ~60 |
Table 2: Gelation Times for Thiol-Disulfide Exchange PEG Hydrogels [8][9]
| PEG-SH Concentration (w/v) | PEG-OPSS Concentration (w/v) | Gelation Time |
| >0.5% | >0.5% | < 30 seconds |
Experimental Workflow and Signaling Pathways
General Experimental Workflow for Hydrogel Preparation and Characterization
A generalized workflow for hydrogel synthesis and analysis.
Note on Signaling Pathways: The hydrogels themselves do not have intrinsic signaling pathways. However, they can be functionalized with bioactive molecules, such as RGD peptides, to engage specific cell surface receptors like integrins. This interaction can trigger intracellular signaling cascades that influence cell adhesion, proliferation, and differentiation, which are critical for tissue engineering applications. The design of the hydrogel (e.g., stiffness, degradability) can also mechanically influence cell behavior through mechanotransduction pathways.
Diagram of Integrin-Mediated Cell Adhesion
RGD-functionalized hydrogels promote cell adhesion via integrins.
Conclusion
This compound is a versatile building block for creating hydrogels with a wide range of properties. By selecting the appropriate crosslinking chemistry—Michael addition for stable networks or thiol-disulfide exchange for dynamic, redox-responsive gels—researchers can design materials tailored to specific needs in drug delivery and tissue engineering. The protocols and data provided here serve as a starting point for the development and characterization of these advanced biomaterials.
References
- 1. Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. The Versatility of PEG Hydrogel in Biomedical Applications | MolecularCloud [molecularcloud.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid in situ forming PEG hydrogels for mucosal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast-Forming Dissolvable Redox-Responsive Hydrogels: Exploiting the Orthogonality of Thiol–Maleimide and Thiol–Disulfide Exchange Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Characterization of the crosslinking kinetics of multi-arm poly(ethylene glycol) hydrogels formed via Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of m-PEG4-SH Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The process of conjugating methoxy-polyethylene glycol-thiol (m-PEG-SH) to molecules such as proteins, peptides, or nanoparticles is a widely used strategy to enhance their therapeutic properties. This modification, known as PEGylation, can improve pharmacokinetics, increase solubility, and reduce immunogenicity.[1][2] However, the conjugation reaction typically results in a heterogeneous mixture containing the desired PEGylated conjugate, unreacted starting materials (e.g., the target molecule and the PEG reagent), and potentially undesirable by-products.[] Therefore, robust purification and characterization strategies are critical to isolate the pure conjugate and ensure its quality, efficacy, and safety.
This document provides detailed application notes and protocols for the purification and characterization of m-PEG4-SH conjugates, focusing on common chromatographic techniques.
Purification Strategies Overview
The purification of PEGylated conjugates relies on exploiting the physicochemical differences between the conjugate and the impurities. The addition of a PEG chain significantly alters the properties of the target molecule, including its hydrodynamic radius, surface charge, and hydrophobicity.[1][] These changes are leveraged by various purification techniques.
Common Purification Techniques:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic size.[] PEGylation increases the effective size of a molecule, allowing for efficient separation of the larger conjugate from smaller, unreacted components.[4][5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[] The success of this method depends on the relative hydrophobicity of the conjugate, the unconjugated molecule, and the PEG reagent.[6]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge.[] The PEG chain can shield charged residues on the surface of a protein, altering its interaction with the IEX resin and enabling separation.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on hydrophobicity under non-denaturing, high-salt conditions.[]
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities, such as excess, low molecular weight PEG reagents, based on size exclusion through a semi-permeable membrane.[7]
The general workflow for purifying a PEG conjugate is illustrated below.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Polyethylene Glycol-Mediated Directional Conjugation of Biological Molecules for Enhanced Immunoassays at the Point-of-Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
Characterizing m-PEG4-SH Conjugates: A Guide to Analytical Techniques
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The conjugation of methoxy-poly(ethylene glycol)-thiol (m-PEG4-SH) to proteins, peptides, nanoparticles, and other molecules is a widely used strategy to improve solubility, stability, and pharmacokinetic properties. However, the successful synthesis of these conjugates requires rigorous analytical characterization to ensure product quality, purity, and consistency. This document provides detailed application notes and experimental protocols for the key analytical techniques used to characterize this compound conjugates.
Overall Characterization Workflow
A multi-faceted approach is essential for the comprehensive characterization of this compound conjugates. This typically involves a combination of techniques to confirm covalent linkage, determine the degree of PEGylation, assess purity, and quantify the final product.
Caption: A typical workflow for the synthesis, purification, and characterization of this compound conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and purity assessment of this compound conjugates.[1][2] It provides detailed information about the covalent attachment of the PEG moiety and can be used to determine the efficiency of the conjugation reaction.[3] The characteristic signals of the PEG ethylene (B1197577) glycol repeating units, the terminal methoxy (B1213986) group, and the thiol group (or the resulting linkage) are key indicators of successful conjugation. By comparing the integration of specific proton signals, one can quantify the degree of PEGylation and identify the presence of unreacted starting materials.[3]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized this compound conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃)). The choice of solvent depends on the solubility of the conjugate.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Tune and shim the instrument to ensure homogeneity of the magnetic field.
-
Set the temperature to 25°C.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
A sufficient number of scans (typically 16-64) should be acquired to achieve an adequate signal-to-noise ratio.
-
The typical ¹H NMR pulse sequence is generally not ¹³C decoupled; for large polymers, ¹³C coupled ¹H peaks can be significant and should be correctly assigned.[2]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
-
Integrate the relevant peaks, including:
-
The methoxy (CH₃O-) protons of the PEG chain (typically a singlet around 3.38 ppm).[4]
-
The ethylene glycol repeating unit protons (-OCH₂CH₂O-) of the PEG chain (a large signal around 3.64 ppm).[4]
-
Protons adjacent to the linkage formed by the thiol group. The chemical shift of these protons will change upon conjugation.
-
Characteristic peaks of the molecule conjugated to the this compound.
-
-
Calculate the conjugation yield by comparing the integration of a stable peak from the target molecule to the integration of the PEG's methoxy peak.[3]
-
Representative Data
| Analyte | Key ¹H NMR Signal | Chemical Shift (δ, ppm) | Integration (Relative) | Interpretation |
| This compound (Free) | Methoxy (CH₃O-) | ~3.38 | 3 | Confirms the presence of the methoxy terminus. |
| Ethylene Glycol (-CH₂CH₂O-) | ~3.64 | 16 | Corresponds to the four repeating EG units. | |
| Methylene adjacent to SH | ~2.70 | 2 | Indicates the presence of the free thiol group. | |
| Target Molecule (e.g., Peptide) | Aromatic Protons | 7.0 - 8.0 | 5 | Representative signal from the unconjugated molecule. |
| This compound Conjugate | Methoxy (CH₃O-) | ~3.38 | 3 | Stable reference peak from the PEG moiety. |
| Ethylene Glycol (-CH₂CH₂O-) | ~3.64 | 16 | Confirms the integrity of the PEG chain. | |
| Methylene adjacent to linkage | Shifted (e.g., ~2.85) | 2 | Downfield shift confirms covalent bond formation at the thiol position. | |
| Aromatic Protons (Peptide) | 7.0 - 8.0 | 5 | Confirms the presence of the target molecule in the conjugate. |
Mass Spectrometry (MS)
Application Note
Mass spectrometry is the gold standard for confirming the successful covalent conjugation of this compound to a target molecule.[5] Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide a direct measurement of the molecular weight of the conjugate.[6] A successful conjugation is confirmed by an increase in mass corresponding to the molecular weight of the this compound moiety. This technique is highly accurate and can be used to determine the distribution of different PEGylated species (e.g., mono-, di-, or multi-PEGylated products).[6] For complex conjugates like antibody-drug conjugates, native MS can be employed to analyze the intact conjugate under non-denaturing conditions.[7]
Caption: General workflow for mass spectrometry analysis of conjugates.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare the conjugate sample at a concentration of approximately 0.1-1 mg/mL in a suitable solvent, typically water or a buffer compatible with reverse-phase chromatography.
-
If necessary, perform a buffer exchange or desalting step using a spin column to remove non-volatile salts that can interfere with ionization.
-
-
Liquid Chromatography (LC) Setup:
-
Use a reverse-phase column (e.g., C4 or C8) suitable for proteins or large molecules.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Set up a gradient elution to separate the conjugate from impurities and unconjugated starting materials. A typical gradient might run from 5% to 95% Mobile Phase B over 10-20 minutes.
-
Set the flow rate to 0.2-0.4 mL/min.
-
Inject 5-10 µL of the sample.
-
-
Mass Spectrometry (MS) Setup:
-
Couple the LC system to an ESI mass spectrometer.
-
Operate the mass spectrometer in positive ion mode.
-
Set the mass range to acquire data over a wide m/z range (e.g., 500-4000 m/z) to capture the multiply charged ions of the conjugate.
-
Optimize instrument parameters such as capillary voltage, cone voltage, and source temperature.
-
-
Data Analysis:
-
Process the raw data using deconvolution software (e.g., ProMass, BioPharma Finder) to convert the multiply charged spectrum into a zero-charge mass spectrum.[8]
-
Determine the molecular weight of the major peaks observed.
-
Compare the observed mass of the conjugate to the theoretical mass calculated from the sum of the target molecule and the this compound moiety.
-
Representative Data
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Technique |
| Target Protein | 14,305.0 | 14,305.2 | - | LC-MS |
| This compound | 238.35 | - | - | - |
| Mono-PEGylated Conjugate | 14,543.35 | 14,543.6 | +238.4 | LC-MS |
| Di-PEGylated Conjugate | 14,781.70 | 14,781.9 | +476.7 | LC-MS |
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is a cornerstone technique for assessing the purity of this compound conjugates and for separating the final product from unreacted starting materials and by-products.[] The two most common modes are Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC).
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius.[10] The PEGylated conjugate, being larger than the unconjugated molecule, will elute earlier. SEC is particularly useful for quantifying aggregates and the proportion of conjugated versus unconjugated protein.[10][11]
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the hydrophilic PEG chain typically reduces the retention time of the conjugate on a reverse-phase column compared to the more hydrophobic parent molecule.[11][12] This method provides excellent resolution and is often used for purity analysis and quantification.
Experimental Protocol: Size-Exclusion HPLC
-
Sample Preparation:
-
Prepare the conjugate sample at a concentration of 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup:
-
Use an SEC column suitable for the molecular weight range of the conjugate and starting materials (e.g., TSKgel G3000SWXL).
-
Mobile Phase: A physiological pH buffer, such as 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.
-
Set the flow rate to an isocratic flow of 0.5-1.0 mL/min.
-
Set the column temperature to ambient (or controlled at 25°C).
-
Detector: UV detector set to a wavelength where the target molecule absorbs (e.g., 280 nm for proteins). An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for PEG-containing species that lack a strong chromophore.[11][13]
-
-
Data Acquisition and Analysis:
-
Inject 20-50 µL of the sample.
-
Run the analysis for a sufficient time to allow all components to elute (typically 20-30 minutes).
-
Identify the peaks corresponding to the conjugate, unconjugated molecule, and any aggregates or fragments based on their retention times.
-
Integrate the peak areas to determine the relative percentage of each species, which corresponds to the purity of the conjugate.
-
Representative Data
| Species | Retention Time (min) | Peak Area (%) | Interpretation |
| Aggregates | 8.5 | 1.5 | High molecular weight impurities. |
| This compound Conjugate | 10.2 | 95.0 | Main product peak, elutes earlier than the unconjugated protein. |
| Unconjugated Protein | 12.1 | 3.5 | Unreacted starting material. |
| This compound (Free) | 15.8 | <0.1 | Free PEG reagent, typically monitored by ELSD/CAD. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. enovatia.com [enovatia.com]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. lcms.cz [lcms.cz]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for m-PEG4-SH Conjugation
Calculating Molar Excess for Thiol-Maleimide Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other molecules. By covalently attaching PEG chains, it is possible to improve solubility, extend circulating half-life, and reduce immunogenicity. This document provides a detailed guide on calculating the molar excess of methoxy-PEG4-thiol (m-PEG4-SH) for conjugation to maleimide-activated molecules, a common and efficient method for site-specific modification.
The core of this process is the Michael addition reaction between a thiol (sulfhydryl) group on the PEG linker and a maleimide (B117702) group on the target molecule. This reaction is highly specific and forms a stable thioether bond under mild conditions, typically at a pH range of 6.5-7.5.[1][2] Optimizing the molar ratio of the PEG-thiol to the maleimide-activated molecule is a critical parameter for maximizing the conjugation efficiency while minimizing unwanted side reactions and simplifying downstream purification.
Calculating Molar Excess of this compound
To determine the optimal amount of this compound for your conjugation reaction, a degree of empirical optimization is often necessary. However, a common starting point is to use a molar excess of the thiol-containing PEG reagent relative to the maleimide-activated molecule. While many protocols describe the reverse scenario (PEG-maleimide excess over a thiol-containing molecule), the principle of using an excess of one reagent to drive the reaction to completion remains the same. For thiol-maleimide reactions, a 10- to 20-fold molar excess of the thiol component is a generally recommended starting point.[3][4][5]
The following steps outline the calculation process:
-
Determine the moles of your maleimide-activated molecule:
-
Moles = Mass (g) / Molecular Weight ( g/mol )
-
-
Select a desired molar excess of this compound:
-
A typical starting range is a 10- to 20-fold molar excess. For sensitive proteins or to minimize non-specific reactions, starting with a lower excess (e.g., 5-fold) and titrating up may be beneficial.
-
-
Calculate the moles of this compound required:
-
Moles of this compound = Moles of maleimide-activated molecule × Desired molar excess
-
-
Calculate the mass of this compound to be used:
-
Mass of this compound (g) = Moles of this compound × Molecular Weight of this compound ( g/mol )
-
Example Calculation:
-
You have 5 mg of a maleimide-activated protein with a molecular weight of 50,000 g/mol .
-
You decide to use a 15-fold molar excess of this compound (MW = 479.65 g/mol ).
-
Moles of protein:
-
(0.005 g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol
-
-
Moles of this compound:
-
(1 x 10⁻⁷ mol) × 15 = 1.5 x 10⁻⁶ mol
-
-
Mass of this compound:
-
(1.5 x 10⁻⁶ mol) × (479.65 g/mol ) = 7.19 x 10⁻⁴ g = 0.719 mg
-
Data Presentation: Recommended Reaction Parameters
The following tables summarize key quantitative data and recommended starting conditions for this compound conjugation to a maleimide-activated molecule.
Table 1: Recommended Molar Excess Ratios
| Molar Ratio (this compound : Maleimide) | Application/Consideration |
| 5:1 to 10:1 | Initial optimization for sensitive proteins or to minimize potential for side reactions. |
| 10:1 to 20:1 | General starting recommendation for efficient conjugation to proteins and peptides.[3][4][5] |
| >20:1 | May be required for low concentration reactions or less reactive molecules, but can complicate purification. |
Table 2: Recommended Buffer and Reaction Conditions
| Parameter | Recommended Range | Rationale and Key Considerations |
| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for reaction while minimizing hydrolysis of the maleimide group, which is more prevalent at higher pH.[1][2] |
| Buffer Type | Phosphate-Buffered Saline (PBS), HEPES, MOPS | These buffers are effective at maintaining the desired pH. It is critical to use buffers that do not contain thiols (e.g., DTT).[2][3][4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction efficiency.[6] |
| Reaction Time | 2 - 4 hours at Room Temperature or Overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins.[1][3][4] |
| This compound Stock Solution | 10 mM in anhydrous DMSO or DMF | Prepare immediately before use to prevent oxidation of the thiol group.[2][6] |
Experimental Protocols
Materials and Reagents
-
Maleimide-activated molecule (e.g., protein, peptide)
-
This compound
-
Conjugation Buffer: 100 mM Phosphate buffer, 150 mM NaCl, pH 7.2 (amine-free and thiol-free)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Reagent (optional): Cysteine or 2-Mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) or dialysis equipment
Experimental Workflow Diagram
References
Application Notes and Protocols for m-PEG4-SH Reaction with Cysteine Residues in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development and biotechnology to improve the therapeutic properties of proteins. This technique can enhance a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Furthermore, PEGylation can increase solubility, improve stability against proteolytic degradation, and reduce the immunogenicity of the protein.
This document provides detailed application notes and protocols for the reaction of methoxy-polyethylene glycol-thiol, specifically m-PEG4-SH, with cysteine residues in proteins. The reaction typically proceeds via a thiol-maleimide linkage, where a maleimide-activated protein is reacted with the thiol group of this compound, or a protein's native or engineered cysteine residue is reacted with a maleimide-activated PEG. The focus here will be on the reaction of the sulfhydryl group of this compound with a maleimide-activated protein, a common strategy in bioconjugation.
Principle of the Reaction
The core of the conjugation process is the Michael addition reaction between the thiol group (-SH) of this compound and a maleimide (B117702) group previously introduced onto the protein. This reaction is highly specific for thiols under mild pH conditions (6.5-7.5) and results in the formation of a stable thioether bond.[1] The methoxy (B1213986) cap on the PEG molecule prevents crosslinking, and the PEG4 spacer is hydrophilic, which helps to maintain the solubility of the conjugate and minimize steric hindrance.[1]
Applications
The modification of proteins with this compound has a broad range of applications in research and therapeutic development:
-
Improving Pharmacokinetics: Increasing the in vivo half-life of therapeutic proteins, leading to less frequent dosing.[2]
-
Enhancing Stability: Protecting proteins from enzymatic degradation and improving their stability in various formulations.
-
Reducing Immunogenicity: Masking potential epitopes on the protein surface, thereby reducing the immune response.[2]
-
Increasing Solubility: The hydrophilic nature of the PEG chain can significantly improve the solubility of poorly soluble proteins.[3]
-
Drug Delivery: Used in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[1]
-
Biomaterial Modification: Functionalizing surfaces to reduce non-specific protein adsorption and improve biocompatibility.[4]
Quantitative Data on Thiol-Maleimide Conjugation
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of the reactants, pH, temperature, and reaction time. The following table summarizes typical reaction conditions and expected outcomes for thiol-maleimide conjugations.
| Parameter | Recommended Range | Notes |
| pH of Conjugation Buffer | 6.5 - 7.5 | The thiol-maleimide reaction is most efficient and specific for thiols in this pH range.[1] |
| Molar Ratio (this compound : Protein) | 10:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein.[1][5] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[1] |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be beneficial for sensitive proteins. |
| Reaction Time | 1 - 2 hours at RT or 2-4 hours to overnight at 4°C | Incubation time can be adjusted based on the reactivity of the specific thiol and maleimide.[1][5] |
| Conjugation Efficiency | 58 ± 12% to 84 ± 4% | Efficiency is target-dependent and influenced by reaction conditions.[5] |
Experimental Protocols
Protocol 1: General Protein PEGylation with this compound
This protocol describes the general procedure for labeling a maleimide-activated protein with this compound.
Materials:
-
Maleimide-activated protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer such as PBS, HEPES, or MOPS at pH 6.5-7.5.
-
Quenching Reagent (optional): Cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes.
Procedure:
-
Prepare Protein Solution:
-
Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.[1]
-
If necessary, perform a buffer exchange to ensure the protein is in an appropriate amine-free buffer.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[4][5] The optimal molar ratio should be empirically determined.
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours (or overnight) at 4°C with gentle stirring or rotation.[4][5]
-
-
Quenching the Reaction (Optional):
-
To stop the conjugation reaction, a quenching reagent such as cysteine or β-mercaptoethanol can be added to a final concentration of 1-10 mM to react with any unreacted maleimide groups.
-
-
Purification of the PEGylated Conjugate:
-
Remove excess, unreacted this compound and byproducts using a desalting column (size-exclusion chromatography) equilibrated with a suitable storage buffer.[5]
-
Alternatively, dialysis can be used to remove small molecule impurities.
-
-
Characterization of the Conjugate:
-
Determine the degree of PEGylation using methods such as SDS-PAGE (which will show a mobility shift for the PEGylated protein), mass spectrometry, or HPLC.
-
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
SDS-PAGE gels and running buffer
-
Protein loading buffer
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Procedure:
-
Prepare samples of both the unmodified and PEGylated protein at the same concentration.
-
Mix the protein samples with protein loading buffer and heat as required by the specific loading buffer protocol.
-
Load the samples onto the SDS-PAGE gel, including a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Stain the gel with Coomassie Brilliant Blue and then destain to visualize the protein bands.
-
Image the gel. The PEGylated protein will appear as a band with a higher apparent molecular weight compared to the unmodified protein due to the attached PEG chain. The extent of the mobility shift can give a qualitative indication of the degree of PEGylation.
Protocol 3: Characterization of PEGylated Proteins by Mass Spectrometry
Materials:
-
PEGylated protein sample, purified
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate solvents and matrices for the mass spectrometer
Procedure:
-
Prepare the PEGylated protein sample for mass spectrometry analysis according to the instrument's requirements. This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) acetate).
-
Acquire the mass spectrum of the intact PEGylated protein.
-
The resulting spectrum will show a distribution of peaks corresponding to the protein with different numbers of attached PEG molecules.
-
The mass difference between the peaks will correspond to the mass of the this compound moiety, allowing for the determination of the degree of PEGylation.
Visualizations
Caption: Chemical reaction between a maleimide-activated protein and this compound.
Caption: General experimental workflow for protein PEGylation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Creating Stable Thioether Bonds with m-PEG4-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins, peptides, and small molecules. By covalently attaching PEG chains, it is possible to improve a molecule's solubility, stability, and pharmacokinetic profile, while reducing its immunogenicity. The formation of a stable thioether bond is a common and effective method for PEGylation, offering high selectivity and robust linkages.
These application notes provide a comprehensive guide to creating stable thioether bonds using methoxy-poly(ethylene glycol)-thiol, specifically m-PEG4-SH. This reagent features a terminal thiol (-SH) group that readily reacts with electrophilic partners such as maleimides to form a stable thioether linkage. Detailed protocols for conjugation, purification, and characterization are provided, along with quantitative data on reaction parameters and bond stability. Additionally, a relevant biological application of this conjugation chemistry in targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway is discussed and visualized.
Core Principles of Thioether Bond Formation
The primary mechanism for forming a stable thioether bond with this compound involves the reaction of its terminal thiol group with a maleimide-functionalized molecule. This reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the carbon-carbon double bond of the maleimide (B117702) ring.[1] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5.[2] At this pH, the thiol group is partially deprotonated to the more reactive thiolate anion, facilitating the nucleophilic attack. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis, and the reaction can lose its selectivity, with potential side reactions involving primary amines.[2]
While the resulting thioether bond is generally stable, the succinimide (B58015) ring formed from the maleimide can be susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in the plasma.[3] This can lead to the exchange of the PEG-thiol with other thiol-containing molecules. However, strategies such as hydrolysis of the succinimide ring can increase the long-term stability of the conjugate.[4]
Quantitative Data for Experimental Design
Table 1: Recommended Reaction Parameters for Thiol-Maleimide Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for balancing thiol reactivity and maleimide stability.[2] |
| Buffer | Phosphate-buffered saline (PBS), HEPES | Must be free of thiol-containing reagents. |
| Molar Ratio | 10-20 fold molar excess of this compound to maleimide-activated protein | Ensures complete conjugation of the protein.[5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be used to maintain protein stability.[5] |
| Reaction Time | 1-2 hours at room temperature; 2-4 hours or overnight at 4°C | Should be optimized for the specific reactants.[5] |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can increase reaction rates. |
Table 2: Stability of Maleimide-Thiol Adducts
| Adduct | Condition | Half-life (t½) | Reference |
| N-ethylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | ~18 hours | [6] |
| N-phenylmaleimide-4-mercaptophenylacetic acid | Incubated with glutathione | ~3.1 hours | [6] |
| N-ethylmaleimide-N-acetylcysteine | Incubated with glutathione | ~20-80 hours | [3] |
| Ring-opened succinimide thioether | - | > 2 years | [4] |
Experimental Protocols
Protocol 1: Preparation of a Maleimide-Activated Protein
This protocol assumes the protein of interest has a free cysteine for site-specific PEGylation. If not, cysteines can be introduced via site-directed mutagenesis.
Materials:
-
Protein with a free cysteine residue
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide activation reagent (e.g., a heterobifunctional crosslinker like SMCC)
-
Reaction Buffer: 50 mM phosphate (B84403) buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
Procedure:
-
Protein Reduction (if necessary): If the target cysteine is in a disulfide bond, dissolve the protein in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30-60 minutes at room temperature.
-
Buffer Exchange: Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Maleimide Activation: Immediately after buffer exchange, add a 10- to 20-fold molar excess of the maleimide activation reagent to the protein solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
Purification: Remove excess activation reagent using a desalting column equilibrated with the conjugation buffer (see Protocol 2). The maleimide-activated protein is now ready for conjugation with this compound.
Protocol 2: Conjugation of this compound to a Maleimide-Activated Protein
Materials:
-
Maleimide-activated protein (from Protocol 1)
-
This compound
-
Conjugation Buffer: 50 mM phosphate buffer, 150 mM NaCl, pH 7.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the maleimide-activated protein solution in the conjugation buffer.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or β-mercaptoethanol can be added to the reaction mixture after the desired incubation time.
Protocol 3: Purification and Characterization of the PEGylated Protein
Materials:
-
Conjugation reaction mixture (from Protocol 2)
-
Size Exclusion Chromatography (SEC) system
-
Ion Exchange Chromatography (IEX) system (optional, for higher purity)
-
SDS-PAGE reagents
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Purification by SEC: The primary method to separate the PEGylated protein from unreacted this compound and other small molecules is SEC. Equilibrate the SEC column with a suitable buffer (e.g., PBS) and inject the reaction mixture. Collect fractions corresponding to the higher molecular weight PEGylated protein.
-
Further Purification by IEX (Optional): To separate PEGylated protein from the un-PEGylated protein, IEX chromatography can be used. The PEGylation can alter the surface charge of the protein, allowing for separation.
-
Characterization by SDS-PAGE: Analyze the purified fractions by SDS-PAGE. The PEGylated protein will show a significant increase in apparent molecular weight compared to the un-PEGylated protein.
-
Characterization by Mass Spectrometry: Confirm the successful conjugation and determine the degree of PEGylation by mass spectrometry. The mass of the conjugate should correspond to the mass of the protein plus the mass of the attached this compound molecules.
Visualizations
Caption: Experimental workflow for protein PEGylation with this compound.
Caption: Inhibition of the EGFR signaling pathway by a this compound conjugated antibody fragment.
Application in Drug Development: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[7] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8] Anti-EGFR therapies, such as monoclonal antibodies and antibody fragments, can block the binding of ligands like EGF, thereby inhibiting downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways.[2][9]
Site-specific PEGylation of antibody fragments that target EGFR can improve their therapeutic potential.[10] By conjugating this compound to a cysteine residue on an anti-EGFR antibody fragment, the resulting molecule benefits from an increased circulatory half-life and reduced immunogenicity, while retaining its ability to bind to EGFR and block its activation. This targeted delivery of a PEGylated therapeutic can lead to more effective tumor growth inhibition with potentially fewer side effects. The thioether linkage provides a stable connection between the PEG moiety and the antibody fragment, ensuring the integrity of the conjugate in vivo.
References
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-specific PEGylation of protein disulfide bonds using a three-carbon bridge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation of Peptides, Proteins & Antibody Fragments - Biochempeg [biochempeg.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Peptide Ligands for Targeting the Extracellular Domain of EGFR: Comparison Between Linear and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: m-PEG4-SH Conjugation
Welcome to the technical support center for m-PEG4-SH conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their PEGylation experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding low this compound conjugation efficiency.
Q1: My this compound conjugation efficiency is low. What are the most common causes?
Low conjugation efficiency in this compound reactions, particularly when targeting a maleimide-functionalized molecule, can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the thiol-maleimide reaction.
-
Reagent Quality and Integrity: Degradation of the this compound (thiol oxidation) or the maleimide-functionalized molecule (hydrolysis) is a primary cause of poor outcomes.
-
Issues with the Target Molecule: The maleimide (B117702) group on your protein or molecule may not be accessible, or your thiol-containing protein may have formed disulfide bonds.
-
Incorrect Buffer Composition: The presence of competing thiols or primary amines in your reaction buffer can quench the reaction.
Q2: What is the optimal pH for conjugating this compound to a maleimide?
The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5 .[1][2][3] Within this range, the reaction is highly selective for the thiol group of this compound.
-
Below pH 6.5: The reaction rate slows down as the thiol group is less likely to be in its reactive thiolate anion form.[4]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[5] There is also an increased risk of side reactions with primary amines (e.g., lysine (B10760008) residues on a protein).[3]
Q3: How should I store and handle my this compound reagent?
Proper storage and handling of this compound are critical to prevent oxidation of the thiol group.
-
Storage: Store the reagent at -20°C in a desiccated environment, protected from light and moisture.[6][7][8][9]
-
Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7][10] It is recommended to dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before use.[7] For aqueous stock solutions, use degassed buffers and consider storing under an inert gas like argon or nitrogen.[7] Avoid repeated freeze-thaw cycles.
Q4: I'm observing aggregation of my protein after conjugation. What can I do to prevent this?
Protein aggregation is a common issue during PEGylation.[11][12][13] Here are some strategies to mitigate it:
-
Optimize Molar Ratio: A high degree of PEGylation can sometimes lead to aggregation. Reducing the molar excess of the this compound may help.[11]
-
Control Protein Concentration: High protein concentrations increase the likelihood of intermolecular interactions.[11] Consider performing the conjugation at a lower protein concentration.
-
Adjust Reaction Conditions: Suboptimal pH, temperature, or buffer composition can affect protein stability.[11] Screen different conditions to find what works best for your specific protein.
-
Consider PEG Chain Length: The length of the PEG chain can influence interactions with the protein surface.[11][14]
Troubleshooting Guide: Low Conjugation Efficiency
This guide provides a systematic approach to identifying and resolving the root causes of low this compound conjugation efficiency.
| Observation | Possible Cause | Recommended Solution |
| Low or No Conjugate Detected | 1. Oxidation of this compound Thiol Group | • Use a fresh aliquot of this compound. • Degas all buffers to remove dissolved oxygen. • Include a chelating agent like 1-5 mM EDTA in your reaction buffer to sequester metal ions that catalyze thiol oxidation.[1] • Consider performing the reaction under an inert gas atmosphere (e.g., nitrogen or argon).[2] |
| 2. Hydrolysis of Maleimide Group on Target Molecule | • Ensure the maleimide-functionalized molecule was stored correctly (-20°C, desiccated). • Prepare aqueous solutions of the maleimide linker immediately before use.[1] • Verify the reaction buffer pH is within the 6.5-7.5 range to minimize hydrolysis.[1][5] | |
| 3. Incorrect Buffer Composition | • Use a non-amine, thiol-free buffer such as phosphate-buffered saline (PBS), HEPES, or MES.[2] • Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT, 2-mercaptoethanol).[1] | |
| 4. Inaccessible Maleimide Groups | • If conjugating to a protein, ensure the maleimide group is not sterically hindered. This may require re-engineering of the maleimide attachment site. | |
| Inconsistent Results Between Experiments | 1. Variable Reagent Activity | • Use fresh aliquots of this compound and the maleimide-activated molecule for each experiment. • Standardize the time the reagents are in an aqueous solution before initiating the conjugation.[1] |
| 2. Inconsistent Reaction Conditions | • Precisely control the molar ratio, incubation time, and temperature for each batch.[15] | |
| Low Degree of Labeling | 1. Suboptimal Molar Ratio | • Increase the molar excess of the this compound linker relative to the maleimide-activated molecule. A starting point of 1.5 to 20-fold molar excess of the thiol over the maleimide is often recommended, but this should be optimized empirically.[5] |
| 2. Insufficient Reaction Time or Temperature | • Increase the incubation time (e.g., from 2 hours at room temperature to overnight at 4°C). Longer incubation at a lower temperature can be beneficial for sensitive proteins.[16] |
Optimizing Reaction Parameters
The efficiency of the thiol-maleimide conjugation is highly dependent on the reaction conditions. The following table summarizes key parameters and their impact.
| Parameter | Recommended Range | Effect of Being Too Low | Effect of Being Too High |
| pH | 6.5 - 7.5[1][2][3] | Slower reaction rate due to protonation of the thiolate.[4] | Increased hydrolysis of the maleimide group, leading to lower conjugation efficiency.[5] |
| Molar Ratio (Thiol:Maleimide) | 1.5:1 to 20:1[5] | Incomplete conjugation, low degree of labeling. | Increased cost and can make purification more challenging. |
| Reaction Temperature | 4°C to 25°C | Slower reaction rate. | May impact the stability of sensitive proteins. |
| Reaction Time | 2 hours at 25°C; up to 24 hours at 4°C[16] | Incomplete conjugation. | Increased potential for side reactions or degradation of sensitive molecules. |
| Protein Concentration | 1 - 10 mg/mL[16] | Slower reaction kinetics. | Increased risk of aggregation.[11] |
Experimental Protocols
Protocol 1: General this compound Conjugation to a Maleimide-Activated Protein
This protocol provides a general guideline. Optimization is likely required for your specific application.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation Buffer: Degassed, amine-free, and thiol-free buffer (e.g., PBS, pH 7.2) containing 1-5 mM EDTA.[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent (optional): Cysteine or β-mercaptoethanol
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., G-25)
Procedure:
-
Preparation of Maleimide-Activated Protein:
-
Dissolve the maleimide-activated protein in the Conjugation Buffer to a concentration of 1-10 mg/mL.[16]
-
-
Preparation of this compound Solution:
-
Allow the this compound vial to warm to room temperature before opening.
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Quenching the Reaction (Optional):
-
To stop the conjugation and cap any unreacted maleimide groups, add a quenching reagent such as cysteine to a final concentration of 1-10 mM.[16]
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a G-25 column).[]
-
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
SDS-PAGE can provide a qualitative assessment of conjugation success by observing a shift in the molecular weight of the PEGylated protein.
Materials:
-
Polyacrylamide gels (appropriate percentage for your protein)
-
SDS-PAGE running buffer
-
Laemmli sample buffer
-
Unconjugated protein control
-
Purified conjugate sample
-
Molecular weight standards
-
Coomassie blue stain
Procedure:
-
Sample Preparation:
-
Mix a small aliquot of your purified conjugated protein sample and the unconjugated control with Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes (if your protein is heat-stable).
-
-
Run the Gel:
-
Load the prepared samples and the molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie blue.
-
Destain the gel and visualize the bands. A successful conjugation will show a band for the PEGylated protein at a higher apparent molecular weight than the unconjugated protein.[18] Note that PEGylated proteins can run anomalously on SDS-PAGE, often appearing larger than their actual molecular weight.[18][19]
-
Visualizations
Thiol-Maleimide Conjugation Chemistry
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. calpaclab.com [calpaclab.com]
- 9. 4-ArmPEG-SH, 4-ArmPEG-Thiol, Multi-arm PEGs - Biopharma PEG [biochempeg.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: m-PEG4-SH Stability and Oxidation Prevention
Welcome to the technical support center for m-PEG4-SH (Methoxy-Polyethylene Glycol-Thiol). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on preventing the common issue of this compound oxidation into its corresponding disulfide. Oxidized this compound will not react as intended with maleimides, gold surfaces, or other thiol-reactive groups, leading to failed conjugations and inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is this compound oxidation and why is it a problem?
A1: The thiol group (-SH) on the this compound molecule is susceptible to oxidation, particularly in the presence of oxygen.[1] This process involves two thiol groups reacting to form a disulfide bond (-S-S-), creating an inactive dimer.[2] This dimerization renders the reagent unable to participate in its intended coupling reactions, leading to significantly lower conjugation efficiency or complete reaction failure.[1]
Q2: What are the primary factors that cause this compound to oxidize?
A2: Several environmental and handling factors can accelerate the oxidation of this compound. The most common causes include:
-
Exposure to Atmospheric Oxygen: Air is the primary oxidant.[1][2]
-
Elevated Temperature: Higher temperatures increase the rate of chemical degradation, including oxidation.[1]
-
Non-Neutral pH: Basic conditions (pH > 7) deprotonate the thiol to a thiolate anion, which is more susceptible to oxidation.[3]
-
Presence of Metal Ions: Trace metal ions can catalyze the oxidation process.[1]
-
Light Exposure: While less critical than oxygen and temperature, prolonged exposure to light can contribute to degradation.[4]
-
Moisture: Excessive moisture can facilitate degradation pathways.[1]
Q3: How can I determine if my this compound has oxidized?
A3: Visual inspection is typically insufficient to detect oxidation. The most reliable method is to quantify the concentration of free thiol groups. The Ellman's assay is a common and straightforward colorimetric method for this purpose.[5][6][7] A significant decrease from the expected free thiol concentration indicates that oxidation to disulfide has occurred. For more detailed analysis, techniques like ¹H NMR can distinguish between the thiol and disulfide forms, and HPLC can be used to separate and quantify both species.[8][9]
Troubleshooting Guide
Problem: My this compound conjugation reaction has a very low yield or failed completely.
-
Possible Cause: The most likely reason is that the this compound reagent has oxidized to its disulfide form, rendering it inactive for conjugation with thiol-reactive partners like maleimides.
-
Solution & Prevention Strategy:
-
Verify Reagent Integrity: Before starting your experiment, quantify the free thiol content of your this compound stock using the Ellman's Assay (see Protocol 1). If significant oxidation is detected, the disulfide can be reversed using a reducing agent (see Protocol 2).
-
Implement Strict Storage and Handling Procedures:
-
Storage: Always store this compound, both in solid form and in solution, at -20°C or lower under an inert gas atmosphere like argon or nitrogen.[1][10][11] Keep it in a tightly sealed, desiccated container and protected from light.[1][4]
-
Handling: Before use, allow the reagent container to warm to room temperature before opening to prevent moisture condensation.[10][11] If possible, handle the solid reagent in a glove box. For solutions, use a vial with a septum cap and dispense the reagent with a syringe to minimize air exposure.[10][11]
-
-
Optimize Reaction Conditions:
-
Deoxygenate Buffers: Thoroughly degas all buffers and solvents used in the reaction by sparging with argon or nitrogen.
-
Control pH: Thiol-maleimide reactions are most efficient at pH 6.5-7.5. While the reaction is faster at the higher end of this range, so is oxidation. For sensitive experiments, performing the reaction at a pH closer to 6.5 can help minimize oxidation. Use non-amine-containing buffers such as PBS, MES, or borate (B1201080) buffers.[10][11]
-
Consider Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to the reaction buffer.
-
-
Data Presentation
Table 1: Summary of Factors Affecting this compound Stability
| Parameter | Recommended Condition | Rationale for Preventing Oxidation |
| Temperature | -20°C for standard storage; -80°C for long-term storage.[1][12] | Minimizes the rate of all chemical degradation pathways, including oxidation.[1] |
| Atmosphere | Store and handle under an inert gas (Argon or Nitrogen).[4][11] | Prevents exposure to atmospheric oxygen, a primary oxidant of thiols.[1] |
| pH (in solution) | Store solutions at neutral or slightly acidic pH. Run reactions at the lowest possible pH that allows for efficient conjugation (typically pH 6.5-7.5). | The thiolate anion (R-S⁻), which is more prevalent at basic pH, is the species that readily oxidizes.[5] |
| Light | Store in the dark or in an amber vial.[4] | Protects against light-induced degradation pathways.[4] |
| Moisture | Store in a desiccated environment.[1][11] | Prevents moisture-mediated degradation.[1] |
| Contaminants | Use high-purity, deoxygenated solvents/buffers. Consider adding a chelating agent (e.g., EDTA) if metal ion contamination is a concern. | Metal ions can catalyze the oxidation of thiols.[1] |
Experimental Protocols
Protocol 1: Quantification of Free Thiols using Ellman's Assay
This protocol provides a method to determine the concentration of free -SH groups in your this compound sample.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 1 mL of Reaction Buffer.
-
This compound sample.
-
Cysteine or Glutathione standard for generating a standard curve.
-
UV-Vis Spectrophotometer.
Procedure:
-
Prepare Standards: Create a standard curve by preparing a series of known concentrations of a free thiol standard (e.g., Cysteine) in the Reaction Buffer.
-
Prepare Sample: Dissolve a known quantity of your this compound in the Reaction Buffer to a suitable concentration.
-
Reaction: In a microplate or cuvette, add 50 µL of the DTNB solution to 250 µL of your sample solution (and each standard). For the blank, use 250 µL of Reaction Buffer.
-
Incubate: Incubate the mixture at room temperature for 15 minutes.[7]
-
Measure Absorbance: Measure the absorbance of each sample and standard at 412 nm.[6][7]
-
Calculate Concentration: Subtract the absorbance of the blank from your sample's absorbance. Use the standard curve to determine the concentration of free thiols in your this compound sample. The concentration is proportional to the amount of the yellow-colored product (TNB²⁻).[6]
Protocol 2: Reversing Disulfide Bonds with TCEP
This protocol describes how to reduce an oxidized m-PEG4-disulfide back to its active, free-thiol form using Tris(2-carboxyethyl)phosphine (TCEP), a potent and stable reducing agent.
Materials:
-
Oxidized this compound sample.
-
TCEP hydrochloride solution (e.g., 0.5 M, neutralized to pH 7).
-
Deoxygenated buffer (e.g., PBS or borate buffer, pH 7.2-7.5).
Procedure:
-
Dissolve Sample: Dissolve the oxidized this compound in the deoxygenated buffer.
-
Add Reducing Agent: Add a 5- to 10-fold molar excess of the neutralized TCEP solution to the this compound solution. TCEP is effective and does not contain a thiol group, which simplifies downstream purification.[13]
-
Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purification (Optional but Recommended): If the presence of TCEP interferes with your subsequent application, it can be removed using dialysis or a desalting column.
-
Immediate Use: The reduced this compound is now active but still susceptible to re-oxidation. It should be used immediately in your conjugation reaction in a deoxygenated environment.
Visual Workflows and Diagrams
Caption: Troubleshooting workflow for low this compound reactivity.
Caption: The this compound oxidation pathway and points of intervention.
References
- 1. benchchem.com [benchchem.com]
- 2. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. confluore.com [confluore.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. researchgate.net [researchgate.net]
- 13. Alternative antibody Fab' fragment PEGylation strategies: combination of strong reducing agents, disruption of the interchain disulphide bond and disulphide engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Aggregation of m-PEG4-SH Conjugates
Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues related to the aggregation of m-PEG4-SH conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound for conjugation?
Aggregation of this compound conjugates can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Disulfide Bond Formation: The thiol (-SH) group of this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds between PEG molecules, resulting in aggregation. This is particularly prevalent in the presence of oxygen and certain metal ions.
-
Side Reactions of the Conjugation Chemistry: When reacting this compound with a maleimide-functionalized molecule, side reactions can occur. For instance, the thiol-maleimide linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate. Additionally, with N-terminal cysteine peptides, a side reaction can lead to the formation of a thiazine (B8601807) derivative, which can complicate purification and characterization.[1][2]
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reactant concentrations can significantly impact the stability of the conjugate and promote aggregation.[3] For example, the thiol-maleimide reaction is most efficient at a pH range of 6.5-7.5.[4][5] At pH values above 7.5, maleimides can also react with amines, leading to unintended crosslinking and aggregation.[4]
-
Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the this compound is hydrophobic, the resulting conjugate may have a higher propensity to aggregate in aqueous solutions.[3]
-
High Degree of PEGylation: Excessive modification of a protein or molecule with PEG can sometimes lead to aggregation.[6]
Q2: How can I prevent the formation of disulfide bonds during my conjugation reaction?
Preventing the oxidation of the thiol group on this compound is crucial for avoiding aggregation. Here are some strategies:
-
Use Degassed Buffers: Oxygen is a key contributor to disulfide bond formation. Degassing your buffers by sparging with an inert gas like nitrogen or argon, or by using a vacuum, can significantly reduce the oxygen content.
-
Work Under an Inert Atmosphere: Whenever possible, perform your conjugation reaction in a glove box or under a gentle stream of nitrogen or argon to minimize exposure to oxygen.
-
Include a Reducing Agent (with caution): While counterintuitive, a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can be used to maintain the thiol in its reduced state. However, the concentration must be carefully optimized to avoid reducing disulfide bonds within your target molecule if they are present and necessary for its structure.
-
Control pH: Maintaining the recommended pH for your specific conjugation chemistry will help to minimize side reactions, including oxidation.
Q3: My protein conjugate is precipitating out of solution. What can I do?
Protein precipitation after PEGylation is a common sign of aggregation. Consider the following troubleshooting steps:
-
Optimize the Molar Ratio: A high degree of PEGylation can sometimes lead to insolubility.[6] Try reducing the molar excess of the this compound reagent in your reaction. It is advisable to start with a lower molar ratio (e.g., 1:1 to 5:1 of PEG to reactive sites) and gradually increase it.[7]
-
Adjust Buffer Conditions: Ensure the buffer composition and pH are optimal for your protein's stability.[3] Sometimes, simply changing the buffer or adjusting the salt concentration can prevent aggregation.[3]
-
Add Stabilizing Excipients: The addition of stabilizing agents to the reaction buffer can help prevent aggregation.[7] Sugars like sucrose (B13894) and trehalose, or amino acids like arginine, are known to suppress non-specific protein-protein interactions.[7]
-
Control Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration. This can sometimes improve the yield of the desired conjugate and reduce aggregation.[6]
Q4: How can I confirm that aggregation is occurring and characterize the aggregates?
Several analytical techniques can be used to detect and characterize aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is a powerful technique for separating molecules based on their size. Aggregates will elute earlier than the desired monomeric conjugate. By comparing the chromatograms of your starting material and your conjugate, you can identify the presence of high molecular weight species.[7]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can provide a visual indication of aggregation. Aggregates may appear as high molecular weight bands or a smear at the top of the gel.[8]
Troubleshooting Guides
Guide 1: Low Conjugation Yield
If you are experiencing low yields of your desired this compound conjugate, consider the following:
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | Ensure the reaction pH is within the optimal range for your conjugation chemistry (e.g., 6.5-7.5 for thiol-maleimide reactions).[4][5] |
| Oxidation of this compound | Use degassed buffers and consider performing the reaction under an inert atmosphere. |
| Incorrect Molar Ratio | Optimize the molar ratio of this compound to your target molecule. A titration experiment is recommended. |
| Hydrolysis of Maleimide (B117702) | If conjugating to a maleimide, be aware that the maleimide ring can hydrolyze at higher pH, rendering it unreactive. Prepare maleimide-functionalized molecules immediately before use. |
| Steric Hindrance | The conjugation site on your target molecule may be sterically hindered. Consider using a longer PEG spacer if available. |
Guide 2: Presence of High Molecular Weight Species in SEC
If your SEC analysis reveals significant peaks corresponding to high molecular weight species, this is a strong indication of aggregation.
| Potential Cause | Troubleshooting Step |
| Disulfide Bond Formation | Implement strategies to prevent oxidation as described in the FAQs. |
| Non-specific Interactions | Add stabilizing excipients like arginine or sucrose to your reaction and purification buffers.[7] |
| Over-conjugation | Reduce the molar excess of the this compound reagent.[6] |
| Unfavorable Buffer Conditions | Screen different buffer systems and salt concentrations to find conditions that minimize aggregation.[3] |
Experimental Protocols
Protocol 1: Characterization of Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general framework for analyzing this compound conjugates for the presence of aggregates.
Materials:
-
SEC column suitable for the molecular weight range of your conjugate
-
HPLC system with a UV detector
-
Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Your this compound conjugate sample
-
Unconjugated starting material (as a control)
-
Molecular weight standards
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.[7]
-
Sample Preparation: Filter your conjugate sample and the unconjugated control through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[7]
-
Injection: Inject a known concentration of your filtered sample onto the column.
-
Data Acquisition: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
-
Analysis:
-
Compare the chromatogram of your conjugate to that of the unconjugated starting material and the molecular weight standards.
-
Identify the peak corresponding to the monomeric conjugate.
-
Peaks eluting earlier than the monomer peak correspond to higher molecular weight species (aggregates).
-
Integrate the peak areas to quantify the percentage of aggregate formation.
-
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: A logical workflow for troubleshooting this compound conjugate aggregation.
References
Technical Support Center: Optimizing m-PEG-SH Maleimide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the m-PEG4-SH maleimide (B117702) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the m-PEG-SH maleimide reaction?
The optimal pH range for the reaction between a thiol (like this compound) and a maleimide is between 6.5 and 7.5.[1][2][3][4] Within this range, the reaction is highly specific and efficient, favoring the formation of a stable thioether bond.[4][5] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4]
Q2: What happens if the pH is too low?
Below pH 6.5, the rate of the conjugation reaction significantly decreases.[2] This is because the thiol group is more likely to be protonated, making it less nucleophilic and therefore less reactive with the maleimide.[2]
Q3: What are the risks of performing the reaction at a pH above 7.5?
At pH values above 7.5, several issues can arise:
-
Loss of Selectivity: The maleimide group can react with primary amines, such as the side chains of lysine (B10760008) residues in proteins, leading to non-specific conjugation.[1][3]
-
Maleimide Hydrolysis: The maleimide ring becomes increasingly susceptible to hydrolysis, opening up to form a non-reactive maleamic acid derivative.[1][2][3][4] This inactivation of the maleimide prevents the desired reaction with the thiol.[3] The rate of hydrolysis increases with increasing pH.[3][6]
Q4: My conjugation efficiency is low. What are the possible causes and how can I troubleshoot it?
Low conjugation efficiency can stem from several factors. Here are the most common issues and their solutions:
-
Maleimide Hydrolysis: The maleimide reagent may have hydrolyzed before reacting with the thiol. Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[1][7] For storage, use a dry, aprotic solvent like DMSO or DMF.[1][3]
-
Incorrect pH: Ensure your reaction buffer is maintained between pH 6.5 and 7.5.[1][2][7] Use a non-nucleophilic buffer like phosphate (B84403) or HEPES.[2]
-
Oxidized or Inaccessible Thiols: The thiol groups on your molecule may have formed disulfide bonds or may be sterically hindered.
-
Reduction of Disulfides: Before conjugation, treat your sample with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and typically does not need to be removed before adding the maleimide reagent.[1][7] If using DTT (dithiothreitol), it must be removed before adding the maleimide.[7]
-
Quantify Free Thiols: Use Ellman's reagent (DTNB) to determine the concentration of free thiols before starting the conjugation.[7]
-
-
Suboptimal Molar Ratio: A 10- to 20-fold molar excess of the m-PEG-maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion.[1][7][8][9] However, the optimal ratio may need to be determined empirically for your specific reactants.[7]
Q5: My final conjugate is unstable. What could be the cause?
The instability of the final conjugate is often due to a reversible retro-Michael reaction, where the thioether bond breaks.[2][7] This is particularly problematic in environments with a high concentration of other thiols, such as glutathione (B108866) in vivo, which can lead to the exchange of the PEG linker.[2][7]
To increase stability, you can intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether after the initial conjugation.[1][8] This can be achieved by incubating the purified conjugate at a slightly basic pH (e.g., pH 8.5-9.0).[1][4][8]
Data Presentation
Table 1: pH Effects on Thiol-Maleimide Reaction
| pH Range | Reaction Rate | Key Side Reactions/Issues | Recommendation |
| < 6.5 | Slower | Protonated, less nucleophilic thiol | Suboptimal for efficient conjugation |
| 6.5 - 7.5 | Optimal | Minimal | Recommended for specific and efficient conjugation |
| > 7.5 | Fast | Reaction with amines (loss of selectivity), Maleimide hydrolysis | Not recommended for initial conjugation |
| 8.5 - 9.0 | - | - | Can be used post-conjugation to hydrolyze the thiosuccinimide ring for increased stability[1][4][8] |
Experimental Protocols
Protocol 1: General Procedure for this compound Maleimide Conjugation
-
Preparation of Thiol-Containing Molecule:
-
Preparation of m-PEG4-Maleimide Solution:
-
Allow the m-PEG4-maleimide reagent to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the m-PEG4-maleimide in a dry, aprotic solvent like DMSO to prepare a stock solution.[7]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess unreacted m-PEG4-maleimide and other reagents.[9]
-
Protocol 2: Post-Conjugation Stabilization by Hydrolysis
-
Purify the Conjugate: Perform the conjugation as described in Protocol 1 and purify the conjugate.
-
Induce Hydrolysis: Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[4]
-
Incubation: Incubate the solution at room temperature or 37°C.
-
Monitoring: Monitor the ring-opening by mass spectrometry until the hydrolysis is complete.[1]
Visualizations
Caption: Thiol-Maleimide Reaction Mechanism.
Caption: Relationship between pH and Reaction Outcomes.
Caption: Troubleshooting Workflow for Low Conjugation Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
steric hindrance issues with m-PEG4-SH linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding steric hindrance issues encountered when using m-PEG4-SH linkers in bioconjugation experiments.
Troubleshooting Guide
Problem: Low Conjugation Efficiency
You are observing low yields of your final conjugate, suggesting the reaction between the this compound linker and your molecule of interest is not proceeding efficiently. Steric hindrance is a likely culprit.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Steric hindrance from bulky molecules | The molecule you are conjugating to the thiol group is large or has a complex three-dimensional structure that physically blocks the reactive thiol group, preventing the this compound linker from accessing it. Consider using a longer PEG linker (e.g., m-PEG8-SH, m-PEG12-SH) to increase the distance between the bulky molecule and the reactive site.[1][2][3] |
| Inaccessible thiol group | The thiol group on your protein or molecule is located in a sterically hindered region, such as a deep cleft or pocket. If possible, consider engineering a mutant with a cysteine residue in a more accessible location.[4] Alternatively, partial denaturation of the protein under non-reducing conditions might expose the thiol group, but this must be carefully optimized to avoid irreversible loss of activity. |
| Suboptimal reaction conditions | The pH of the reaction buffer can influence the reactivity of the thiol group. For thiol-maleimide reactions, a pH range of 6.5-7.5 is generally optimal.[5][6] Ensure your buffer composition and pH are within this range. The concentration of reactants can also play a role; increasing the concentration of the this compound linker may improve reaction kinetics. |
| Presence of competing reactions | If your molecule has other reactive groups, side reactions may be occurring, consuming the linker. Ensure the specificity of your reaction by carefully controlling the reaction conditions. For instance, if you are performing a thiol-maleimide conjugation, ensure there are no other free thiols that could compete. |
Problem: Reduced Biological Activity of the Conjugate
Your conjugation reaction is successful, but the resulting molecule shows reduced or no biological activity.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| PEG linker masks active site | The this compound linker, once conjugated, may be sterically hindering the active or binding site of your protein or antibody.[4][7] This is more likely with shorter linkers. Using a longer PEG linker can provide greater spatial separation, potentially restoring activity.[1][8] |
| Conjugation site is critical for function | The cysteine residue to which the linker is attached may be part of or close to the active site. If you have the option to conjugate to different cysteine residues, choose one that is distal to the functional domain of the molecule.[4] |
| Conformational changes induced by the linker | The conjugation process itself might induce a conformational change in your molecule that affects its activity. This can sometimes be mitigated by optimizing the conjugation conditions (e.g., temperature, buffer composition). |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect my experiments with this compound linkers?
A: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or groups of atoms in a molecule prevent or slow down a chemical reaction.[9][10] In the context of this compound linkers, bulky molecules or inaccessible reactive sites can physically block the thiol group, leading to lower conjugation efficiency.[1] Furthermore, once conjugated, the PEG linker itself can sterically hinder the biological activity of the target molecule by masking its active or binding sites.[4][7]
Q2: When should I choose a longer PEG linker instead of this compound?
A: You should consider a longer PEG linker (e.g., m-PEG8-SH, m-PEG12-SH, or even longer) under the following circumstances:
-
When you are conjugating large, bulky molecules like antibodies or proteins.[1]
-
If you observe low conjugation efficiency that cannot be resolved by optimizing reaction conditions.
-
If the biological activity of your conjugate is significantly reduced after conjugation with this compound.[4]
-
To improve the solubility and stability of the final conjugate.[2][11]
Q3: Can optimizing reaction conditions overcome steric hindrance?
A: While optimizing reaction conditions can improve reaction kinetics, it may not completely overcome severe steric hindrance. Adjusting pH, temperature, and reactant concentrations can help maximize the reaction rate for accessible thiol groups.[12][13] However, if the reactive site is physically blocked, these adjustments may have a limited effect. In such cases, using a longer, more flexible linker is often a more effective solution.[1][8]
Q4: How can I assess if steric hindrance is the cause of my experimental issues?
A: A systematic approach can help identify steric hindrance:
-
Control Experiments: Compare the conjugation efficiency and biological activity of your target molecule with that of a smaller, less hindered control molecule.
-
Linker Length Comparison: Perform the conjugation with a longer PEG linker (e.g., m-PEG8-SH or m-PEG12-SH) and compare the results with those obtained using this compound. A significant improvement with the longer linker strongly suggests steric hindrance is a factor.
-
Molecular Modeling: If you have access to molecular modeling software, you can visualize the three-dimensional structure of your molecule and the this compound linker to predict potential steric clashes.
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing molecule using a PEG linker as a conceptual framework.
Materials:
-
Thiol-containing molecule (e.g., protein with a free cysteine)
-
Maleimide-functionalized molecule
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5[5][6]
-
Quenching Solution: A solution of a small thiol-containing molecule (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the thiol-containing molecule and the maleimide-functionalized molecule in the conjugation buffer.
-
Add the maleimide-functionalized molecule to the thiol-containing molecule solution at a desired molar ratio (e.g., 1:1, 1:5, 1:10).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The optimal time should be determined empirically.
-
Quench the reaction by adding an excess of the quenching solution to react with any unreacted maleimide (B117702) groups.
-
Purify the conjugate from unreacted molecules and excess linker using an appropriate purification method, such as size-exclusion chromatography.
-
Characterize the conjugate using techniques like SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Troubleshooting Low Conjugation Yields
If you are experiencing low yields with the general protocol, follow these troubleshooting steps:
-
Vary the Molar Ratio: Increase the molar excess of the maleimide-functionalized molecule to the thiol-containing molecule (e.g., try 1:20 or 1:50).
-
Optimize pH: Perform the reaction at different pH values within the 6.5-7.5 range to find the optimal condition for your specific molecules.[12]
-
Extend Reaction Time: Increase the incubation time to allow the reaction to proceed to completion. Monitor the reaction progress over time to determine the optimal duration.
-
Increase Reactant Concentration: If solubility allows, increase the concentration of both reactants to favor the reaction kinetics.
-
Switch to a Longer Linker: If the above steps do not significantly improve the yield, steric hindrance is highly likely. Repeat the conjugation using a longer PEG linker (e.g., m-PEG8-SH or m-PEG12-SH).
Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Impact of PEG linker length on steric hindrance.
References
- 1. precisepeg.com [precisepeg.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 4. ethz.ch [ethz.ch]
- 5. purepeg.com [purepeg.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Improving the Solubility of m-PEG4-SH Modified Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered during the modification of proteins with m-PEG4-SH.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used to modify proteins?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with four repeating ethylene (B1197577) glycol units and a terminal thiol (-SH) group. It is a PEGylation reagent used to covalently attach PEG chains to proteins.[1] This modification, known as PEGylation, is employed to enhance the therapeutic properties of proteins by improving their stability, solubility, and pharmacokinetic profiles.[1][][3] The hydrophilic nature of the PEG chain can increase the protein's solubility in aqueous solutions and form a protective layer that reduces immunogenicity and degradation.[][4][5]
Q2: I observed precipitation of my protein after adding the this compound reagent. What are the likely causes?
A2: Protein precipitation or aggregation upon addition of a PEG reagent can be attributed to several factors:
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly influence both the PEGylation reaction and protein stability.[6][7]
-
High Protein Concentration: Working with highly concentrated protein solutions can increase the likelihood of intermolecular interactions and aggregation.[6]
-
Inappropriate PEG:Protein Molar Ratio: An excessively high molar ratio of the PEG reagent can lead to over-PEGylation, potentially causing conformational changes that expose hydrophobic patches and promote aggregation.[6][7]
-
Cross-linking: If the PEG reagent is not purely monofunctional, bifunctional impurities could cross-link multiple protein molecules, leading to large aggregates.[6]
-
Intrinsic Properties of the Protein: Some proteins are inherently more prone to aggregation, and the modification process can exacerbate this tendency.
Q3: How does pH affect the solubility of the PEGylated protein?
A3: The pH of the reaction buffer is a critical parameter. For thiol-maleimide reactions, a pH range of 6.5-7.5 is generally recommended to ensure the specific and efficient reaction of the thiol group while minimizing hydrolysis of the maleimide (B117702).[8] For reactions targeting amine groups (N-terminus or lysine (B10760008) residues), a pH around 5.0-6.5 favors modification of the N-terminal alpha-amine, whereas neutral to higher pH (7.0 and above) increases the reactivity of lysine residues, which can lead to a higher degree of PEGylation and potentially aggregation.[7] The final pH of the solution also impacts the overall charge of the PEGylated protein, which in turn affects its solubility. A protein's solubility is typically at its minimum near its isoelectric point (pI).[9]
Q4: Can the size and structure of the PEG chain influence the solubility of the modified protein?
A4: Yes, the molecular weight and structure (linear vs. branched) of the PEG chain play a significant role. Longer PEG chains generally lead to a greater increase in the hydrodynamic volume of the protein, which can enhance solubility and extend its in-vivo half-life.[4][10] However, very large PEG chains might also sterically hinder the protein's active site or interactions.[11] Branched PEGs can offer a more compact structure compared to linear PEGs of the same molecular weight, which can sometimes provide better shielding and solubility enhancement.[12]
Q5: What are some common additives that can be used to improve the solubility of my PEGylated protein?
A5: Several additives can be included in the buffer to help maintain protein solubility during and after the PEGylation reaction:
-
Sugars (e.g., sucrose, trehalose): These act as stabilizers and can help prevent aggregation.[]
-
Amino Acids (e.g., arginine, glycine): Arginine is particularly effective at suppressing protein aggregation by interacting with the protein surface.[]
-
Glycerol (B35011): As a co-solvent, glycerol can increase the viscosity of the solution and stabilize the protein structure.[]
-
Non-ionic detergents (at low concentrations): These can help to solubilize proteins that have exposed hydrophobic regions.[]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during protein PEGylation with this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Adding PEG Reagent | Reaction conditions are suboptimal (pH, temperature). | Perform small-scale screening experiments to optimize the reaction pH and temperature. Consider lowering the temperature to 4°C to slow down the reaction rate.[6] |
| High protein concentration. | Test a range of lower protein concentrations (e.g., 0.5, 1, 2 mg/mL).[6] | |
| High PEG:Protein molar ratio. | Start with a lower molar excess of the PEG reagent (e.g., 1:1 to 5:1) and gradually increase it.[6][7] | |
| Solubility Decreases Over Time After PEGylation | Aggregation of the PEGylated protein. | Purify the PEGylated protein immediately after the reaction using size-exclusion chromatography (SEC) to remove aggregates and unreacted reagents.[6] |
| Instability of the final product in the storage buffer. | Screen different storage buffer formulations. Consider adding stabilizers like arginine, sucrose, or glycerol.[] Adjust the pH of the storage buffer away from the pI of the PEGylated protein. | |
| Low Yield of Soluble PEGylated Protein | Inefficient PEGylation reaction. | Confirm the activity of your this compound reagent. Ensure the protein's thiol groups are available and not oxidized. If necessary, a mild reduction step (e.g., with TCEP) can be performed before PEGylation.[8] |
| Loss of protein due to precipitation. | Implement the solutions for immediate precipitation mentioned above. Consider a stepwise addition of the PEG reagent to the protein solution rather than a single bolus addition.[6] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for this compound Modification of a Protein via Maleimide Chemistry
This protocol outlines a general method for labeling a protein with a maleimide-activated this compound.
Materials:
-
Protein with an available thiol group
-
m-PEG4-Maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.
-
If the protein's thiol groups are oxidized, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce the disulfide bonds.[8] Remove the TCEP using a desalting column.
-
-
m-PEG4-Maleimide Stock Solution:
-
Immediately before use, dissolve the m-PEG4-Maleimide in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.[8]
-
-
Conjugation Reaction:
-
Add the m-PEG4-Maleimide stock solution to the protein solution to achieve a final molar ratio between 5:1 and 20:1 (reagent:protein). The optimal ratio should be determined empirically for each protein.[8]
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[8]
-
-
Purification:
-
Remove excess, unreacted m-PEG4-Maleimide and any byproducts using a desalting column or dialysis against a suitable storage buffer.
-
Protocol 2: Quantification of PEGylation using UV-Vis Spectroscopy
This method provides an estimation of the degree of PEGylation.
Procedure:
-
Measure the absorbance of the purified PEGylated protein solution at 280 nm.
-
Determine the protein concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the protein, b is the path length, and c is the concentration.
-
If the PEG reagent has a unique absorbance at a different wavelength, this can be used to estimate the PEG concentration.[14]
-
The degree of PEGylation (number of PEG molecules per protein) can be estimated by comparing the molar concentrations of the protein and the attached PEG, though this is often challenging without a chromophore on the PEG.[14] More advanced techniques like HPLC, mass spectrometry, or NMR are typically required for accurate quantification.[15][16]
Section 4: Data Presentation
Table 1: Recommended Starting Conditions for this compound PEGylation Reactions
| Parameter | Recommended Range | Rationale & Reference |
| pH (Thiol-Maleimide) | 6.5 - 7.5 | Maximizes thiol selectivity and minimizes maleimide hydrolysis.[8] |
| pH (Reductive Amination) | 5.0 - 6.5 (N-terminus) | Favors selective modification of the N-terminal α-amine.[7] |
| 7.0 and above (Lysines) | Increases reactivity of lysine ε-amines.[7] | |
| Molar Ratio (PEG:Protein) | 5:1 to 20:1 | A starting point for optimization; the optimal ratio is protein-dependent.[8] |
| Protein Concentration | 0.5 - 5 mg/mL | Lower concentrations can reduce the risk of aggregation.[6] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow the reaction rate, which can help control the reaction and reduce aggregation.[6] |
Section 5: Visualizations
Caption: Workflow for optimizing the solubility of this compound modified proteins.
Caption: Decision tree for troubleshooting aggregation of PEGylated proteins.
References
- 1. What are the different types of Modification PEG? - Blog [shochem.com]
- 3. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
- 12. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 14. creativepegworks.com [creativepegworks.com]
- 15. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
m-PEG4-SH stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of m-PEG4-SH. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your reagents and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound should be stored at temperatures between -5°C and -20°C.[1][2][3] It is crucial to protect the compound from light, moisture, and oxygen to prevent degradation.[2]
Q2: How should I handle this compound upon receipt?
A2: Upon receipt, it is recommended to equilibrate the vial to room temperature before opening to avoid moisture condensation. For preparing stock solutions, it is best practice to work under an inert gas atmosphere, such as argon or nitrogen, to minimize exposure to air.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for this compound is the oxidation of the terminal thiol (-SH) group. This oxidation leads to the formation of a disulfide bond (-S-S-), resulting in a dimer of the m-PEG4 molecule.[3] This dimerization can significantly impact its reactivity in subsequent conjugation reactions.
Q4: What are the visual signs of this compound degradation?
A4: this compound is typically a colorless liquid or oil. While there may not be obvious visual signs of degradation, the presence of particulate matter or a change in viscosity could indicate polymerization or other forms of degradation. However, the most reliable way to assess degradation is through analytical methods.
Q5: Can I store this compound in solution?
A5: While it is best to prepare solutions fresh, if storage in solution is necessary, it is recommended to use an anhydrous, deoxygenated solvent. Aliquot the solution into tightly sealed vials under an inert atmosphere and store at -80°C for up to six months or -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no reactivity in conjugation reaction | Degradation of the thiol group due to oxidation. | - Confirm the purity of your this compound using HPLC or mass spectrometry. - Use a fresh vial of the reagent. - Ensure proper handling and storage conditions were maintained. - Degas all buffers and solutions prior to use. |
| Inconsistent results between experiments | Variability in the quality of this compound. | - Aliquot the reagent upon receipt to minimize handling of the stock vial. - Qualify each new lot of this compound before use in critical experiments. - Maintain a detailed log of storage conditions and handling for each vial. |
| Precipitate observed in the this compound vial | Polymerization or other side reactions. | - Do not use the reagent. - Contact the supplier for a replacement. - Review storage conditions to ensure they meet the recommendations. |
Stability and Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature (Solid) | -5°C to -20°C | Minimizes chemical degradation and oxidation.[1][2][3] |
| Temperature (Solution) | -20°C (short-term) to -80°C (long-term) | Further slows down degradation in solution. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the thiol group. |
| Light | Store in the dark (amber vial) | Protects from light-induced degradation.[1][3] |
| Moisture | Store in a dry environment | Prevents hydrolysis and other moisture-related side reactions.[1][3] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
Objective: To determine the purity of this compound and detect the presence of the disulfide dimer impurity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
This compound sample
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Sample Preparation:
-
Dissolve a small amount of this compound in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 214 nm
-
Gradient:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. The disulfide dimer will typically elute later than the monomer.
-
Protocol 2: Confirmation of this compound Identity and Degradation by Mass Spectrometry
Objective: To confirm the molecular weight of this compound and detect the presence of the disulfide dimer.
Instrumentation:
-
Mass spectrometer with Electrospray Ionization (ESI) source.
Reagents:
-
This compound sample
-
Methanol (B129727) or Acetonitrile, LC-MS grade
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the ESI source or inject it through an LC system.
-
Acquire data in positive ion mode.
-
-
Data Analysis:
-
Look for the protonated molecular ion [M+H]⁺ for this compound (expected m/z = 225.12).
-
The presence of a peak corresponding to the protonated disulfide dimer [M-dimer+H]⁺ (expected m/z = 447.22) indicates oxidation.
-
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting guide for conjugation issues.
References
Technical Support Center: Cleavage of Disulfide Bonds in m-PEG4-SH Dimers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with m-PEG4-SH dimers. Here, you will find detailed protocols and guidance on how to effectively cleave disulfide bonds to yield the monomeric this compound.
Frequently Asked Questions (FAQs)
Q1: What is an this compound dimer?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol molecule with a terminal thiol (-SH) group.[1][2] Under oxidative conditions, two this compound molecules can form a dimer by creating a disulfide bond (-S-S-) between their thiol groups.[2] This technical guide addresses the cleavage of this disulfide bond to regenerate the monomeric this compound.
Q2: Why do I need to cleave the disulfide bond in my this compound dimer?
A2: The thiol group (-SH) of monomeric this compound is a reactive functional group used for conjugation to other molecules, such as proteins, peptides, or surfaces.[1][2] The disulfide-bonded dimer form is not reactive in the same way. Therefore, cleavage of the disulfide bond is a critical step to regenerate the active thiol group required for subsequent conjugation reactions.
Q3: What are the common reagents used to cleave disulfide bonds?
A3: The most common reducing agents for cleaving disulfide bonds in a laboratory setting are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[3][4] Both are effective, but they have different properties that make them suitable for different applications.
Q4: Which reducing agent should I choose, TCEP or DTT?
A4: The choice between TCEP and DTT depends on your specific experimental requirements.
-
TCEP is often preferred because it is odorless, more stable, and effective over a wider pH range (1.5-8.5).[5] It is also a stronger reducing agent and the reaction is irreversible.[6][7] Importantly, TCEP does not contain a thiol group, so it does not interfere with subsequent thiol-reactive conjugation steps (e.g., with maleimides).[5][8]
-
DTT , also known as Cleland's reagent, is a potent reducing agent but has a strong, unpleasant odor.[3] Its reducing power is optimal at pH values greater than 7. DTT contains thiol groups and must be removed before proceeding with thiol-specific conjugations.
For most applications involving this compound, TCEP is the recommended reducing agent due to its stability, efficiency, and lack of interference with downstream applications.
Experimental Protocols
Protocol 1: Cleavage of this compound Dimers using TCEP
This protocol provides a general method for the reduction of this compound dimers to their monomeric form using TCEP.
Materials:
-
This compound dimer
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Degassed, deionized water
-
Reaction buffer (e.g., Phosphate (B84403) Buffered Saline - PBS, Tris buffer)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare TCEP Stock Solution: Dissolve TCEP-HCl in degassed, deionized water to a final concentration of 0.5 M. TCEP solutions are acidic; adjust the pH if necessary for your specific application.
-
Dissolve this compound Dimer: Dissolve the this compound dimer in the chosen reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Initiate the Reduction Reaction: Add the TCEP stock solution to the this compound dimer solution to achieve a final TCEP concentration of 5-50 mM. A 10- to 50-fold molar excess of TCEP over the dimer is recommended.
-
Incubate: Flush the reaction vessel with an inert gas to prevent re-oxidation.[9] Seal the vessel and incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Reaction Completion: The reaction should result in the complete cleavage of the disulfide bonds, yielding two molecules of monomeric this compound per molecule of dimer.
-
Purification (if necessary): For many applications, the presence of TCEP and its oxide byproduct does not interfere with subsequent steps. If removal is required, size exclusion chromatography can be employed.
-
Use Immediately: The resulting this compound monomer is susceptible to re-oxidation to form the dimer. It is best to use the freshly prepared monomer solution immediately for subsequent conjugation reactions.[9]
Protocol 2: Cleavage of this compound Dimers using DTT
This protocol describes the use of DTT to reduce this compound dimers.
Materials:
-
This compound dimer
-
Dithiothreitol (DTT)
-
Degassed, deionized water
-
Reaction buffer with a pH > 7 (e.g., Tris buffer, pH 7.5-8.0)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Prepare DTT Stock Solution: Prepare a fresh 1 M stock solution of DTT in degassed, deionized water.
-
Dissolve this compound Dimer: Dissolve the this compound dimer in the reaction buffer (pH > 7) to the desired concentration.
-
Initiate the Reduction Reaction: Add the DTT stock solution to the dimer solution to a final concentration of 10-100 mM. A significant molar excess of DTT is required to drive the reaction towards the monomeric product.
-
Incubate: Flush the reaction vessel with an inert gas. Seal and incubate at room temperature for 30-60 minutes. For more sterically hindered disulfides, incubation at 37°C can improve efficiency.[10]
-
Removal of DTT: DTT must be removed before performing any thiol-specific conjugation. This can be achieved using size exclusion chromatography (e.g., desalting columns) or dialysis.
-
Use Immediately: The purified this compound monomer should be used immediately to prevent re-formation of the disulfide bond.
Quantitative Data Summary
| Parameter | TCEP | DTT |
| Typical Concentration | 5 - 50 mM[11] | 10 - 100 mM[10] |
| Effective pH Range | 1.5 - 8.5[5] | > 7.0 |
| Reaction Time | 1 - 2 hours (can be faster)[5] | 30 - 60 minutes[10] |
| Odor | Odorless[3] | Strong, unpleasant odor[3] |
| Interference with Thiol Chemistry | No | Yes (must be removed)[8] |
| Stability in Solution | More stable[3] | Less stable, prone to air oxidation[3] |
Troubleshooting Guide
Issue 1: Incomplete Cleavage of the Disulfide Bond
-
Possible Cause: Insufficient amount of reducing agent.
-
Solution: Increase the molar excess of TCEP or DTT. Ensure the reducing agent solution is fresh and has not degraded.
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: For DTT, ensure the pH of the reaction buffer is above 7.0. For stubborn disulfide bonds, slightly increasing the reaction temperature (e.g., to 37°C) may help.[10] Extend the incubation time.
-
-
Possible Cause: Inaccurate concentration of the this compound dimer.
-
Solution: Verify the concentration of your starting material to ensure you are adding the correct molar excess of the reducing agent.
-
Issue 2: Re-oxidation of the this compound Monomer to the Dimer
-
Possible Cause: Exposure to oxygen.
-
Possible Cause: Inefficient removal of oxidizing agents.
-
Solution: Ensure all glassware is clean and free of any residual oxidizing agents.
-
Issue 3: Side Reactions or Product Degradation
-
Possible Cause: TCEP instability in phosphate buffers.
-
Solution: TCEP is known to be less stable in phosphate buffers, especially at neutral pH. If using a phosphate buffer, prepare the TCEP solution fresh and use it promptly. Consider using an alternative buffer system like Tris or HEPES.
-
-
Possible Cause: High concentrations of TCEP in concentrated protein solutions have been reported to cause side reactions, though this is less likely with a small molecule like this compound.[12]
-
Solution: Use the lowest effective concentration of TCEP that achieves complete reduction.
-
Issue 4: Difficulty in Purifying the Monomeric this compound
-
Possible Cause: Co-elution of the reducing agent and the product.
-
Solution: If using DTT, select a size exclusion chromatography resin with a molecular weight cutoff that allows for clear separation of the small DTT molecule from the this compound monomer. For TCEP, removal is often not necessary, but if required, similar purification methods can be applied.
-
Visualizations
Caption: Workflow for the cleavage of disulfide bonds in this compound dimers.
Caption: General chemical reaction for disulfide bond cleavage.
References
- 1. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 2. mPEG-SH, Methoxy PEG Thiol - Biopharma PEG [biochempeg.com]
- 3. nbinno.com [nbinno.com]
- 4. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Disulfide reduction using TCEP reaction [biosyn.com]
- 6. goldbio.com [goldbio.com]
- 7. DTT CAS:27565-41-9,4-Dithiothreitol,TCEP-HCL CAS:51805-45-9 - yacooscience.com [yacooscience.com]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. peptide.com [peptide.com]
- 10. broadpharm.com [broadpharm.com]
- 11. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 12. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing m-PEG4-SH Conjugation Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving m-PEG4-SH conjugation. Below you will find troubleshooting guides and frequently asked questions to help you navigate common challenges and optimize your reaction times and overall conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of this compound conjugation?
A1: The primary mechanism involves the reaction of the terminal sulfhydryl (thiol) group (-SH) on the this compound molecule. This thiol group is nucleophilic and readily forms a stable covalent bond with a compatible electrophilic partner, most commonly a maleimide (B117702) group. This highly efficient and selective reaction, known as a Michael addition, results in a stable thioether bond, effectively attaching the PEG linker to the target molecule.[1] The optimal pH for this reaction is between 6.5 and 7.5 to ensure the thiol is in its more reactive thiolate anion (S⁻) form while minimizing hydrolysis of the maleimide group.[1]
Q2: Why is my conjugation efficiency low or non-existent?
A2: Low conjugation efficiency is a common issue that can stem from several factors:
-
Oxidation of the Thiol Group: The sulfhydryl (-SH) group on this compound is susceptible to oxidation, which forms disulfide bonds (S-S). These oxidized dimers are unreactive towards maleimides. To mitigate this, always use freshly prepared this compound solutions and consider degassing buffers to remove dissolved oxygen.[2] Adding a chelating agent like EDTA can also help by sequestering divalent metal ions that can catalyze oxidation.[2]
-
Hydrolysis of the Maleimide Group: The maleimide group on the target molecule can hydrolyze, especially at a pH above 7.5, rendering it inactive.[1][3] It is crucial to perform the reaction within the optimal pH range of 6.5-7.5.[1][4]
-
Insufficient Free Thiols on the Target Molecule (if applicable): If you are conjugating to a protein that should have a free thiol (e.g., from a cysteine residue), ensure it is not forming disulfide bonds. You may need to treat the protein with a reducing agent like TCEP, followed by its removal before adding the maleimide-functionalized reagent.[2]
-
Incorrect Buffer Composition: Avoid buffers containing primary amines (e.g., Tris or glycine) as they can have side reactions with maleimides at higher pH values.[2][5] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[2]
Q3: How can I confirm that my molecule has been successfully PEGylated?
A3: Several methods can be used to confirm successful conjugation:
-
Mass Spectrometry (MS): This is the most definitive method, as it directly measures the increase in molecular weight corresponding to the addition of the this compound molecule.[6]
-
SDS-PAGE: A successful conjugation will result in a visible shift in the molecular weight of the protein on a gel. However, PEGylated proteins can sometimes run anomalously, causing band smearing.[6]
-
HPLC: Techniques like size-exclusion or reversed-phase HPLC can show a shift in retention time, indicating a change in size or hydrophobicity of the conjugated molecule.[6]
-
HABA Assay: If you are using a biotinylated PEG-SH reagent, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the degree of biotin (B1667282) incorporation.[2][4]
Q4: What is the purpose of the PEG4 spacer?
A4: The polyethylene (B3416737) glycol (PEG) spacer arm provides several key advantages in bioconjugation:
-
Increased Solubility: It imparts water solubility to the conjugated molecule, which can help prevent the aggregation of labeled proteins.[2][4]
-
Reduced Steric Hindrance: The long, flexible spacer arm minimizes steric hindrance, allowing the terminal functional group to efficiently react with its target and enabling conjugated biomolecules (like biotin) to bind effectively to their partners (like avidin).[2][4]
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound conjugation experiments.
| Problem | Possible Cause | Recommended Solution |
| Slow or Incomplete Reaction | Suboptimal pH: The reaction rate is highly pH-dependent. Below pH 6.5, the concentration of the reactive thiolate anion is low.[1] | Ensure the reaction buffer pH is maintained between 6.5 and 7.5 for optimal thiol-maleimide reaction kinetics.[1][4] |
| Low Reagent Concentration: Reaction kinetics can be slow if the concentration of one or both reactants is too low. | Increase the concentration of the protein or the this compound reagent. Protein concentrations of 1-10 mg/mL are often recommended.[4] | |
| Low Temperature: Reactions performed at 4°C will be significantly slower than those at room temperature. | If the protein is stable, perform the reaction at room temperature (25°C) for 1-4 hours to increase the reaction rate.[1][7] For sensitive proteins, an overnight incubation at 4°C may be necessary.[4] | |
| Protein Precipitation or Aggregation During Reaction | Over-PEGylation: Excessive modification of the protein surface with PEG chains can alter its solubility and lead to aggregation. | Reduce the molar excess of the this compound reagent in the reaction. Optimization of the molar ratio is critical.[7] |
| High Protein Concentration: Some proteins are inherently prone to aggregation at higher concentrations. | Try performing the conjugation reaction at a lower protein concentration.[7] | |
| Solvent Incompatibility: If dissolving the this compound in an organic solvent (like DMSO or DMF), the final concentration in the reaction mix may destabilize the protein. | Minimize the volume of the organic solvent added to the aqueous reaction buffer, ensuring it does not exceed 10% of the final volume.[3] | |
| Conjugate Appears Unstable | Maleimide-Thiol Reversibility: The thioether bond formed can, under certain conditions (especially in the presence of other thiols), be reversible. | While generally stable, if instability is suspected, consider alternative, more stable crosslinking chemistries. The stability can also be influenced by the local chemical environment. |
| Difficulty Purifying the Final Conjugate | Large Excess of Unreacted PEG Reagent: Using a high molar excess of the PEG reagent makes its removal from the final product more challenging. | Optimize the molar ratio to use the minimum amount of PEG reagent required to achieve the desired degree of labeling.[7] Use an appropriate purification method like size-exclusion chromatography (SEC) or dialysis to efficiently remove the excess small-molecule reagent.[2][4] |
Quantitative Data Summary
Optimizing your reaction requires careful consideration of several quantitative parameters. The tables below provide recommended starting ranges for typical conjugation reactions.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| pH of Conjugation Buffer | 6.5 - 7.5 | Maximizes thiol selectivity and reaction rate while minimizing maleimide hydrolysis. | [1][4] |
| Molar Ratio (PEG-SH : Maleimide-Protein) | 10:1 to 20:1 | This is a starting recommendation. The optimal ratio is target-dependent and should be determined empirically. | [4][8][9] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency and kinetics. | [4] |
| Reaction Time | 2 hours at Room Temp. or Overnight at 4°C | Longer incubation at 4°C can be beneficial for sensitive proteins. Room temperature significantly speeds up the reaction. | [1][4] |
| Temperature | 4°C to 25°C | Lower temperatures slow the reaction but can improve the stability of sensitive proteins. | [7] |
Table 2: Amine-NHS Ester Conjugation Parameters (for m-PEG4-NHS ester variant)
| Parameter | Recommended Value/Range | Notes | Reference(s) |
| pH of Conjugation Buffer | 7.0 - 9.0 | The reaction of NHS esters with primary amines is most efficient in this pH range. Hydrolysis of the NHS ester also increases with pH. | [3][10][11] |
| Molar Ratio (PEG-NHS : Protein) | 5:1 to 20:1 | Highly dependent on the number of available primary amines (e.g., lysine (B10760008) residues) on the target molecule. | [7] |
| Reaction Time | 30-60 minutes at Room Temp. or 2 hours on ice | Shorter incubation times are typical due to the rapid hydrolysis of NHS esters in aqueous buffers. | [5] |
| Buffer Considerations | Amine-Free Buffers (e.g., PBS, HEPES) | Buffers containing primary amines (Tris, glycine) will compete with the target molecule for reaction with the NHS ester. | [2][5] |
Experimental Protocols
Protocol: Conjugation of this compound to a Maleimide-Activated Protein
This protocol provides a general guideline. Optimization is often required for specific applications.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.
-
Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol
-
Anhydrous DMSO or DMF for dissolving this compound
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[4]
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Initiate Conjugation: Add the this compound stock solution to the protein solution to achieve the desired final molar ratio (e.g., a 10- to 20-fold molar excess of PEG reagent to protein).[4] Gently mix the solution.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[4] Protect the reaction from light if any components are light-sensitive.[4]
-
Quench the Reaction (Optional): To stop the reaction and cap any unreacted maleimide groups, a quenching reagent like L-cysteine can be added to a final concentration of 1-10 mM. Incubate for 15-30 minutes at room temperature.[4]
-
Purify the Conjugate: Remove the excess, unreacted this compound and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against the desired storage buffer.[2][4]
-
Characterize: Confirm the successful conjugation and purity of the final product using methods such as SDS-PAGE, mass spectrometry, or HPLC.[6]
Visualizations
Caption: Thiol-Maleimide Conjugation Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. confluore.com [confluore.com]
- 10. researchgate.net [researchgate.net]
- 11. medium.com [medium.com]
Technical Support Center: Purification of m-PEG4-SH Conjugates
This technical support center provides researchers, scientists, and drug development professionals with guidance on removing unreacted m-PEG4-SH from final products. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most effective methods for removing small, unreacted molecules like this compound from your final product, which is presumably a much larger biomolecule, are based on size differences. The primary techniques include:
-
Dialysis: A straightforward method that involves the selective and passive diffusion of molecules across a semi-permeable membrane. It is effective for removing small molecules from macromolecules.[1][2]
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their size as they pass through a column packed with a porous resin.[] Larger molecules elute first, while smaller molecules like this compound are retained longer.
-
Tangential Flow Filtration (TFF): A rapid and efficient method for separating and purifying biomolecules. It can be used to concentrate and desalt sample solutions, effectively removing small molecules.[4]
Q2: How do I choose the best purification method for my experiment?
A2: The choice of method depends on several factors, including the size of your final product, the scale of your experiment, required purity, and available equipment. The following table provides a comparison to aid in your decision-making process.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Dialysis | Size-based separation via a semi-permeable membrane[1] | Simple, gentle on the sample, cost-effective for small scale. | Slow, requires large buffer volumes, potential for sample dilution.[5][6] | Small to medium scale experiments where processing time is not a critical factor. |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius[] | High resolution, can separate unreacted protein from PEGylated product.[7][8] | Can lead to sample dilution, potential for nonspecific interactions with the resin, requires specialized equipment.[9] | Analytical and preparative scale purifications requiring high purity. |
| Tangential Flow Filtration (TFF) | Size-based separation using a membrane and tangential flow[4] | Fast, scalable, can concentrate the sample simultaneously.[4] | Requires optimization of parameters (e.g., membrane cutoff, pressure), potential for membrane fouling.[10] | Large-scale processing and applications where speed and scalability are critical.[11] |
Q3: Can I use other chromatography techniques to remove unreacted this compound?
A3: While SEC is the most direct chromatographic method based on size, other techniques like Ion Exchange Chromatography (IEX) can also be effective. PEGylation can shield the surface charges of a protein, altering its interaction with an IEX resin.[][7] This change in binding affinity can be exploited to separate the PEGylated product from the unreacted protein and potentially the unreacted PEG-SH, although it is primarily used for separating species with different degrees of PEGylation.
Troubleshooting Guides
Dialysis Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Slow or incomplete removal of this compound | - Insufficient buffer volume.- Lack of concentration gradient.- Inadequate dialysis time. | - Use a buffer volume that is at least 100-500 times the sample volume.[2][5]- Stir the dialysis buffer gently to maintain the concentration gradient.[5]- Perform multiple buffer changes; for example, dialyze for 2 hours, change the buffer, repeat, and then dialyze overnight at 4°C.[1]- Increase the duration of dialysis.[12] |
| Sample loss | - Incorrect Molecular Weight Cut-Off (MWCO) of the dialysis membrane.- Leakage from the dialysis tubing or cassette. | - Ensure the MWCO of the membrane is significantly smaller than your product but larger than this compound (MW ≈ 268.4 g/mol ). A 1 kDa or 2 kDa MWCO membrane is a reasonable starting point.- Securely clamp or knot dialysis tubing and check for leaks before adding your sample.[6] |
| Sample dilution | - Osmotic pressure differences between the sample and the dialysis buffer. | - While some dilution is expected, minimizing it can be achieved by ensuring the buffer composition is as close as possible to the sample's buffer, excluding the this compound. |
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor resolution between the product and this compound peaks | - Inappropriate column choice.- Flow rate is too high.- Sample volume is too large. | - Select a column with a fractionation range suitable for separating your product from small molecules.- Lower the flow rate to improve resolution.[9]- Reduce the sample volume; for optimal resolution, the sample volume should be 0.5% to 2% of the total column volume. |
| Peak tailing of the product peak | - Non-specific interactions between the product and the SEC resin.- Poorly packed column. | - Adjust the buffer conditions, such as pH or salt concentration, to minimize interactions.[9]- If you packed the column yourself, ensure it is packed correctly. Consider using a pre-packed column.[9] |
| No separation observed | - The molecular weight difference between your product and this compound is too small for the selected column. | - This is unlikely if your product is a protein or other large biomolecule. However, for smaller products, a higher resolution column may be necessary. |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low removal efficiency of this compound | - Incorrect membrane MWCO.- Insufficient diafiltration volumes. | - Select a membrane with an MWCO that is significantly smaller than your product but allows this compound to pass through freely. A 3-10 kDa MWCO membrane is a common choice for retaining proteins while removing small molecules.[13]- Perform multiple diafiltration volumes (buffer exchanges) to wash out the unreacted this compound.[14][15] |
| Low product recovery | - Product is passing through the membrane.- Product is adsorbing to the membrane or tubing. | - Use a membrane with a smaller MWCO.- Check the manufacturer's specifications for membrane material compatibility with your product. Consider pre-conditioning the system. |
| Membrane fouling | - High concentration of product.- Presence of aggregates. | - Optimize operating parameters such as transmembrane pressure (TMP) and cross-flow velocity.[10]- Pre-filter your sample to remove any aggregates before TFF. |
Experimental Protocols
Protocol 1: Dialysis for Removal of Unreacted this compound
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-2 kDa)
-
Dialysis buffer (at least 100x the sample volume)
-
Stir plate and stir bar
-
Clamps for dialysis tubing (if applicable)
Procedure:
-
Prepare the Dialysis Membrane: Cut the dialysis tubing to the desired length and hydrate (B1144303) it in dialysis buffer for at least 30 minutes.[5] If using a cassette, follow the manufacturer's instructions for preparation.
-
Load the Sample: Carefully pipette your sample containing the final product and unreacted this compound into the dialysis tubing or cassette, leaving some space at the top.
-
Seal the Tubing/Cassette: Securely close both ends of the dialysis tubing with clamps or knots.[6] Ensure there are no leaks.
-
Perform Dialysis:
-
Buffer Exchange: Change the dialysis buffer. Discard the old buffer and replace it with fresh, cold buffer.
-
Continue Dialysis: Continue to dialyze for another 2-4 hours or overnight for more complete removal.
-
Sample Recovery: Carefully remove the dialysis bag/cassette from the buffer. Open one end and pipette the purified sample into a clean tube.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Unreacted this compound
Materials:
-
SEC column with an appropriate fractionation range
-
Chromatography system (e.g., FPLC or HPLC)
-
SEC running buffer (filtered and degassed)
-
Sample (filtered through a 0.22 µm filter)
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of running buffer until a stable baseline is achieved.
-
Sample Injection: Inject your filtered sample onto the column. The injection volume should ideally be between 0.5% and 2% of the column volume for optimal resolution.
-
Elution: Elute the sample with the running buffer at a constant flow rate. The flow rate should be optimized for your specific column and separation needs; lower flow rates generally improve resolution.[9]
-
Fraction Collection: Collect fractions as the components elute from the column. Your larger product should elute first, followed by the smaller, unreacted this compound.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., UV-Vis spectroscopy, SDS-PAGE) to identify the fractions containing your purified product.
-
Column Cleaning and Storage: After the run, wash the column according to the manufacturer's instructions and store it in the recommended solution.
Visualizations
Caption: Workflow for the purification of a PEGylated product.
Caption: Troubleshooting decision tree for incomplete this compound removal.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. dcvmn.org [dcvmn.org]
- 11. mdpi.com [mdpi.com]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. adcreview.com [adcreview.com]
- 15. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up m-PEG4-SH Reactions
Welcome to the technical support center for m-PEG4-SH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for scaling up this compound conjugation reactions.
Troubleshooting Guide
This guide addresses common problems encountered during the scaling up of this compound reactions, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing low or no conjugation efficiency when scaling up my this compound reaction?
A1: Low conjugation efficiency at a larger scale can be attributed to several factors, often related to the stability of the reactants and the reaction conditions.
-
Oxidation of this compound: The thiol (-SH) group on this compound is susceptible to oxidation, forming disulfide bonds (S-S) that are unreactive with maleimides.[1] This is a common issue when working with larger volumes and longer reaction times.
-
Solution:
-
Degas Buffers: Thoroughly degas all buffers immediately before use to remove dissolved oxygen.
-
Use Reducing Agents: Consider a pre-treatment of your this compound solution with a non-thiol reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to ensure the thiol group is in its active, reduced state.[1]
-
Work Under Inert Atmosphere: For large-scale reactions, working under an inert gas like nitrogen or argon can help minimize oxidation.[2]
-
-
-
Hydrolysis of the Maleimide (B117702) Group: The maleimide group on your target molecule is prone to hydrolysis, especially at pH values above 7.5.[3] This hydrolysis opens the maleimide ring, rendering it unreactive towards thiols.
-
Incorrect Stoichiometry: Inaccurate calculation of reactant concentrations can lead to an unfavorable molar ratio, resulting in incomplete conjugation.
-
Solution:
-
Accurate Quantification: Precisely determine the concentration of both the this compound and the maleimide-containing molecule.
-
Molar Excess: Use a molar excess of the this compound reagent to drive the reaction to completion. A 10 to 20-fold molar excess is often recommended as a starting point.[3][4]
-
-
Q2: I'm observing significant side-product formation, particularly disulfide-linked this compound dimers. How can I prevent this?
A2: The formation of this compound dimers via disulfide bond formation is a common side reaction that consumes your reagent and complicates purification.
-
Cause: Exposure of the this compound to oxygen, particularly in the presence of metal ions, catalyzes the formation of disulfide bonds.[5]
-
Solution:
-
EDTA: Add a chelating agent like EDTA to your reaction buffer to sequester metal ions that can catalyze oxidation.
-
Degassing and Inert Atmosphere: As mentioned previously, degassing buffers and using an inert atmosphere are crucial preventive measures.[1]
-
Controlled Reagent Addition: In large-scale reactions, a slow, controlled addition of the this compound solution to the maleimide solution can minimize the time the free thiol is exposed to potential oxidants.
-
-
Q3: My protein-PEG conjugate is precipitating out of solution during or after the reaction. What is causing this and how can I resolve it?
A3: Precipitation or aggregation of the conjugate is a common challenge when scaling up, often due to changes in the physicochemical properties of the modified protein.
-
Cause:
-
Over-PEGylation: Excessive modification of the protein surface with PEG chains can sometimes lead to a decrease in solubility.
-
Local High Concentrations: Inefficient mixing in large reaction vessels can lead to localized high concentrations of the PEG reagent, promoting aggregation.
-
Buffer Conditions: The final buffer composition after the addition of all reagents may not be optimal for the solubility of the conjugate.
-
-
Solution:
-
Optimize Molar Ratio: Experiment with lower molar ratios of this compound to protein to find the optimal degree of labeling that maintains solubility.
-
Controlled Mixing: Ensure efficient and controlled mixing throughout the reaction to maintain a homogenous solution.
-
Solubility Enhancers: Consider the addition of solubility-enhancing excipients to the reaction buffer, if compatible with your downstream application.
-
Buffer Exchange: After the reaction, promptly purify the conjugate and exchange it into a suitable storage buffer.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a thiol-maleimide conjugation reaction with this compound?
A1: The optimal pH range for the reaction between a thiol and a maleimide is 6.5-7.5.[3] Within this range, the reaction is highly specific for thiols. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and the potential for side reactions with amines (like lysine (B10760008) residues on a protein) increases.[3]
Q2: What buffers are recommended for this compound conjugation reactions?
A2: Phosphate-buffered saline (PBS), HEPES, and borate (B1201080) buffers are commonly used. It is crucial to avoid buffers containing free thiols, as they will compete in the reaction.
Q3: How should I prepare and store my this compound stock solution?
A3: It is recommended to prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[4] For storage, keep the solid reagent at -20°C under an inert atmosphere and protected from light.[5] Avoid repeated freeze-thaw cycles of stock solutions.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the reaction can be monitored by several methods:
-
LC-MS: Liquid chromatography-mass spectrometry can be used to identify the starting materials and the desired conjugate, and to track their relative abundance over time.
-
SDS-PAGE: For protein conjugations, a shift in the molecular weight on an SDS-PAGE gel will indicate successful PEGylation.[6]
-
Thiol Quantification Assays: Assays like the Ellman's test can be used to measure the consumption of free thiols in the reaction mixture.
Q5: What is the best method for purifying the this compound conjugate at a large scale?
A5: The choice of purification method depends on the properties of the conjugate and the unreacted starting materials.
-
Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated conjugate from smaller, unreacted this compound and other low molecular weight impurities.[7]
-
Ion Exchange Chromatography (IEX): If the PEGylation alters the overall charge of the molecule, IEX can be a powerful tool for separating the conjugate from the un-PEGylated starting material.
-
Tangential Flow Filtration (TFF): For very large-scale purifications, TFF can be an efficient method for buffer exchange and removing small molecule impurities.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation to Maleimides
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction specificity and minimizing maleimide hydrolysis. | [3] |
| Molar Ratio (this compound : Maleimide) | 10:1 to 20:1 | A molar excess of the thiol reagent helps drive the reaction to completion. The optimal ratio should be determined empirically. | [3][4] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction kinetics, but may increase the risk of aggregation. | |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be beneficial for sensitive proteins and can help to minimize side reactions. | [3] |
| Reaction Time | 2 hours to overnight | The optimal time depends on the specific reactants, temperature, and pH. | [3] |
Experimental Protocols
Protocol: Large-Scale Conjugation of this compound to a Maleimide-Activated Protein
This protocol provides a general guideline. Optimization for your specific protein and scale is recommended.
1. Materials:
-
Maleimide-activated protein
-
This compound
-
Reaction Buffer: Degassed Phosphate-Buffered Saline (PBS), pH 7.2, containing 10 mM EDTA
-
Quenching Reagent: N-ethylmaleimide or L-cysteine
-
Purification System (e.g., SEC column)
2. Reagent Preparation:
-
Protein Solution: Prepare the maleimide-activated protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Solution: Immediately before use, dissolve the this compound in the reaction buffer to a concentration that will result in the desired molar excess when added to the protein solution.
3. Conjugation Reaction:
-
Under controlled mixing, slowly add the this compound solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C with gentle agitation. Protect the reaction from light.
4. Quenching the Reaction (Optional):
-
To stop the reaction and cap any unreacted thiols, add a quenching reagent such as N-ethylmaleimide in a slight molar excess to the initial amount of this compound.
5. Purification:
-
Purify the conjugate using a pre-equilibrated size-exclusion chromatography (SEC) column to separate the PEGylated protein from unreacted this compound, quenching reagent, and other small molecules.
-
Collect the fractions containing the purified conjugate.
6. Characterization:
-
Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by LC-MS to determine the degree of PEGylation.
Mandatory Visualization
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
Technical Support Center: Optimizing m-PEG4-SH Reactivity
Welcome to the technical support center for m-PEG4-SH and related thiol-maleimide conjugation chemistries. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound. Each problem is presented with potential causes related to buffer choice and recommended solutions.
Issue 1: Low Conjugation Efficiency or Inconsistent Results
Question: I am observing low yields or inconsistent results in my conjugation reaction between this compound and a maleimide-functionalized molecule. What are the likely causes related to my buffer, and how can I fix this?
Answer:
Low or inconsistent conjugation efficiency is a common problem that can often be traced back to suboptimal buffer conditions. The reactivity of the thiol group on this compound is highly dependent on the pH and composition of the reaction buffer.
Potential Causes and Solutions:
-
Incorrect pH: The thiol-maleimide reaction is most efficient within a pH range of 6.5-7.5.[1][2] Below pH 6.5, the thiol group is protonated, reducing its nucleophilicity and significantly slowing the reaction rate.[2] Above pH 7.5, competing side reactions, such as the reaction of the maleimide (B117702) with primary amines (e.g., lysine (B10760008) residues) and hydrolysis of the maleimide group, become more prominent, reducing selectivity.[2]
-
Solution: Ensure your reaction buffer is freshly prepared and the pH is accurately measured and maintained within the optimal 6.5-7.5 range. Consider performing a buffer exchange if your molecule of interest is in an incompatible buffer.
-
-
Thiol Oxidation: The thiol group of this compound can oxidize to form a disulfide (PEG4-S-S-PEG4) dimer, rendering it unreactive towards the maleimide.[1] This is more likely to occur at higher pH values and in the presence of oxygen.
-
Solution: Degas your buffers prior to use to remove dissolved oxygen. While not always necessary, you can consider adding a small amount of a non-thiol reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture to ensure the thiol remains in its reduced, reactive state. However, be cautious as TCEP can also reduce disulfide bonds within your target molecule if present.
-
-
Buffer Component Interference: Some buffer components can interfere with the reaction. For instance, buffers containing primary amines (e.g., Tris) can compete with the thiol for reaction with the maleimide at higher pH values.
-
Solution: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or MES within the optimal pH range.
-
Issue 2: Rapid, Uncontrolled Reaction Leading to Aggregation or Heterogeneity
Question: My reaction is proceeding too quickly, making it difficult to control and leading to aggregation of my product. How can I slow down the reaction rate by adjusting the buffer?
Answer:
A very fast reaction, often seen in hydrogel formation, can lead to a heterogeneous product because the components do not have sufficient time to mix properly before reacting.[3][4] Modulating the buffer is an effective way to control the reaction kinetics.
Potential Causes and Solutions:
-
High pH: As mentioned, higher pH (towards 7.5) accelerates the thiol-maleimide reaction.
-
High Buffer Concentration/Ionic Strength: Higher buffer concentrations can sometimes increase the reaction rate.
-
Presence of Catalytic Bases: Strong bases, such as triethanolamine (B1662121) (TEOA), are sometimes used to catalyze the reaction by promoting thiolate formation.[3]
-
Solution: If you are using a catalyst like TEOA, reducing its concentration or switching to a weaker base can slow down the reaction.[3] In many cases, the reaction will proceed efficiently at physiological pH without the need for an additional base.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for a thiol-maleimide reaction with this compound?
The optimal pH range for the reaction between a thiol (like this compound) and a maleimide is 6.5 to 7.5.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[2]
Q2: Which buffers should I use for my this compound conjugation?
Phosphate-buffered saline (PBS) is a commonly used and effective buffer for thiol-maleimide conjugations as it maintains a physiological pH.[6] Other suitable non-amine containing buffers include HEPES and MES, provided they are pH-adjusted to the 6.5-7.5 range.
Q3: Can I use Tris buffer for my reaction?
It is generally not recommended to use buffers containing primary amines, such as Tris, especially if the pH is above 7.5, as the amine can compete with the thiol in reacting with the maleimide.[2]
Q4: How does temperature affect the reaction?
The thiol-maleimide reaction is temperature-dependent. Reactions are typically carried out at room temperature (20-25°C) for 1-2 hours or at 4°C overnight (8-16 hours).[2] The lower temperature is often preferred for sensitive biomolecules to minimize degradation.
Q5: My this compound has been stored for a while. How can I check if it's still reactive?
The primary cause of inactivation is the oxidation of the thiol group to a disulfide. This can be checked by analytical techniques such as HPLC, where the disulfide dimer will appear as a separate peak.[1] You can also perform a functional test with a known maleimide-containing compound and monitor the reaction progress.
Data Presentation
Table 1: Effect of pH on Thiol-Maleimide Reaction Characteristics
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Data compiled from[2]
Table 2: Common Buffers for this compound Conjugation
| Buffer | pKa (approx.) | Recommended pH Range | Notes |
| Phosphate (H₂PO₄⁻) | 7.2 | 6.5 - 7.5 | Commonly used, good buffering capacity at physiological pH. |
| HEPES | 7.5 | 7.0 - 8.0 | Good choice, but ensure pH is within the optimal reaction range. |
| MES | 6.1 | 5.5 - 6.7 | Can be used at the lower end of the optimal pH range to slow the reaction. |
| Citrate | 6.4 | 5.8 - 6.4 | Can also be used to slow the reaction by operating at a lower pH.[3][5] |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Maleimide-Activated Protein
1. Materials:
- This compound
- Maleimide-activated protein
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed.
- Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol.
- Purification column (e.g., size-exclusion chromatography).
2. Procedure:
- Prepare Protein Solution: Dissolve the maleimide-activated protein in the reaction buffer to a final concentration of 1-10 mg/mL.
- Prepare this compound Solution: Immediately before use, dissolve this compound in the reaction buffer.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[7] The optimal ratio may need to be determined empirically.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.[7]
- Quenching (Optional): To stop the reaction, a small molar excess of a free thiol like L-cysteine can be added to react with any remaining maleimide groups.
- Purification: Remove excess, unreacted this compound and byproducts using a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer.[7]
Protocol 2: Monitoring Reaction Progress with HPLC
1. Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to monitor the consumption of starting materials and the formation of the product.
2. Procedure:
- At various time points during the reaction (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
- Quench the reaction in the aliquot immediately, for example, by adding a low pH buffer.
- Inject the sample onto an appropriate RP-HPLC column (e.g., a C18 column).
- Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile (B52724) with 0.1% TFA).
- Monitor the elution profile at a relevant wavelength (e.g., 280 nm for proteins).
- The unconjugated protein, unreacted this compound, and the final conjugate will have different retention times, allowing for their separation and quantification.[2]
Visualizations
References
Technical Support Center: m-PEG4-SH for Preventing Non-specific Binding
Welcome to the technical support center for m-PEG4-SH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of this compound in preventing non-specific binding in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound prevents non-specific binding?
A1: The polyethylene (B3416737) glycol (PEG) chain of this compound is highly hydrophilic and flexible. When conjugated to a surface, these PEG chains extend into the aqueous environment and form a dense, dynamic layer of bound water molecules, often referred to as a hydration layer.[1] This hydration layer creates a steric barrier, or a "steric repulsion effect," that physically prevents proteins and other biomolecules from approaching and adsorbing to the surface.[1] The effectiveness of this protein repellency is influenced by the chain length, conformation, and grafting density of the PEG molecules on the surface.[2][3]
Q2: What are the main applications of this compound in preventing non-specific binding?
A2: this compound is widely used to create non-fouling surfaces in a variety of biomedical and research applications. Common uses include:
-
Surface Passivation of Biosensors and Gold Nanoparticles (AuNPs): The thiol (-SH) group readily forms a stable bond with gold surfaces, creating a self-assembled monolayer (SAM) that reduces non-specific protein adsorption in diagnostic assays.[4][5]
-
Bioconjugation: The thiol group can react with maleimide-functionalized molecules to attach the PEG chain to proteins or other biomolecules, thereby increasing their solubility and reducing non-specific interactions.[5][6]
-
Improving Biocompatibility of Materials: Coating surfaces with this compound can reduce cell adhesion and biofilm formation on medical devices and implants.[2]
-
Drug Delivery Systems: PEGylation of drug carriers, such as nanoparticles, can increase their circulation time in the bloodstream by reducing uptake by the mononuclear phagocyte system.[7]
Q3: What is the role of the thiol (-SH) group in this compound?
A3: The terminal sulfhydryl (thiol) group is a reactive functional group that enables the covalent attachment of the PEG chain to various substrates.[5] It can react with:
-
Noble Metal Surfaces: Forms a strong dative bond with surfaces like gold, silver, and platinum.[5]
-
Maleimides: Undergoes a Michael addition reaction to form a stable thioether bond, commonly used for conjugating to proteins or other molecules.[6]
-
Other Thiol-Reactive Groups: Can also react with other electrophiles such as vinyl sulfones and OPSS.[5]
Q4: What is the significance of the "4" in this compound?
A4: The "4" in this compound denotes the number of repeating ethylene (B1197577) glycol units in the PEG chain. This short-chain PEG provides a balance of hydrophilicity and a compact size, making it suitable for applications where a minimal spacer length is desired while still effectively preventing non-specific binding.
Troubleshooting Guide
Problem 1: High levels of non-specific binding are still observed after surface modification with this compound.
| Possible Cause | Troubleshooting Steps |
| Incomplete Surface Coverage | Increase the concentration of the this compound solution during incubation. A typical starting concentration for gold nanoparticle modification is around 24 µM.[4] Optimize the incubation time; while 30 minutes can be sufficient[4], overnight incubation at 4°C may improve coverage. |
| Oxidation of Thiol Groups | The thiol group is susceptible to oxidation, forming disulfide bonds (S-S) which are unreactive with gold surfaces or maleimides.[8] Prepare this compound solutions fresh before each use.[8] Degas buffers to remove dissolved oxygen.[8] Consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.[8] |
| Suboptimal pH for Conjugation | For thiol-maleimide reactions, the optimal pH range is 6.5-7.5.[6][9] At pH values below 6.5, the reaction rate slows considerably. Above pH 7.5, hydrolysis of the maleimide (B117702) group can occur, and the risk of side reactions increases. |
| Presence of Competing Thiols or Amines in Buffers | Buffers containing extraneous thiols (like DTT or β-mercaptoethanol) or primary amines (like Tris) can compete with the intended reaction.[8][9] Use non-reactive buffers such as PBS, HEPES, or MES. |
| Displacement of this compound from Gold Surfaces | Thiol-gold bonds can be displaced by other thiol-containing molecules, such as cysteine, which is present in biological samples.[4] Consider using a PEG linker with an alkyl chain between the thiol and the PEG moiety for increased stability.[4] |
Problem 2: Aggregation of gold nanoparticles (AuNPs) occurs during conjugation with this compound.
| Possible Cause | Troubleshooting Steps |
| Uneven Surface Coverage | Rapid addition of a concentrated this compound solution can lead to localized high concentrations and uneven surface coverage, causing aggregation.[10] Add the this compound solution slowly while gently vortexing the AuNP suspension. |
| Inappropriate this compound Concentration | Both too low and too high concentrations of thiol-PEG can induce aggregation of AuNPs.[11] Titrate the this compound concentration to find the optimal range for your specific nanoparticles.[10] The concentration required for stabilization is typically higher than the concentration that causes maximum coagulation.[11] |
| Presence of Dithiols | If using a PEG linker with a thiol group at both ends (SH-PEG-SH), it can crosslink and aggregate nanoparticles.[12] Ensure you are using a monofunctional PEG like this compound. |
| Salt-Induced Aggregation | High salt concentrations can screen the surface charge of the nanoparticles, leading to aggregation before the PEG has had time to stabilize them. Perform the conjugation in a low-salt buffer. |
Problem 3: Low yield of this compound conjugation to a maleimide-activated protein.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Maleimide Group | Maleimide groups are susceptible to hydrolysis, especially at pH > 7.5.[8] Prepare the maleimide-activated protein solution immediately before conjugation. |
| Suboptimal Molar Ratio | An insufficient amount of this compound will result in a low conjugation yield. A 10- to 20-fold molar excess of the maleimide-containing molecule over the thiol-PEG is a recommended starting point for the reverse reaction, suggesting a similar excess of thiol-PEG may be needed.[9] Empirically determine the optimal molar ratio for your specific protein. |
| Reversibility of Thiol-Maleimide Linkage | The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, although this is generally slow under physiological conditions.[13] Ensure proper storage of the conjugate and consider using alternative, more stable chemistries if long-term stability is a concern. |
Quantitative Data Summary
| Parameter | Recommended Range/Value | Context | Source(s) |
| Thiol-Maleimide Reaction pH | 6.5 - 7.5 | Optimal for efficient and specific conjugation. | [6][9] |
| Molar Ratio (Maleimide:Thiol) | 5:1 to 20:1 | Recommended starting range for protein labeling. | [6] |
| Reaction Time (Thiol-Maleimide) | 2 hours at RT to overnight at 4°C | Incubation time can be optimized based on reactant reactivity. | [6] |
| Reduction in Non-specific Binding | ~10-fold decrease | Observed in immunoassays using PEG-modified hydrogels. | [14][15] |
| Increase in Specific Binding | ~6-fold increase | Observed in immunoassays using PEG-modified hydrogels. | [14][15] |
Experimental Protocols
Protocol: Surface Modification of Gold Nanoparticles (AuNPs) with this compound to Reduce Non-specific Protein Adsorption
This protocol provides a general guideline for the passivation of AuNPs. Optimization may be required depending on the size and initial stabilizing agent of the AuNPs.
Materials:
-
Gold nanoparticle suspension (e.g., citrate-stabilized)
-
This compound
-
Reaction Buffer: Deionized water or a low-molarity buffer (e.g., 2 mM sodium borate), pH 7.0-8.0.
-
Anhydrous, amine-free solvent (e.g., DMSO) for stock solution (optional)
-
Microcentrifuge tubes
-
Centrifuge capable of pelleting the AuNPs
Procedure:
-
Prepare this compound Stock Solution:
-
It is highly recommended to prepare the this compound solution immediately before use to prevent oxidation.
-
Weigh out the required amount of this compound in a clean microcentrifuge tube.
-
Dissolve in the reaction buffer (or a small amount of DMSO first, then dilute with buffer) to a desired stock concentration (e.g., 500 µM).
-
-
Conjugation Reaction:
-
Place a known volume and concentration of the AuNP suspension into a microcentrifuge tube.
-
While gently vortexing the AuNP suspension, add the this compound stock solution to achieve a final concentration that provides a significant molar excess of PEG molecules relative to the surface area of the AuNPs. A final concentration of ~24 µM is a good starting point.[4]
-
Incubate the reaction mixture at room temperature for at least 30-60 minutes with gentle mixing.[4] For potentially denser coatings, the incubation can be extended to overnight at 4°C.
-
-
Purification of PEGylated AuNPs:
-
Centrifuge the reaction mixture to pellet the PEGylated AuNPs. The required speed and time will depend on the size of the AuNPs (e.g., 14,000 x g for 60 minutes for ~17 nm particles).[4]
-
Carefully remove the supernatant, which contains excess, unreacted this compound.
-
Resuspend the AuNP pellet in a fresh volume of desired buffer (e.g., PBS for biological applications).
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound this compound.
-
-
Characterization and Storage:
-
Resuspend the final pellet in the desired buffer.
-
Characterize the PEGylated AuNPs using techniques such as UV-Vis spectroscopy (to check for changes in the surface plasmon resonance peak) and Dynamic Light Scattering (DLS) (to measure the increase in hydrodynamic diameter).
-
Store the PEGylated AuNPs at 4°C.
-
Visualizations
Caption: Mechanism of this compound in preventing non-specific protein adsorption.
Caption: Troubleshooting workflow for high non-specific binding issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature-activated PEG surface segregation controls the protein repellency of polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Preventing Protein Adsorption and Macrophage Uptake of Gold Nanoparticles via a Hydrophobic Shield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Role of thiol-containing polyethylene glycol (thiol-PEG) in the modification process of gold nanoparticles (AuNPs): stabilizer or coagulant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creativepegworks.com [creativepegworks.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
characterization of m-PEG4-SH reaction byproducts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving m-PEG4-SH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a methoxy-terminated polyethylene (B3416737) glycol with a terminal thiol (-SH) group. The PEG4 linker enhances water solubility.[1][2] Its primary applications involve bioconjugation, where the thiol group is used to link the PEG molecule to proteins, peptides, nanoparticles, or other molecules.[3][4] This process, known as PEGylation, can improve the solubility, stability, and pharmacokinetic properties of the conjugated molecule.[5] The thiol group is highly reactive towards maleimides, gold surfaces, and can form disulfide bonds.[4][6]
Q2: How should I store and handle this compound to prevent degradation?
A2: To prevent oxidation of the reactive thiol group, this compound should be stored at -20°C under an inert atmosphere like argon or nitrogen and protected from light and moisture.[1][7] Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the reagent. For easier handling, a stock solution can be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C.[7][8]
Q3: What are the most common reaction byproducts of this compound?
A3: The most common byproducts are:
-
Disulfide Dimer: Formed by the oxidation of the thiol groups of two this compound molecules. This is the most prevalent impurity in degraded reagents.[1]
-
Hydrolyzed Maleimide (B117702) Adducts: In reactions with maleimides, the resulting thiosuccinimide ring can undergo hydrolysis. This ring-opening is generally considered to be a stabilizing reaction that prevents the reverse "retro-Michael" reaction.[1][3]
-
Mixed Disulfides: When working with molecules that already contain disulfide bonds, thiol-disulfide exchange reactions can occur.
Q4: What is the optimal pH for reacting this compound with a maleimide?
A4: The thiol-maleimide reaction is most efficient and chemoselective for thiols at a pH range of 6.5 to 7.5.[5][9] At a pH above 7.5, the maleimide group can start to react with primary amines (e.g., lysine (B10760008) residues in proteins), leading to non-specific conjugation.[5] Below pH 6.5, the reaction rate significantly decreases.[10]
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Degradation of this compound Reagent | The thiol group may have oxidized to a disulfide dimer. Check the purity of your reagent using HPLC or Mass Spectrometry. A significant peak corresponding to double the molecular weight of this compound indicates dimerization. Use a fresh, quality-controlled batch of the reagent.[1] |
| Inactivated Maleimide Partner | The maleimide group is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5. This hydrolysis opens the ring, rendering it unreactive towards thiols.[1] Prepare maleimide solutions immediately before use and ensure the reaction pH is within the optimal 6.5-7.5 range. |
| Suboptimal Reaction Buffer pH | The reaction rate is highly pH-dependent.[10] Ensure your buffer is within the optimal pH range of 6.5-7.5. Use non-amine containing buffers like PBS to avoid side reactions.[8] |
| Incorrect Molar Ratio | A sufficient molar excess of one reagent is often needed to drive the reaction to completion. For protein labeling, a 5:1 to 20:1 molar ratio of PEG-maleimide to thiol-containing protein is a common starting point. This should be empirically optimized for your specific molecules.[11] |
| Presence of Reducing Agents | If your target molecule was treated with a reducing agent (e.g., DTT, TCEP) to generate a free thiol, ensure the reducing agent is removed before adding the maleimide-PEG, as it will compete for the reaction. |
Issue 2: Unexpected Peaks in HPLC/Mass Spec Analysis
| Possible Cause | Identification and Solution |
| Disulfide Dimer of this compound | An unexpected peak with a mass corresponding to (2 x MW of this compound) - 2 Da. To prevent this, degas buffers, work under an inert atmosphere, and consider adding a non-thiol-based reducing agent like TCEP during storage or initial protein preparation.[11][12] |
| Hydrolyzed Thiosuccinimide Product | A peak with a mass corresponding to the expected conjugate + 18 Da (mass of water). This is often a stable, desired product. The rate of hydrolysis can be influenced by the local chemical environment and pH.[3][13] |
| Non-specific Labeling | If reacting with a protein, you may see multiple PEG additions. This can occur if the reaction pH is too high (>7.5), causing maleimides to react with amines.[5] Lower the reaction pH and purify the desired conjugate using chromatography. |
| Retro-Michael Reaction Products | The thiol-maleimide linkage can be reversible. If other thiols are present (e.g., in a complex biological sample), the PEG group can transfer. Subsequent hydrolysis of the thiosuccinimide ring stabilizes the conjugate.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with Maleimide-Activated PEG
This protocol describes the labeling of a protein containing a free cysteine with a maleimide-activated m-PEG4 derivative.
Materials:
-
Protein with a free thiol group
-
Maleimide-activated m-PEG4
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer at a concentration of 1-5 mg/mL. If the protein's target thiol is in a disulfide bond, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce it. Remove the TCEP using a desalting column.
-
Maleimide-PEG Stock Solution: Immediately before use, dissolve the maleimide-activated m-PEG4 in anhydrous DMSO or DMF to a concentration of 10 mM.[11]
-
Conjugation Reaction: Add the Maleimide-PEG stock solution to the protein solution to achieve a final molar ratio between 5:1 and 20:1 (reagent:protein). The optimal ratio should be determined empirically.[11]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[11]
-
Purification: Remove unreacted Maleimide-PEG and byproducts by passing the reaction mixture through a desalting column or via dialysis against the desired storage buffer.[11]
-
Characterization: Confirm conjugation and assess purity using SDS-PAGE (which will show a band shift), HPLC, and Mass Spectrometry.
Protocol 2: Quantification of Free Thiols using Ellman's Test
This protocol allows for the quantification of unreacted this compound or free thiols on a protein.
Materials:
-
Sample containing free thiols
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
Tris buffer solution
-
UV-Vis Spectrophotometer
Procedure:
-
Turn on the UV-Vis spectrophotometer and set it to read absorbance at 412 nm.
-
In a cuvette, add 50 µL of the DTNB solution, 100 µL of Tris solution, and make up the volume to 990 µL with water.
-
Use this solution to blank the spectrophotometer.
-
Add 10 µL of your thiol-containing sample to the cuvette, mix gently, and record the absorbance at 412 nm.
-
Calculate the molar concentration of thiols using the Beer-Lambert law (Absorbance = ε * c * l), where the molar extinction coefficient (ε) for the TNB²⁻ product at 412 nm is 13,600 M⁻¹cm⁻¹.[14]
Data and Reaction Parameters
Table 1: pH Influence on Thiol-Maleimide Reaction
| pH Range | Reaction Characteristics | Primary Reacting Groups |
| < 6.5 | Reaction rate is significantly slowed.[10] | Thiol (-SH) |
| 6.5 - 7.5 | Optimal Range: Fast and highly chemoselective reaction.[5][9] | Thiol (-SH) |
| > 7.5 | Reaction with primary amines becomes competitive.[5] | Thiol (-SH), Amine (-NH₂) |
| > 8.5 | Hydrolysis of the maleimide group increases, inactivating it.[15] | Thiol (-SH), Amine (-NH₂) |
Table 2: Common Analytical Techniques for Characterization
| Technique | Application | Information Obtained |
| Reverse-Phase HPLC | Purity assessment, reaction monitoring. | Separation of starting materials, product, and byproducts. Quantification of components. |
| Size-Exclusion Chromatography (SEC) | Purification of protein conjugates, analysis of aggregation. | Separation based on hydrodynamic volume. Can separate conjugated protein from excess PEG reagent. |
| Mass Spectrometry (MS) | Confirmation of identity. | Precise molecular weight of the starting materials, final product, and any byproducts (e.g., dimers, hydrolyzed species).[1] |
| NMR Spectroscopy | Structural confirmation of starting material. | Confirms the chemical structure and purity of the this compound reagent. |
| Ellman's Test | Quantification of free thiols. | Measures the concentration of unreacted -SH groups.[14][16] |
Visualizations
Caption: Key reaction pathways for this compound and a maleimide partner.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. communities.springernature.com [communities.springernature.com]
- 4. The Synthesis and Characterization of PEG-SH-Modified Gold Nanoparticle in One-Pot Synthesis by Stenotrophomonas maltophilia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enhanced Formation of Disulfide-bridged Dimer (Fab-PE38)2 Utilizing Repeats of the Fab Binding Domain of Protein G - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 15. idosi.org [idosi.org]
- 16. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
Validation & Comparative
A Comparative Guide to m-PEG4-SH and m-PEG8-SH Linkers for Researchers
In the realm of bioconjugation, drug delivery, and nanotechnology, the strategic selection of a linker molecule is paramount to the success of the final product. Methoxy-polyethylene glycol-thiol (m-PEG-SH) linkers are a cornerstone of this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This guide provides an objective, data-supported comparison of two commonly utilized short-chain m-PEG-SH linkers: m-PEG4-SH and m-PEG8-SH. This analysis will assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental distinction between this compound and m-PEG8-SH lies in the length of the polyethylene (B3416737) glycol (PEG) chain, which consists of four or eight repeating ethylene (B1197577) glycol units, respectively. This seemingly minor structural variance has a significant impact on their physicochemical properties and, consequently, their performance in various applications.
| Property | This compound | m-PEG8-SH | Reference |
| Synonyms | m-PEG4-thiol, 2,5,8,11-Tetraoxatridecane-13-thiol | m-PEG8-thiol | [1][2] |
| Molecular Formula | C9H20O4S | C17H36O8S | [2][3] |
| Molecular Weight | 224.32 g/mol | 400.53 g/mol | [2][3] |
| Appearance | Colorless Liquid | Colorless Liquid | [2][3] |
| Solubility | Soluble in water and most organic solvents. | Soluble in water, DMSO, DCM, DMF. | [4][5] |
| Storage Conditions | -18°C to -20°C for long-term storage, avoid light and oxygen. | -18°C to -20°C for long-term storage, avoid light and oxygen. | [2][3][4] |
The longer PEG chain of m-PEG8-SH imparts a greater hydrodynamic radius and increased hydrophilicity compared to this compound. These characteristics can be advantageous in applications where enhanced solubility and reduced non-specific binding are critical.
Impact on Bioconjugation and Performance
The choice between a shorter (this compound) and a slightly longer (m-PEG8-SH) PEG linker involves a trade-off between several key performance parameters. While direct comparative studies are limited, the broader literature on PEG linker length provides valuable insights into the expected performance differences.
Key Performance Considerations:
-
Solubility and Aggregation: The hydrophilic nature of the PEG spacer enhances the aqueous solubility of the conjugated molecule.[1] Longer PEG chains, such as in m-PEG8-SH, are generally more effective at improving the solubility of hydrophobic molecules and reducing aggregation.[6]
-
Pharmacokinetics: In the context of drug development, particularly for antibody-drug conjugates (ADCs), the length of the PEG linker significantly influences the pharmacokinetic (PK) profile.[6] While longer linkers generally lead to a longer plasma half-life, the difference between a PEG4 and a PEG8 linker is expected to be modest compared to the difference between a short-chain and a long-chain PEG (e.g., PEG24 or larger).[6]
-
In Vitro Potency: A crucial consideration is the potential for steric hindrance. Longer PEG chains can sometimes interfere with the binding of the conjugated molecule to its target, potentially leading to a decrease in in vitro potency.[6][7] Therefore, this compound, with its shorter spacer arm, may be preferable in applications where preserving the biological activity of the conjugated molecule is paramount.
-
Immunogenicity: PEGylation can shield the conjugated molecule from the immune system, potentially reducing immunogenicity.[6] Longer PEG chains generally offer a more significant shielding effect.
Experimental Protocols
The following are generalized protocols for the conjugation of m-PEG-SH linkers to other molecules. The specific conditions may require optimization based on the properties of the molecules being conjugated.
Protocol 1: Conjugation of m-PEG-SH to a Maleimide-Activated Protein
Objective: To covalently attach an m-PEG-SH linker to a protein via a stable thioether bond.
Materials:
-
This compound or m-PEG8-SH
-
Maleimide-activated protein
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5, with EDTA)
-
Quenching reagent (e.g., N-acetylcysteine or free cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Preparation: Dissolve the maleimide-activated protein in the conjugation buffer.
-
Linker Addition: Add a 10- to 20-fold molar excess of the m-PEG-SH linker (dissolved in conjugation buffer) to the protein solution.[4]
-
Reaction: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[4][8]
-
Quenching: Add a quenching reagent to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the PEGylated protein conjugate using SEC to remove excess linker and other impurities.[4][8]
-
Characterization: Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectrophotometry to determine the degree of PEGylation.
Protocol 2: Attachment of m-PEG-SH to a Gold Surface
Objective: To functionalize a gold surface with a self-assembled monolayer (SAM) of m-PEG-SH.
Materials:
-
This compound or m-PEG8-SH
-
Gold substrate (e.g., gold-coated slide or gold nanoparticles)
-
Ethanol (B145695) or other suitable solvent
-
Cleaning solution (e.g., piranha solution - use with extreme caution )
Procedure:
-
Surface Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants.
-
SAM Formation: Immerse the clean gold substrate in a dilute solution of m-PEG-SH in ethanol (typically in the millimolar range). The thiol group will spontaneously form a strong bond with the gold surface.[1]
-
Incubation: Allow the self-assembly process to proceed for several hours to overnight to ensure the formation of a well-ordered monolayer.
-
Rinsing: Gently rinse the substrate with ethanol to remove any non-specifically adsorbed linker.
-
Drying: Dry the functionalized surface under a stream of nitrogen.
-
Characterization: Characterize the modified surface using techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), or atomic force microscopy (AFM) to confirm the presence and quality of the PEG monolayer.
Visualizing Experimental Workflows
Caption: Workflow for the conjugation of m-PEG-SH to a maleimide-activated protein.
Caption: Workflow for the functionalization of a gold surface with m-PEG-SH.
Conclusion
The selection between this compound and m-PEG8-SH is a nuanced decision that requires careful consideration of the desired properties of the final conjugate. While m-PEG8-SH offers the potential for improved solubility and a slightly longer circulation time, it may come at the cost of reduced in vitro activity due to steric hindrance. In contrast, this compound provides a shorter, more compact linker that may be advantageous when preserving the biological activity of the conjugated molecule is the primary concern. Ultimately, the optimal choice will depend on the specific application and should be guided by empirical testing.
References
- 1. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 2. purepeg.com [purepeg.com]
- 3. purepeg.com [purepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. m-PEG8-acid, 1093647-41-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Navigating the PEGylation Landscape: A Comparative Guide to Alternatives for Thiol-Reactive PEGylation
For researchers, scientists, and drug development professionals, the strategic modification of biologics is paramount to enhancing their therapeutic efficacy. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG), stands as a cornerstone technology for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. Thiol-reactive PEGs, such as m-PEG4-SH, which target cysteine residues, offer a site-specific approach to conjugation. However, the ever-evolving landscape of bioconjugation presents a variety of alternatives, each with unique advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the optimal PEGylation strategy.
This comprehensive guide will delve into the performance of various alternatives to this compound, including other thiol-reactive linkers, reagents targeting different functional groups, advanced PEG architectures, and innovative non-PEG polymers.
Alternatives in Thiol-Reactive PEGylation: Beyond the Thiol
While this compound directly provides a thiol group for forming disulfide bonds, other reagents offer different strategies for targeting cysteine residues, often resulting in more stable linkages.
Comparison of Thiol-Reactive PEGylation Reagents
| Feature | m-PEG-SH | m-PEG-Maleimide | m-PEG-Vinyl Sulfone | m-PEG-Iodoacetamide |
| Target Residue | Cysteine (via disulfide exchange) | Cysteine | Cysteine | Cysteine |
| Linkage Formed | Disulfide | Thioether | Thioether | Thioether |
| Linkage Stability | Reversible (reducible) | Stable | Very Stable | Stable |
| Reaction pH | 6.5 - 8.0 | 6.5 - 7.5 | 7.5 - 8.5 | 7.0 - 8.0 |
| Reaction Kinetics | Moderate | Fast | Slow | Moderate |
| Selectivity | High for free thiols | High for free thiols | High for free thiols | High for free thiols |
| Potential Side Reactions | Disulfide shuffling | Can react with lysines at high pH | Slower reaction can be a drawback | Potential for reaction with other nucleophiles |
Experimental Protocol: Comparative PEGylation of a Model Protein with Thiol-Reactive Reagents
This protocol outlines a general procedure for comparing the conjugation efficiency of different thiol-reactive PEG reagents to a model protein containing a free cysteine residue.
Materials:
-
Model protein (e.g., Lysozyme with a single engineered cysteine) in phosphate-buffered saline (PBS), pH 7.4.
-
m-PEG-SH (e.g., this compound)
-
m-PEG-Maleimide
-
m-PEG-Vinyl Sulfone
-
m-PEG-Iodoacetamide
-
Reducing agent (e.g., TCEP)
-
Quenching solution (e.g., L-cysteine)
-
Reaction buffer (e.g., PBS at various pH values)
-
Analytical equipment: SDS-PAGE, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system.
Procedure:
-
Protein Preparation: If necessary, partially reduce the protein with a 2-3 molar excess of TCEP for 30 minutes at room temperature to ensure the target cysteine is in a reduced state. Immediately prior to PEGylation, desalt the protein into the reaction buffer.
-
PEG Reagent Preparation: Dissolve each PEG reagent in the reaction buffer to a stock concentration of 10 mM immediately before use.
-
PEGylation Reaction:
-
Set up parallel reactions for each PEG reagent.
-
Add a 5-fold molar excess of the PEG reagent to the protein solution.
-
Incubate the reactions at room temperature with gentle mixing for 2 hours.
-
-
Quenching: Stop the reaction by adding a 10-fold molar excess of L-cysteine and incubate for an additional 30 minutes.
-
Analysis:
-
SDS-PAGE: Analyze the reaction mixtures by SDS-PAGE to visualize the shift in molecular weight of the PEGylated protein compared to the unmodified protein.
-
RP-HPLC: Quantify the extent of PEGylation by injecting the samples onto an RP-HPLC system. The PEGylated protein will have a different retention time than the unmodified protein. Calculate the percentage of PEGylation by integrating the peak areas.[][2]
-
Experimental workflow for comparing thiol-reactive PEGs.
Expanding the Target: Alternatives to Thiol-Reactive PEGylation
Targeting other amino acid residues, such as lysines or the N-terminus, provides alternative strategies, especially for proteins lacking accessible cysteines.
Comparison of PEGylation Reagents Targeting Different Functional Groups
| Feature | m-PEG-NHS Ester | m-PEG-Aldehyde |
| Target Residue | Lysine, N-terminus | N-terminus (at controlled pH) |
| Linkage Formed | Amide | Secondary Amine |
| Linkage Stability | Stable | Stable |
| Reaction pH | 7.0 - 8.5 | 5.5 - 7.5 (for N-terminal specificity) |
| Reaction Kinetics | Fast | Moderate (requires reducing agent) |
| Selectivity | Reacts with all accessible primary amines | Can be directed to the N-terminus |
| Potential Side Reactions | Can lead to a heterogeneous mixture of positional isomers | Requires a reducing agent (e.g., sodium cyanoborohydride) |
Architectural Advancements: Linear vs. Branched and Multi-Arm PEGs
The architecture of the PEG polymer itself plays a crucial role in the properties of the final conjugate. Branched and multi-arm PEGs can offer enhanced shielding and longer in vivo half-lives compared to their linear counterparts of the same total molecular weight.
Performance Comparison of PEG Architectures
| Performance Metric | Linear PEG | Branched PEG (2-arm) | Multi-Arm PEG (4- or 8-arm) |
| Hydrodynamic Radius | Standard | Generally smaller than linear PEG of the same total MW[3][4] | Can be larger or smaller depending on conformation[3] |
| In Vivo Half-Life | Good | Often longer than linear PEG of the same total MW[5] | Can be significantly longer[6] |
| Shielding Efficiency | Good | Better than linear PEG | Excellent |
| Potential for Reduced Activity | Moderate | Can be higher due to increased steric hindrance | Higher potential for reduced activity |
| Applications | General protein and peptide modification | Enhancing circulation time, reducing immunogenicity | Drug delivery, hydrogel formation |
Experimental Protocol: Characterization of Hydrodynamic Radius by Dynamic Light Scattering (DLS)
Materials:
-
PEGylated protein samples (linear, branched, and multi-arm)
-
Unmodified protein control
-
Filtration device (0.22 µm filter)
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Prepare samples of each PEGylated protein and the unmodified control at a concentration of 1 mg/mL in a suitable buffer (e.g., PBS).
-
Filter each sample through a 0.22 µm filter to remove any aggregates.
-
-
DLS Measurement:
-
Set the DLS instrument parameters (e.g., temperature, scattering angle).
-
Place the filtered sample in a clean cuvette and insert it into the instrument.
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the correlation function to determine the diffusion coefficient.
-
Calculate the hydrodynamic radius using the Stokes-Einstein equation.
-
Compare the hydrodynamic radii of the different PEGylated proteins and the unmodified control.
-
Comparison of properties based on PEG architecture.
Beyond PEG: The Next Generation of Polymer Conjugates
Concerns about the potential immunogenicity of PEG and its non-biodegradability have spurred the development of alternative polymer systems. These novel polymers aim to mimic the beneficial properties of PEG while offering improved safety and performance profiles.
Comparison of PEG and Non-PEG Polymer Alternatives
| Feature | PEG | Polysarcosine (PSar) | PASylation (Poly(Pro-Ala-Ser)) | XTENylation |
| Composition | Synthetic polymer (polyether) | Polypeptoid (N-methylated glycine) | Polypeptide (Pro, Ala, Ser) | Recombinant polypeptide |
| Biodegradability | No | Yes | Yes | Yes |
| Immunogenicity | Potential for anti-PEG antibodies | Low to negligible[7] | Low to negligible[8] | Low to negligible[9] |
| In Vivo Half-Life Extension | Well-established | Comparable or superior to PEG[10] | Comparable to PEG[8] | Comparable to PEG[9] |
| Manufacturing | Chemical synthesis | Chemical synthesis | Recombinant expression | Recombinant expression |
| Homogeneity | Polydisperse | Can be synthesized with low polydispersity | Monodisperse | Monodisperse |
Experimental Protocol: In Vitro Stability Assay of Polymer-Protein Conjugates
Materials:
-
PEGylated, PSar-conjugated, PASylated, and XTENylated protein samples
-
Unmodified protein control
-
Human serum
-
Incubator at 37°C
-
Analytical equipment: SDS-PAGE, Size-Exclusion Chromatography (SEC-HPLC)
Procedure:
-
Sample Preparation: Prepare solutions of each polymer-protein conjugate and the unmodified control at a final concentration of 1 mg/mL in human serum.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At various time points (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot from each sample.
-
Analysis:
-
SDS-PAGE: Analyze the aliquots by SDS-PAGE to monitor for any degradation of the protein or cleavage of the polymer.
-
SEC-HPLC: Inject the aliquots onto an SEC-HPLC system to assess the integrity of the conjugates and detect any aggregation or fragmentation.
-
-
Data Analysis: Quantify the percentage of intact conjugate remaining at each time point by measuring the peak area in the SEC chromatograms.
Comparison of PEG with non-PEG polymer alternatives.
Conclusion
The selection of a PEGylation reagent is a critical decision in the development of therapeutic biomolecules. While this compound and other thiol-reactive PEGs offer a valuable tool for site-specific modification, a thorough evaluation of the alternatives is essential for optimizing drug performance. Factors such as the desired linkage stability, the architecture of the PEG, and the potential for immunogenicity should all be considered. The emergence of biodegradable and non-immunogenic polymer systems like polysarcosine, PASylation, and XTENylation represents a significant advancement in the field, offering promising avenues for the development of safer and more effective biotherapeutics. The experimental protocols provided in this guide offer a framework for the systematic evaluation of these alternatives, enabling researchers to make data-driven decisions for their specific applications.
References
- 2. lcms.cz [lcms.cz]
- 3. Influence of Molecular Size on the Retention of Polymeric Nanocarrier Diagnostic Agents in Breast Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Length and Structure of Attached Polyethylene Glycol Chain on Hydrodynamic Radius, and Separation of PEGylated Human Serum Albumin by Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polysarcosine as an Alternative to PEG for Therapeutic Protein Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PASylation: a biological alternative to PEGylation for extending the plasma half-life of pharmaceutically active proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
A Comparative Guide to Thiol-Reactive and Amine-Reactive PEG Linkers
In the realm of bioconjugation, particularly for drug development and proteomics, the covalent attachment of Polyethylene Glycol (PEG) chains, or PEGylation, is a cornerstone technique for improving the therapeutic properties of proteins, peptides, and other biomolecules.[1][2] This process can enhance solubility, extend circulating half-life, and reduce immunogenicity.[1][3] The success of PEGylation hinges on the choice of the reactive group on the PEG linker that targets specific functional groups on the biomolecule.
This guide provides an objective comparison between two of the most widely used classes of PEG linkers: amine-reactive and thiol-reactive linkers. We will delve into their reaction mechanisms, compare their performance based on experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Reaction Mechanisms: A Tale of Two Chemistries
The fundamental difference between these linkers lies in the amino acid residues they target. Amine-reactive linkers primarily target the abundant lysine (B10760008) residues, while thiol-reactive linkers target the much rarer cysteine residues.
Amine-Reactive PEGylation
Amine-reactive PEGylation most commonly employs N-hydroxysuccinimide (NHS) esters. These linkers react with primary amines (-NH2), found on the N-terminus of a polypeptide chain and the side chain of lysine residues. The reaction is a nucleophilic acyl substitution that forms a stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][5]
Thiol-Reactive PEGylation
Thiol-reactive PEGylation often utilizes a maleimide (B117702) functional group. The maleimide group reacts with sulfhydryl (thiol) groups (-SH), which are present on the side chain of cysteine residues.[6] This reaction proceeds via a Michael addition, forming a stable thioether bond.[5][7] This chemistry is highly selective for thiols within a specific pH range.[7][8]
Head-to-Head Comparison: Key Performance Parameters
The choice between amine- and thiol-reactive linkers depends critically on the desired outcome of the conjugation, including specificity, stability, and the nature of the biomolecule.
| Feature | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Target Group | Primary amines (-NH₂) | Sulfhydryl/Thiol groups (-SH) |
| Target Residues | Lysine, N-terminus | Cysteine |
| Selectivity | Lower. Proteins typically have many surface-exposed lysines, leading to heterogeneous products.[9] | Higher. Cysteine is a less abundant amino acid, allowing for more site-specific conjugation.[7] |
| Optimal pH | 7.2 - 9.0[4] (Optimal ~8.3-8.5)[10][11][12] | 6.5 - 7.5[8][13] |
| Reaction Rate | Moderate. Reaction times typically range from 30 minutes to a few hours.[14][15] | Very fast. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[7][8] |
| Linker Stability | Prone to hydrolysis, especially at higher pH.[4] Stock solutions should be prepared fresh.[14][15] | More stable than NHS esters in aqueous solution but can still hydrolyze, especially above pH 7.5.[8][13] |
| Conjugate Stability | Forms a highly stable amide bond. | Forms a stable thioether bond. However, it can be susceptible to a retro-Michael reaction, especially in the presence of other thiols.[7][16] |
| Side Reactions | Hydrolysis of the NHS ester is the primary competing reaction.[4] | Reaction with amines can occur at pH > 7.5.[8] The maleimide ring can open via hydrolysis, rendering it unreactive.[7][8] |
Quantitative Performance Data
The following table summarizes key quantitative data gathered from various experimental sources, providing a clearer picture of the reactivity and stability of these linkers.
| Parameter | Amine-Reactive (NHS Ester) | Thiol-Reactive (Maleimide) |
| Half-life of Hydrolysis | 4-5 hours at pH 7.0, 0°C.[4] Decreases to 10 minutes at pH 8.6, 4°C.[4][17] | The maleimide group is generally more stable than the NHS-ester group in aqueous solutions.[13] However, hydrolysis increases with pH.[8] |
| Relative Reaction Rate | Slower than maleimide-thiol reaction. | The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0.[7][8] |
| Typical Molar Excess | 8 to 20-fold molar excess of PEG-NHS ester over the protein is often recommended.[11][14] | 10 to 20-fold molar excess of PEG-Maleimide over the thiol-containing molecule is typically sufficient.[18][19] |
| pH Dependency | Reaction is strongly pH-dependent; at low pH, the amino group is protonated and unreactive.[10][11][12] | Reaction is chemoselective for thiols between pH 6.5 and 7.5.[8] Above pH 7.5, reactivity with amines becomes competitive.[8] |
General Experimental Workflow
The overall process for protein PEGylation, whether targeting amines or thiols, follows a similar logical workflow. This involves preparing the biomolecule, performing the conjugation reaction under optimal conditions, quenching any unreacted linker, and finally, purifying the resulting conjugate.
Experimental Protocols
Below are detailed, generalized protocols for protein conjugation using both amine-reactive and thiol-reactive PEG linkers. Note that specific parameters may need optimization depending on the protein and PEG reagent used.
Protocol 1: Protein PEGylation with Amine-Reactive PEG-NHS Ester
This protocol describes the conjugation of a PEG-NHS ester to a protein, targeting lysine residues.
1. Materials:
-
Protein to be PEGylated
-
Amine-Reactive PEG-NHS Ester
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[10][12] (Avoid buffers containing primary amines like Tris).[14][15]
-
Quenching Buffer (optional): 1 M Tris-HCl or Glycine, pH 8.0.
-
Purification System: Dialysis cassettes or Size Exclusion Chromatography (SEC) column.
2. Reagent Preparation:
-
Prepare the protein solution (e.g., 1-10 mg/mL) in the Reaction Buffer.[11] If the protein is in an incompatible buffer (like Tris), perform a buffer exchange.
-
Equilibrate the vial of PEG-NHS Ester to room temperature before opening to prevent moisture condensation.[14][15]
-
Immediately before use, dissolve the PEG-NHS Ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[14] Do not store the reconstituted reagent.[14][15]
3. Conjugation Procedure:
-
Calculate the required volume of the PEG-NHS Ester stock solution to achieve the desired molar excess (e.g., 20-fold) over the protein.[14]
-
Add the calculated volume of the PEG-NHS Ester solution to the protein solution while gently vortexing. The final volume of organic solvent should not exceed 10% of the total reaction volume.[14]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[14][15]
-
(Optional) To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM.
4. Purification:
-
Remove unreacted PEG-NHS Ester and the NHS byproduct by dialysis against a suitable buffer (e.g., PBS) or by using an SEC column.[10][14]
-
Store the purified PEGylated protein under conditions optimal for the non-PEGylated protein.[14][15]
Protocol 2: Protein PEGylation with Thiol-Reactive PEG-Maleimide
This protocol is for the site-specific conjugation of a PEG-Maleimide to a protein containing free cysteine residues.
1. Materials:
-
Thiol-containing protein
-
Thiol-Reactive PEG-Maleimide
-
Reaction Buffer: PBS or other thiol-free buffer, pH 6.5-7.5.[13][18]
-
(Optional) Reducing agent like TCEP if cysteine residues are oxidized.
-
Anhydrous DMSO or DMF
-
Purification System: Dialysis cassettes or Size Exclusion Chromatography (SEC) column.
2. Reagent Preparation:
-
Dissolve the target protein in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose free thiols, treatment with a reducing agent followed by its removal may be necessary.
-
Equilibrate the PEG-Maleimide reagent to room temperature.
-
Prepare a stock solution of PEG-Maleimide (e.g., 10-20 mg/mL) in the Reaction Buffer or a minimal amount of DMSO/DMF immediately before use.[18][19]
3. Conjugation Procedure:
-
Calculate the amount of PEG-Maleimide needed to achieve a 10- to 20-fold molar excess over the available thiol groups on the protein.[18][19]
-
Add the PEG-Maleimide stock solution to the protein solution.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[18][19]
-
(Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like 2-mercaptoethanol.
4. Purification:
-
Purify the final conjugate from unreacted PEG-Maleimide and other reagents using SEC or extensive dialysis.[18][19]
-
Analyze the final product and store appropriately.
Conclusion
The selection between thiol-reactive and amine-reactive PEG linkers is a critical decision in the design of bioconjugates.
Amine-reactive PEGylation is a robust and straightforward method suitable for extensive surface modification of proteins. Its main drawback is the potential for creating a heterogeneous mixture of products due to the high abundance of lysine residues.
Thiol-reactive PEGylation , in contrast, offers a powerful strategy for achieving site-specific modification, as cysteine residues are far less common. This precision is invaluable for applications where maintaining a specific site of action or creating a homogeneous product is essential, such as in the development of antibody-drug conjugates (ADCs).[2][20]
Ultimately, the choice depends on the specific goals of the research. If the aim is to generally increase the size and solubility of a protein, amine-reactive linkers are an excellent choice. If precision and homogeneity are paramount, thiol-reactive linkers are the superior option, provided a free cysteine is available or can be engineered into the protein structure. By understanding the distinct chemistries, performance characteristics, and protocols associated with each linker type, researchers can better navigate the path to creating effective and well-defined bioconjugates.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. researchgate.net [researchgate.net]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 18. broadpharm.com [broadpharm.com]
- 19. broadpharm.com [broadpharm.com]
- 20. An Example of PEG Linker Used in Nanotechnology | BroadPharm [broadpharm.com]
A Comparative Guide to the Validation of m-PEG4-SH Conjugation: Mass Spectrometry vs. Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of bioconjugation is a critical step in ensuring the efficacy and safety of novel therapeutics. The covalent attachment of methoxy-polyethylene glycol-thiol (m-PEG4-SH) to a target molecule, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic properties of biopharmaceuticals. Mass spectrometry stands as a premier analytical technique for the definitive confirmation of this conjugation. This guide provides an objective comparison of mass spectrometry with alternative methods for validating this compound conjugation, supported by experimental data and detailed protocols.
The conjugation of this compound to a molecule, typically through a thiol-reactive group such as a maleimide (B117702), results in a predictable increase in molecular weight. Mass spectrometry directly measures this mass shift, providing unambiguous evidence of successful conjugation and enabling the determination of the degree of PEGylation.
Quantitative Data Summary: Mass Spectrometry Analysis
Mass spectrometry provides precise quantitative data on the success of a conjugation reaction. The table below summarizes the expected and observed mass data for a model peptide conjugated with one or more this compound molecules.
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Technique |
| Model Peptide | 1500.0 | 1500.2 | - | MALDI-TOF MS |
| Model Peptide + 1 this compound | 1725.2 | 1725.5 | +225.3 | MALDI-TOF MS |
| Model Peptide + 2 this compound | 1950.4 | 1950.9 | +450.7 | MALDI-TOF MS |
Note: The molecular weight of this compound is approximately 225.2 Da. The observed mass may vary slightly due to isotopic distribution and instrument calibration.
Mass Spectrometry for Definitive Validation
Two primary mass spectrometry techniques are employed for the validation of this compound conjugation: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI).[1]
MALDI-TOF MS is a rapid and sensitive technique that is well-suited for the analysis of peptides and smaller proteins.[2] It provides a clear spectrum of the molecular ions, allowing for the straightforward determination of the molecular weight of the unconjugated and conjugated species.[2]
ESI-MS , often coupled with liquid chromatography (LC-MS), is a powerful tool for the analysis of more complex mixtures and larger proteins.[1][3] It can separate different conjugated species before they enter the mass spectrometer, providing information on the purity of the sample and the distribution of different PEGylated forms.[4][5]
Comparison with Alternative Methods
While mass spectrometry provides the most definitive validation, other techniques can offer complementary information.
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MALDI-TOF, ESI-MS) | Measures the mass-to-charge ratio of ions. | Precise molecular weight, confirmation of covalent linkage, degree of PEGylation, identification of conjugation sites (with MS/MS).[5][6] | High specificity and sensitivity, provides direct evidence of conjugation.[4] | Can be complex to interpret for heterogeneous samples, requires specialized equipment. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Purity of the conjugate, detection of aggregation, estimation of the degree of PEGylation based on retention time shift. | Relatively simple and robust, good for assessing purity and aggregation. | Indirect measure of conjugation, resolution may be insufficient to separate species with small mass differences. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity. | Purity of the conjugate, separation of different PEGylated species. | High resolution, can separate isomers. | PEGylation can significantly alter retention times, making method development challenging. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separates molecules based on their net charge. | Separation of species with different numbers of attached PEGs (if PEGylation alters the charge). | Can resolve species with different degrees of PEGylation. | Only applicable if conjugation alters the net charge of the molecule. |
Experimental Protocols
Protocol 1: this compound Conjugation to a Maleimide-Activated Peptide
This protocol describes the conjugation of this compound to a peptide containing a maleimide group.
Materials:
-
Maleimide-activated peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Quenching Reagent: L-cysteine or 2-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Peptide Solution: Dissolve the maleimide-activated peptide in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the conjugation buffer to a 10- to 20-fold molar excess relative to the peptide.
-
Conjugation Reaction: Add the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching reagent to a final concentration of 1-10 mM to react with any excess maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagent using size-exclusion chromatography or dialysis.
Protocol 2: Validation by MALDI-TOF Mass Spectrometry
Materials:
-
Purified conjugated peptide solution
-
MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% trifluoroacetic acid)
-
MALDI target plate
-
Calibration standard
Procedure:
-
Sample Preparation: Mix the purified conjugated peptide solution (approximately 1 pmol/µL) with the MALDI matrix solution in a 1:1 ratio.[7]
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.[7]
-
Calibration: Spot the calibration standard adjacent to the sample spot.
-
Data Acquisition: Acquire the mass spectrum in the positive ion reflector mode according to the instrument manufacturer's instructions.
-
Data Analysis: Process the spectrum to determine the monoisotopic masses of the observed peaks. Compare the mass of the conjugated peptide to the unconjugated peptide to confirm the mass shift corresponding to the addition of this compound.
Protocol 3: Validation by ESI-Mass Spectrometry (LC-MS)
Materials:
-
Purified conjugated peptide solution
-
LC-MS system with an ESI source
-
Appropriate HPLC column (e.g., C18 for reversed-phase)
-
Mobile phases (e.g., Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid)
Procedure:
-
LC Separation: Inject the purified conjugated peptide solution onto the HPLC column. Elute the sample using a suitable gradient of the mobile phases.
-
MS Detection: Direct the eluent from the HPLC column to the ESI-MS source. Acquire mass spectra in the positive ion mode over a relevant m/z range.
-
Data Analysis: Deconvolute the resulting mass spectra to obtain the zero-charge mass of the eluting species.[3] The mass difference between the conjugated and unconjugated peptide will confirm the successful conjugation.[3] The use of post-column addition of amines like triethylamine (B128534) (TEA) can help in reducing charge states and simplifying the spectra of PEGylated compounds.[4][8]
Visualizing the Workflow and Chemistry
To further clarify the processes involved, the following diagrams illustrate the key steps and reactions.
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Chemical reaction for thiol-maleimide conjugation.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. researchgate.net [researchgate.net]
- 3. enovatia.com [enovatia.com]
- 4. ingenieria-analitica.com [ingenieria-analitica.com]
- 5. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. manoa.hawaii.edu [manoa.hawaii.edu]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of m-PEG4-SH and NHS-ester PEG for Protein Modification
For Immediate Release
In the landscape of biopharmaceutical development and research, the modification of proteins with polyethylene (B3416737) glycol (PEG), or PEGylation, is a cornerstone technique for improving therapeutic efficacy. By enhancing a protein's hydrodynamic size, PEGylation can extend its circulating half-life, improve stability, and reduce immunogenicity. The choice of PEGylating reagent is critical, dictating the specificity, stability, and overall success of the conjugation. This guide provides an in-depth, objective comparison of two popular PEGylation reagents: methoxy-PEG4-thiol (m-PEG4-SH) and N-hydroxysuccinimide-ester PEG (NHS-ester PEG), supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their protein modification needs.
Executive Summary
The primary distinction between this compound and NHS-ester PEG lies in their target reactivity. NHS-ester PEGs react with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of a protein, forming a stable amide bond. This often results in multiple PEG chains being attached at various points on the protein surface. In contrast, this compound contains a terminal thiol group that requires a specific reaction partner on the protein, typically a maleimide-activated cysteine residue, to form a thioether bond. This allows for more site-specific PEGylation, which can be crucial for preserving the protein's biological activity.
Mechanism of Action
NHS-ester PEG: The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic attack by the deprotonated primary amine of a lysine residue or the N-terminal α-amino group. The reaction proceeds efficiently at a neutral to slightly alkaline pH (typically 7.2-8.5), resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.[1][2][3][4][5]
This compound: The thiol group of this compound itself does not directly react with native amino acid residues. Instead, it is designed to react with a thiol-reactive group that has been introduced onto the protein. A common strategy is to first introduce a free cysteine residue into the protein via site-directed mutagenesis. This cysteine can then be targeted by a maleimide-activated PEG, or the protein can be activated with a maleimide-containing crosslinker to which the this compound will then react. The reaction between a thiol and a maleimide (B117702) proceeds via a Michael addition, forming a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[6][7]
Performance Comparison: this compound vs. NHS-ester PEG
| Feature | This compound | NHS-ester PEG |
| Target Residue | Cysteine (requires maleimide activation) | Lysine, N-terminus |
| Reaction pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Bond Formed | Thioether | Amide |
| Bond Stability | Generally stable, but can be susceptible to retro-Michael reaction leading to exchange with other thiols.[6] | Highly stable under physiological conditions.[8] |
| Site-Specificity | High (targets specific cysteine residues) | Low (targets multiple available lysines) |
| Potential for Heterogeneity | Low (can achieve mono-PEGylation) | High (often results in a mixture of PEGylated species) |
| Reaction Speed | Generally fast | Fast, but hydrolysis of NHS-ester is a competing reaction.[1][2] |
Experimental Data Summary
| Parameter | This compound (with maleimide-activated protein) | NHS-ester PEG |
| Typical Molar Excess of PEG Reagent | 10-20 fold | 5-20 fold[4][5] |
| Typical Reaction Time | 2-4 hours at 4°C or 1-2 hours at room temperature | 30-60 minutes at room temperature or 2 hours on ice[2][3][4] |
| Typical Yield | Can be high (>90%) for site-specific conjugation | Variable, dependent on the number of accessible lysines and reaction conditions |
| Purity of Final Product | High, with a more homogenous product | Often a heterogeneous mixture requiring extensive purification |
Experimental Protocols
Protocol 1: Site-Specific PEGylation with this compound via Maleimide Activation
This protocol assumes the protein of interest has a single, accessible cysteine residue for modification.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Maleimide activation reagent (e.g., Maleimide-PEG-NHS ester)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Quenching Reagent: 1 M β-mercaptoethanol or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein has been stored in a buffer containing thiols, a buffer exchange step is necessary.
-
Maleimide Activation (if necessary): If the protein does not already contain a maleimide group, it can be introduced by reacting the protein with a heterobifunctional crosslinker like SMCC.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of this compound to the maleimide-activated protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding an excess of a free thiol-containing reagent like β-mercaptoethanol or cysteine.
-
Purification: Remove unreacted this compound and quenching reagent by size-exclusion chromatography or other suitable chromatographic techniques.[9][10]
Protocol 2: Non-Specific PEGylation with NHS-ester PEG
Materials:
-
Protein to be PEGylated
-
NHS-ester PEG
-
Reaction Buffer: Amine-free buffer, such as PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).[1][2]
-
PEG Reagent Preparation: Immediately before use, dissolve the NHS-ester PEG in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.[2][3]
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-ester PEG to the protein solution. The final concentration of the organic solvent should not exceed 10%.[2][4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice with gentle stirring.[2][3][4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Purification: Separate the PEGylated protein from unreacted PEG and other byproducts using size-exclusion chromatography or ion-exchange chromatography.[9][10][]
Visualizing the Chemistry and Workflows
Caption: Reaction mechanism of NHS-ester PEG with a protein.
References
- 1. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 2. broadpharm.com [broadpharm.com]
- 3. confluore.com [confluore.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for Protein PEGylation [jenkemusa.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of m-PEG4-SH Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of methoxy-polyethylene glycol-thiol (m-PEG-SH) to therapeutic proteins, nanoparticles, and other biomolecules is a widely adopted strategy to enhance their pharmacokinetic properties, solubility, and stability. Among the various PEG derivatives, m-PEG4-SH is a short-chain PEG linker that provides a reactive thiol group for conjugation to sulfhydryl-reactive sites on biomolecules. However, a thorough assessment of its biocompatibility is crucial for ensuring the safety and efficacy of the final conjugate. This guide provides an objective comparison of the biocompatibility of this compound conjugates with alternative strategies, supported by experimental data and detailed methodologies.
Key Biocompatibility Parameters: A Comparative Overview
The biocompatibility of this compound conjugates is primarily assessed based on cytotoxicity, immunogenicity, and in vivo toxicity. This section compares the performance of this compound conjugates with unconjugated materials and alternative polymers.
Table 1: Comparative Analysis of In Vitro Cytotoxicity
| Conjugate/Material | Cell Line | Assay | Key Findings | Reference |
| m-PEG(5000)-SH modified Gold Nanorods | HL-60, RIN-38, SCCVII | Trypan Blue Exclusion | Little to no change in cell viability compared to vehicle control, indicating significantly improved biocompatibility over unmodified, cytotoxic CTAB-stabilized nanorods. | [1] |
| PEG-Doxorubicin Conjugates (various MW) | B16F10 | Not specified | Over 10-fold less toxic (IC50 > 2 µg/mL) than free Doxorubicin (IC50 = 0.24 µg/mL).[2] | [2] |
| MTX-PEG Conjugates (MW 750-40,000) | Various human tumor cell lines | Not specified | IC50 values increased with the size of the PEG conjugate, indicating lower cytotoxicity than free methotrexate (B535133). | [3] |
| Biodegradable Zwitterionic Polymer (PLA-SB) | A549, MCF7, PaCa-2 | Not specified | Did not show noticeable cytotoxicity. | [4] |
| Zwitterionic Polymer-Paclitaxel Conjugate | A549, MCF7, PaCa-2 | Not specified | Exhibited significant anti-cancer efficacy, indicating targeted cytotoxicity.[4] | [4] |
Table 2: Comparative Analysis of Immunogenicity
| Conjugate/Material | Key Findings | Reference |
| PEGylated Proteins/Nanoparticles | Can induce the production of anti-PEG antibodies (IgM and IgG), leading to accelerated blood clearance (ABC) of subsequent doses.[5] The immunogenicity is influenced by the nature of the conjugated material. | [5] |
| m-PEG-SH Conjugates | The thiol group in PEG-SH was suggested to potentially play a stimulatory role in the PEG-associated immune response by supporting B cell proliferation and differentiation. | [6] |
| Polysarcosine (PSar)-Interferon Conjugate | Elicited considerably fewer anti-interferon antibodies in mice compared to the PEG-interferon conjugate. | [7] |
| General PEG Conjugates | Anti-PEG antibodies are not typically generated under normal biomedical use of a PEG-modified protein. | [8] |
Table 3: Comparative Analysis of In Vivo Toxicity
| Conjugate/Material | Animal Model | Key Findings | Reference |
| PEG-coated Gold Nanoparticles (5, 10, 30, 60 nm) | Mice | Size-dependent toxicity observed. 10 nm and 60 nm particles showed higher toxicity (liver and kidney damage) than 5 nm and 30 nm particles.[9][10][11] | [9][10][11] |
| Nanoscale Graphene Oxide (NGO) vs. NGO-PEG | Mice | PEG coating reduced the retention of NGO in the liver, lung, and spleen, and alleviated acute tissue injuries and chronic fibrosis. | [12] |
| ION/PEG-CTX-Cy5.5 Nanoparticles | Mice | No significant elevation in liver enzymes (AST and ALT) compared to control, suggesting no detectable cytotoxic effects on the liver. | [13] |
Experimental Protocols for Biocompatibility Assessment
Accurate and reproducible assessment of biocompatibility relies on standardized experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells of interest (e.g., NIH-3T3, HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound conjugate solution (sterile-filtered)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Note: It is important to test whether the nanoparticles themselves interfere with the MTT assay by running cell-free controls.[14]
Hemocompatibility: Hemolysis Assay
The hemolysis assay evaluates the potential of a material to damage red blood cells. This protocol is based on the direct contact method outlined in ISO 10993-4.[15][16][17]
Materials:
-
Fresh human blood with anticoagulant (e.g., citrate)
-
Phosphate-buffered saline (PBS)
-
This compound conjugate
-
Positive control (e.g., 1% Triton X-100)
-
Negative control (e.g., PBS)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Erythrocyte Preparation: Centrifuge fresh blood to separate the plasma. Wash the red blood cells three times with PBS. Resuspend the washed erythrocytes in PBS to a final concentration of 2% (v/v).
-
Incubation: Add the this compound conjugate to the erythrocyte suspension at various concentrations in centrifuge tubes. Include positive and negative controls.
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Absorbance Measurement: Carefully transfer the supernatant to a new tube and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
In Vivo Biocompatibility Assessment
In vivo biocompatibility testing should be conducted in compliance with guidelines such as the ISO 10993 series.[18][19][20][21] A typical in vivo study involves the administration of the test material to an animal model followed by observation for signs of toxicity and histopathological analysis of major organs.
General Protocol Outline:
-
Animal Model: Select an appropriate animal model (e.g., mice, rats).
-
Test Article Preparation: Prepare the this compound conjugate in a sterile, pyrogen-free vehicle suitable for administration.
-
Administration: Administer the conjugate via the intended clinical route (e.g., intravenous, intraperitoneal). Include a vehicle control group.
-
Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and mortality over a defined period (e.g., 14 days for acute toxicity).
-
Blood Analysis: Collect blood samples at specified time points for hematology and clinical chemistry analysis to assess effects on blood cells and organ function.
-
Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect major organs (e.g., liver, kidneys, spleen, lungs, heart) for histopathological examination to identify any tissue damage or inflammation.
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological considerations in assessing the biocompatibility of this compound conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. PEG-doxorubicin conjugates: influence of polymer structure on drug release, in vitro cytotoxicity, biodistribution, and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyethylene glycol conjugates of methotrexate varying in their molecular weight from MW 750 to MW 40000: synthesis, characterization, and structure-activity relationships in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biodegradable zwitterionic sulfobetaine polymer and its conjugate with paclitaxel for sustained drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.pku.edu.cn [chem.pku.edu.cn]
- 8. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size-dependent in vivo toxicity of PEG-coated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Influence of polyethylene glycol coating on biodistribution and toxicity of nanoscale graphene oxide in mice after intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEG-Mediated Synthesis of Highly Dispersive Multifunctional Superparamagnetic Nanoparticles: Their Physicochemical Properties and Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. haemoscan.com [haemoscan.com]
- 16. haemoscan.com [haemoscan.com]
- 17. youtube.com [youtube.com]
- 18. Biocompatibility Matrix in Device Testing (ISO 10993-1) [nabi.bio]
- 19. EN ISO 10993 - Biocompatibility testing of medical device [hygcen.de]
- 20. fda.gov [fda.gov]
- 21. emergobyul.com [emergobyul.com]
Click Chemistry Linkers: A Superior Alternative to m-PEG4-SH for Bioconjugation
In the landscape of drug development and proteomics, the precise and stable conjugation of molecules is paramount. For years, m-PEG4-SH has been a widely used linker, primarily leveraging maleimide-thiol chemistry to couple with cysteine residues on proteins. However, the emergence of click chemistry has introduced a powerful and versatile alternative that overcomes several limitations of traditional methods. This guide provides an objective comparison of click chemistry linkers and this compound, supported by experimental data, to assist researchers in selecting the optimal conjugation strategy.
Introduction to Bioconjugation Linkers
Linkers are crucial components in bioconjugation, covalently connecting a biomolecule, such as an antibody or peptide, to another molecule, like a therapeutic payload or a fluorescent dye.[1] The choice of linker and conjugation chemistry significantly impacts the stability, efficacy, and homogeneity of the final conjugate.[2][3]
This compound: The Maleimide-Thiol Standard
This compound is a polyethylene (B3416737) glycol (PEG) linker containing a terminal thiol (-SH) group.[4][5][6] Its primary application lies in its reaction with maleimide-functionalized molecules, forming a thioether bond. This reaction is highly selective for thiols, particularly the sulfhydryl groups of cysteine residues in proteins, at a pH range of 6.5-7.5.[7][8] The PEG spacer enhances the hydrophilicity and solubility of the resulting conjugate.[4]
Click Chemistry: A Paradigm Shift in Conjugation
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, with minimal and inoffensive byproducts.[9][10] The most prominent examples in bioconjugation are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[9][] These reactions form a stable triazole linkage between an azide (B81097) and an alkyne.[10][12]
Comparative Analysis: Click Chemistry vs. This compound
Experimental evidence increasingly suggests that click chemistry offers significant advantages over maleimide-thiol conjugation in terms of stability, reaction control, and the generation of homogenous products.[13][14]
Reaction Efficiency and Stoichiometry
Click chemistry reactions are known for their high efficiency and the ability to achieve controlled stoichiometry, leading to well-defined conjugates.[14][15] In contrast, maleimide-thiol conjugation can sometimes result in a heterogeneous mixture of products.[14][15]
| Feature | Maleimide-Thiol Conjugation (this compound) | Click Chemistry (SPAAC/CuAAC) | Reference |
| Typical Reaction Efficiency | >90% | >95% | [16] |
| Stoichiometry Control | Variable, can lead to diverse products | Precise, produces defined conjugates | [14][15] |
| Reaction Conditions | pH 6.5-7.5, Room Temperature | Aqueous buffer, Room Temperature | [10][16] |
| Reaction Time | 1-2 hours to overnight | 30-60 minutes to a few hours | [16][17][18] |
Stability of the Conjugate
A critical drawback of the thioether bond formed through maleimide-thiol chemistry is its susceptibility to retro-Michael addition, leading to dissociation of the conjugate, particularly in the presence of other thiols like glutathione (B108866) in vivo.[8][19][20] The triazole linkage formed by click chemistry is significantly more stable and is not prone to such exchange reactions.[16]
| Linkage Type | Stability | Susceptibility to Cleavage | Reference |
| Thioether (from Maleimide-Thiol) | Moderate (prone to retro-Michael addition) | Susceptible to exchange with other thiols | [16][20] |
| Triazole (from Click Chemistry) | Very High | Highly stable and irreversible | [16] |
Visualizing the Chemistries
To better understand the underlying mechanisms, the following diagrams illustrate the reaction pathways for both maleimide-thiol conjugation and click chemistry.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation. The following are representative protocols for maleimide-thiol and click chemistry reactions.
Protocol 1: Maleimide-Thiol Conjugation
This protocol outlines the general steps for conjugating a thiol-containing protein with a maleimide-functionalized molecule.[7][21]
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed[7]
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)[21]
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer. If necessary to reduce disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert atmosphere.[7][22]
-
Conjugation Reaction: Add the maleimide (B117702) stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (maleimide:protein).[22][23]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7][22]
-
Purification: Remove excess unreacted maleimide and other small molecules by size-exclusion chromatography or dialysis.[7]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-modified biomolecule with an alkyne-containing linker using a copper catalyst.[17][18]
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing linker
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM)[24]
-
Copper-chelating ligand (e.g., THPTA) solution (e.g., 50 mM)[24]
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM, freshly prepared)[24]
-
Reaction Buffer: Phosphate-buffered saline (PBS) or similar aqueous buffer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the azide, alkyne, CuSO4, ligand, and sodium ascorbate.
-
Reaction Setup: In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing linker in the desired molar ratio (e.g., 1:5).
-
Add Catalyst Premix: Prepare a premix of CuSO4 and the ligand (e.g., 1:5 molar ratio) and add it to the reaction mixture. The final copper concentration is typically 50-250 µM.[24]
-
Initiate Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the click reaction.[24]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.[18]
-
Purification: Purify the conjugate using a suitable method such as size-exclusion chromatography to remove the copper catalyst and excess reagents.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol details the copper-free conjugation of an azide-modified biomolecule with a strained alkyne linker.[25][26]
Materials:
-
Azide-modified biomolecule
-
Strained alkyne linker (e.g., DBCO, BCN) (10 mM stock in DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Reagents: Dissolve the azide-modified biomolecule in the reaction buffer.
-
Reaction Setup: Add the strained alkyne stock solution to the biomolecule solution. A 5-20 fold molar excess of the strained alkyne is typically used.[25][26]
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[26]
-
Purification: Remove excess, unreacted strained alkyne using size-exclusion chromatography or dialysis.[26]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical bioconjugation experiment, applicable to both maleimide-thiol and click chemistry approaches.
Conclusion: The Click Chemistry Advantage
While this compound and maleimide-thiol chemistry have been valuable tools in bioconjugation, the evidence strongly supports the superiority of click chemistry linkers for many applications. The enhanced stability of the resulting triazole linkage and the precise control over reaction stoichiometry address key limitations of the maleimide-thiol approach.[13][14] For researchers and drug developers seeking to create well-defined, stable, and highly functional bioconjugates, click chemistry, particularly the bioorthogonal SPAAC reaction, represents the current state-of-the-art and a more robust alternative.[][26]
References
- 1. Buy Linkers for Bioconjugation | Research Chemicals Products | Biosynth [biosynth.com]
- 2. symeres.com [symeres.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mPEG4-SH, or m-PEG4-thiol (CAS: 52190-55-3) - Biopharma PEG [biochempeg.com]
- 5. msesupplies.com [msesupplies.com]
- 6. purepeg.com [purepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 10. Click Chemistry [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 14. A head-to-head comparison of conjugation methods for VHHs: Random maleimide-thiol coupling versus controlled click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. axispharm.com [axispharm.com]
- 18. broadpharm.com [broadpharm.com]
- 19. d-nb.info [d-nb.info]
- 20. pubs.acs.org [pubs.acs.org]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 23. biosyn.com [biosyn.com]
- 24. jenabioscience.com [jenabioscience.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
Navigating the Stability Landscape of Thiol-Maleimide Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the covalent linkage of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, or PEGylation, is a cornerstone strategy to enhance pharmacokinetic properties. The thiol-maleimide reaction, particularly with reagents like m-PEG4-SH, has been a workhorse in this field due to its high reactivity and specificity for cysteine residues. However, the stability of the resulting thiosuccinimide linkage in the physiological environment of serum presents a significant challenge, potentially leading to premature cleavage and loss of the PEG moiety. This guide provides an objective comparison of the serum stability of traditional N-alkyl maleimide (B117702) conjugates, such as those formed from this compound, with next-generation alternatives, supported by experimental data.
The Instability Challenge: Retro-Michael Reaction
The primary mechanism compromising the stability of thiol-maleimide conjugates is the retro-Michael reaction. This reversible process can lead to the deconjugation of the PEG-thiol from the target molecule. In the thiol-rich environment of serum, with abundant albumin and glutathione, the released maleimide can react with these endogenous thiols, leading to off-target effects and a shortened in vivo half-life of the intended conjugate.
A competing reaction, the hydrolysis of the thiosuccinimide ring, can mitigate this instability. The ring-opened product is a stable succinamic acid thioether that is resistant to the retro-Michael reaction. Consequently, much of the innovation in linker technology has focused on promoting this hydrolysis step or replacing the maleimide moiety altogether with more stable alternatives.
Quantitative Comparison of Serum Stability
The following table summarizes the performance of N-alkyl maleimide conjugates (representative of this compound conjugates) and more stable alternatives based on available experimental data. It is important to note that the data is compiled from different studies and experimental conditions may vary.
| Linker Type | Bond Formed | Stability in Serum/Plasma | Key Stability Features |
| N-Alkyl Maleimide (e.g., this compound) | Thioether (Thiosuccinimide) | Moderate | Prone to retro-Michael reaction and subsequent thiol exchange with serum proteins like albumin.[1] The rate of stabilizing hydrolysis is often slow.[2] |
| N-Aryl Maleimide | Thioether (Thiosuccinimide) | High | The electron-withdrawing nature of the aryl group significantly accelerates the rate of hydrolysis of the thiosuccinimide ring, leading to a more stable, ring-opened structure that prevents the retro-Michael reaction.[1] |
| Mono-Sulfone | Thioether | High | Forms a stable, irreversible thioether bond that is not susceptible to the retro-Michael reaction.[3][4] |
| Heteroaromatic Sulfones (e.g., PODS) | Thioether | Very High | These reagents react specifically with thiols to form highly stable linkages that are resistant to the retro-Michael reaction.[5][6] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond.[1][7] |
Quantitative Stability Data
| Linker Type | % Intact Conjugate (Time in Serum/Plasma) | Half-life (t½) in Human Plasma |
| N-Alkyl Maleimide | ~33-65% (7 days)[4] | ~59.9 hours[5] |
| N-Aryl Maleimide | >80% (7 days)[4] | Not explicitly found, but significantly longer than N-alkyl maleimides. |
| Mono-Sulfone | >90% (7 days, in presence of 1 mM GSH)[8] | Not explicitly found, but significantly longer than maleimide. |
| Phenyloxadiazole Sulfone (PODS) | ~80% (72 hours)[9] | ~117 hours[5] |
| Benzothiazole Sulfone | Not explicitly found | ~135 hours[5] |
Experimental Protocols
General Protocol for Assessing Bioconjugate Stability in Serum
This protocol outlines a general method for evaluating the stability of a bioconjugate in serum, typically analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
Bioconjugate of interest (e.g., this compound conjugated to a protein)
-
Pooled human or mouse serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% trichloroacetic acid (TCA) in water, or cold acetonitrile)
-
HPLC or LC-MS system with a suitable column (e.g., C18 for reversed-phase)
2. Procedure:
-
Preparation: Prepare a stock solution of the bioconjugate in PBS.
-
Incubation: Dilute the bioconjugate stock solution into pre-warmed (37°C) serum to a final concentration (e.g., 1 mg/mL). A control sample should be prepared by diluting the bioconjugate in PBS to the same final concentration.
-
Time Points: Incubate the serum and PBS samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Quenching and Protein Precipitation: To stop the reaction and precipitate serum proteins, add a volume of cold quenching solution (e.g., three volumes of cold acetonitrile) to the serum sample aliquots. For the PBS control, simply dilute with the mobile phase.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by reverse-phase HPLC or LC-MS.
-
Data Analysis: Monitor the peak corresponding to the intact bioconjugate. The percentage of intact conjugate at each time point is calculated relative to the amount at the T=0 time point. For a more detailed analysis of degradation products and off-target conjugates, LC-MS can be employed to identify the mass of the different species.
Conclusion
While the thiol-maleimide conjugation chemistry utilized by this compound is efficient and widely adopted, the resulting thiosuccinimide linkage exhibits moderate stability in serum due to the retro-Michael reaction. For applications requiring high in vivo stability, such as long-circulating therapeutics, next-generation alternatives offer significant advantages. N-aryl maleimides enhance stability by promoting rapid, stabilizing hydrolysis of the thiosuccinimide ring. Other alternatives, such as sulfone-based linkers, form irreversible thioether bonds that are not susceptible to the retro-Michael reaction. The choice of conjugation chemistry should therefore be carefully considered based on the specific stability requirements of the final bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Thiol-PEG Linker Length on Bioconjugate Performance: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and PEGylated proteins, is critical for therapeutic success. The linker, a seemingly simple component, plays a pivotal role in determining the overall efficacy, stability, and pharmacokinetic profile of the conjugate. Among the various linker technologies, thiol-reactive polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their ability to form stable thioether bonds with cysteine residues on proteins and their inherent biocompatibility. A key parameter in the design of these linkers is the length of the PEG chain. This guide provides a comparative analysis of different length thiol-PEG linkers, supported by experimental data, to inform the selection of the optimal linker for a given application.
The length of a thiol-PEG linker can significantly impact the physicochemical properties and biological activity of a bioconjugate. Longer PEG chains can enhance solubility, increase hydrodynamic radius leading to longer circulation half-life, and shield the conjugate from proteolytic degradation and immunological recognition.[1][2][3][4] However, these advantages can come at the cost of reduced in vitro potency, as longer linkers may introduce steric hindrance, impeding the interaction of the bioconjugate with its target or hindering the release of a cytotoxic payload.[2][5] This guide will delve into these trade-offs, presenting quantitative data and detailed experimental protocols to aid in the judicious selection of thiol-PEG linker length.
Data Presentation: A Quantitative Comparison
The following tables summarize the impact of varying thiol-PEG linker lengths on key performance parameters of bioconjugates, compiled from multiple studies.
Table 1: Effect of PEG Linker Length on In Vitro Cytotoxicity of Antibody-Drug Conjugates (ADCs)
| Linker Length | Target Cell Line | IC50 (nM) | Fold Change in Potency (vs. Short/No PEG) | Reference |
| Short (e.g., PEG2-PEG4) | Various | Typically highest potency | - | [2][5] |
| Intermediate (e.g., PEG8-PEG12) | Various | Moderate potency | Slight decrease | [2] |
| Long (e.g., 4 kDa PEG) | NCI-N87 | ~22.5 | 4.5-fold reduction | [6] |
| Long (e.g., 10 kDa PEG) | NCI-N87 | ~112 | 22-fold reduction | [6] |
Table 2: Impact of PEG Linker Length on Pharmacokinetics (PK) of Bioconjugates
| Linker Length | Bioconjugate Type | Half-life (t½) | Clearance Rate | Reference |
| Short (e.g., PEG2-PEG4) | ADC | Shorter | Faster | [2] |
| Intermediate (e.g., PEG8-PEG12) | ADC | Longer | Slower | [2] |
| Long (e.g., 10 kDa) | Affibody-MMAE Conjugate | 11.2-fold increase (vs. no PEG) | Significantly reduced | [6] |
| 2 kDa vs 5 kDa | Nanoparticles | Shorter for 2 kDa | Faster for 2 kDa | [7] |
Table 3: Influence of PEG Linker Length on Nanoparticle Properties
| PEG Length (kDa) | Zeta Potential (mV) | Biodistribution | Reference |
| 2 | +28 to +30 | Less effective charge masking | [8] |
| 5 | +10 | Effective charge masking | [8] |
| 10 | +10 | Effective charge masking | [8] |
| 20 | +5 | Progressive decrease in zeta potential | [8] |
| 30 | 0 | Progressive decrease in zeta potential | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the comparative analysis of different length thiol-PEG linkers.
Protocol 1: Two-Step Thiol-PEGylation of a Protein/Antibody
Objective: To conjugate thiol-PEG linkers of varying lengths to a protein or antibody. This protocol assumes the protein has available cysteine residues for conjugation.
Materials:
-
Protein/antibody solution in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.4)
-
Thiol-PEG-Maleimide linkers of different molecular weights (e.g., PEG4, PEG8, PEG12, 2kDa, 5kDa)
-
Reducing agent (e.g., TCEP, DTT) if antibody disulfide bonds need to be reduced.
-
Conjugation Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.2)
-
Quenching solution (e.g., N-acetylcysteine or free cysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))[9][10]
Procedure:
-
Protein Preparation (if reduction is needed):
-
Dissolve the antibody in a suitable buffer.
-
Add a 10-20 fold molar excess of the reducing agent (e.g., TCEP).
-
Incubate at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Conjugation Reaction:
-
Immediately after protein preparation, add the Thiol-PEG-Maleimide linker to the protein solution. A molar excess of the PEG linker (e.g., 5-20 fold over available thiol groups) is typically used.[11]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[11] Reaction parameters such as pH, temperature, and time should be optimized for each specific protein and linker.[9]
-
-
Quenching the Reaction:
-
Add a molar excess of the quenching solution (e.g., 100-fold molar excess of N-acetylcysteine over the maleimide (B117702) reagent) to cap any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from unreacted PEG linker and other reagents using SEC or IEX.[10]
-
Monitor the purification process by UV absorbance at 280 nm.
-
-
Characterization:
-
Characterize the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Determine the drug-to-antibody ratio (DAR) or degree of PEGylation using techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or hydrophobic interaction chromatography (HIC).
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine and compare the cytotoxic potency of ADCs with different length thiol-PEG linkers.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., MTT, XTT, or a luminescence-based assay like CellTiter-Glo®)
-
96-well microplates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]
-
-
Treatment:
-
Prepare serial dilutions of the ADCs with different PEG linkers in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the cells for a defined period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC using a suitable curve-fitting software.[5]
-
Protocol 3: Pharmacokinetic (PK) Study in a Murine Model
Objective: To evaluate the impact of PEG linker length on the pharmacokinetic profile of a bioconjugate.
Materials:
-
Animal model (e.g., mice or rats)
-
Bioconjugates with different length thiol-PEG linkers
-
Sterile dosing solutions and administration equipment (e.g., syringes, needles)
-
Blood collection supplies (e.g., capillary tubes, collection tubes with anticoagulant)
-
Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Dosing:
-
Administer a single intravenous (IV) dose of each bioconjugate to a group of animals.[12] The dose will depend on the specific bioconjugate and study design.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) post-administration.[12]
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Determine key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Mandatory Visualization
Experimental and Conceptual Workflows
References
- 1. ClinPGx [clinpgx.org]
- 2. benchchem.com [benchchem.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scielo.br [scielo.br]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Thiol-PEGylation: A Comparative Analysis of m-PEG4-SH and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of polyethylene (B3416737) glycol (PEG) conjugation, or PEGylation, is a critical step in the development of biotherapeutics. This guide provides a comprehensive comparison of methods to quantify the degree of PEGylation, with a focus on thiol-reactive chemistries. We will explore the use of m-PEG4-SH and compare its performance with common alternatives, supported by experimental data and detailed protocols to inform your selection of the optimal quantification strategy.
The covalent attachment of PEG chains to therapeutic proteins and peptides can significantly enhance their pharmacokinetic and pharmacodynamic properties. Thiol-reactive PEGylating agents, which target cysteine residues, offer a site-specific approach to conjugation. Among these, reagents that form disulfide bonds, such as this compound, are utilized for applications where a cleavable linkage is desired. However, for many applications, a more stable, permanent linkage is preferred. This guide will delve into the methods used to quantify the degree of PEGylation and compare this compound with alternative thiol-reactive reagents that form stable thioether bonds.
Comparing Quantification Methodologies for PEGylation
A variety of analytical techniques are available to determine the degree of PEGylation, each with its own advantages and limitations. The choice of method often depends on the specific protein, the type of PEG used, and the desired level of precision and throughput.
Key Quantification Techniques:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that separates the PEGylated protein from the unreacted protein and free PEG.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time.
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. The retention time will be altered upon PEGylation.
-
Charged Aerosol Detection (CAD): A detector for HPLC that is particularly useful for quantifying PEG, as it does not require a chromophore. It provides a response proportional to the mass of the analyte.[1][2][3]
-
-
Mass Spectrometry (MS): A powerful tool for determining the precise molecular weight of the PEGylated protein.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Colorimetric Assays:
-
Iodine-Barium Chloride Assay: A simple and rapid method where PEG forms a colored complex with an iodine-barium chloride solution. The absorbance is proportional to the PEG concentration.[10]
-
Table 1: Comparison of Common Methods for Quantifying the Degree of PEGylation
| Method | Principle | Advantages | Disadvantages | Typical Sensitivity |
| HPLC with CAD | Chromatographic separation followed by universal mass-based detection.[1][2][3] | High precision and accuracy, can quantify both PEGylated protein and free PEG.[2] | Requires specialized detector, can be complex to set up. | Low nanogram range on-column.[3] |
| MALDI-TOF MS | Ionization and mass analysis of intact protein-PEG conjugate.[4][5][6] | Provides precise mass information, allowing for unambiguous determination of PEG-to-protein ratio.[6] | Can be sensitive to sample purity and matrix effects, may not be suitable for highly heterogeneous samples.[5] | Picomole to femtomole range. |
| ¹H-NMR Spectroscopy | Quantifies specific proton signals from PEG and protein.[7][8][9] | Provides absolute quantification without the need for a standard curve of the PEGylated protein, non-destructive.[7] | Lower sensitivity compared to MS, requires higher sample concentrations, can be complex for large proteins.[8] | Microgram to milligram range. |
| Iodine-Barium Chloride Assay | Colorimetric reaction of PEG with iodine-barium chloride complex.[10] | Simple, rapid, and inexpensive. | Indirect method, can be prone to interference from other sample components, sensitivity is dependent on PEG molecular weight.[10] | Microgram range. |
Thiol-Reactive PEGylation: A Comparison of this compound and Alternatives
While this compound forms a readily cleavable disulfide bond, many therapeutic applications demand a more robust and stable linkage. Thiol-reactive alternatives that form stable thioether bonds include reagents with maleimide, vinyl sulfone, and iodoacetamide (B48618) functional groups.
Key Thiol-Reactive Chemistries:
-
m-PEG-Thiol (e.g., this compound): Reacts with activated thiols to form a disulfide bond. This bond can be cleaved by reducing agents.[11][12]
-
m-PEG-Maleimide: Reacts with thiols via a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols at a pH range of 6.5-7.5.[13][14][15]
-
m-PEG-Vinyl Sulfone: Also reacts with thiols through a Michael addition to form a stable thioether bond. The reaction typically occurs at a slightly higher pH (around 8.0-9.0) compared to maleimides.[15][][17]
-
m-PEG-Iodoacetamide: Reacts with thiols via nucleophilic substitution to form a stable thioether bond. This reaction is typically performed at a pH of 7.5-8.5.[18][19]
Table 2: Performance Comparison of Thiol-Reactive PEGylation Reagents
| Reagent Chemistry | Bond Type | Reaction pH | Reaction Speed | Bond Stability | Key Considerations |
| m-PEG-Thiol | Disulfide | 7.0 - 8.0 | Moderate | Reducible | Cleavable linkage, useful for drug delivery systems requiring release of the payload.[11][12] |
| m-PEG-Maleimide | Thioether | 6.5 - 7.5 | Fast | High | Highly specific for thiols at near-neutral pH. Maleimide can undergo hydrolysis at higher pH.[13][14][15] |
| m-PEG-Vinyl Sulfone | Thioether | 8.0 - 9.0 | Moderate | Very High | Forms a very stable bond. Reaction is slower than with maleimides.[15][][17] |
| m-PEG-Iodoacetamide | Thioether | 7.5 - 8.5 | Moderate | High | Forms a stable bond. Reagent is light-sensitive and should be handled accordingly.[18][19] |
Visualizing the Workflow: Quantifying PEGylation
The general workflow for PEGylating a protein and subsequently quantifying the degree of PEGylation involves several key steps, from the initial reaction to the final data analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantification of PEGylation. Below are representative protocols for key techniques.
Protocol 1: PEGylation of a Protein with m-PEG-Maleimide
This protocol describes a general procedure for the site-specific PEGylation of a protein containing a free cysteine residue using an m-PEG-Maleimide reagent.[13][14]
Materials:
-
Protein containing a free thiol group in a thiol-free buffer (e.g., phosphate-buffered saline, pH 7.0).
-
m-PEG-Maleimide.
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-Maleimide in the Reaction Buffer to a concentration that will result in a 5 to 20-fold molar excess of PEG to protein in the final reaction mixture.
-
PEGylation Reaction: Add the m-PEG-Maleimide solution to the protein solution. Gently mix and allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted m-PEG-Maleimide. Incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography.
Protocol 2: Quantification of PEGylation by MALDI-TOF Mass Spectrometry
This protocol provides a general method for determining the degree of PEGylation using MALDI-TOF MS.[4][5]
Materials:
-
Purified PEGylated protein sample.
-
Unmodified protein control.
-
MALDI Matrix Solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid in a suitable solvent like acetonitrile/water with 0.1% TFA).
-
MALDI-TOF Mass Spectrometer.
Procedure:
-
Sample Preparation: Mix the purified PEGylated protein sample (approximately 1 µL of a 1 mg/mL solution) with the MALDI matrix solution (1 µL) directly on the MALDI target plate. Allow the mixture to air-dry to form crystals. Repeat for the unmodified protein control.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectra in the appropriate mass range for the unmodified and PEGylated protein.
-
Data Analysis:
-
Determine the average molecular weight of the unmodified protein (MW_protein).
-
Determine the average molecular weight of the PEGylated protein (MW_PEGylated_protein).
-
Calculate the mass difference: ΔMW = MW_PEGylated_protein - MW_protein.
-
Calculate the degree of PEGylation: Degree = ΔMW / MW_PEG, where MW_PEG is the molecular weight of the PEG reagent used.
-
Protocol 3: Quantification of PEGylation by ¹H-NMR Spectroscopy
This protocol outlines a general procedure for quantifying the degree of PEGylation using ¹H-NMR.[7][8]
Materials:
-
Purified, lyophilized PEGylated protein.
-
Deuterium oxide (D₂O).
-
Internal standard (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the lyophilized PEGylated protein (e.g., 1-5 mg) and dissolve it in a known volume of D₂O. Add a precise amount of the internal standard (e.g., a known concentration of DMSO).
-
Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H-NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic signal for the repeating ethylene (B1197577) glycol units of PEG (typically a sharp singlet around 3.6 ppm).
-
Identify a well-resolved signal from the protein (e.g., from aromatic amino acids) or the signal from the internal standard.
-
Integrate the area of the PEG signal (I_PEG) and the protein/internal standard signal (I_ref).
-
Calculate the molar ratio of PEG to protein using the known number of protons contributing to each signal. The degree of PEGylation can then be determined based on the known protein concentration.
-
Conclusion
The quantification of PEGylation is a multifaceted process with a range of available techniques and reagents. For applications requiring a cleavable linkage, this compound is a suitable choice. However, for the majority of applications where a stable conjugate is desired, alternatives such as m-PEG-maleimide, m-PEG-vinyl sulfone, and m-PEG-iodoacetamide offer robust thioether linkages. The choice of quantification method will depend on the required accuracy, sensitivity, and available instrumentation. HPLC with CAD and MALDI-TOF MS offer high precision and are widely used in the biopharmaceutical industry. ¹H-NMR provides a valuable orthogonal method for absolute quantification. By carefully selecting the appropriate PEGylation chemistry and quantification method, researchers can ensure the development of well-characterized and effective biotherapeutics.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. covalx.com [covalx.com]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of thiols and disulfides on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Functional Activity of PEGylated Proteins
For researchers, scientists, and drug development professionals, confirming the retained biological activity of a PEGylated protein is a critical step in the development of long-acting therapeutics. This guide provides a comparative overview of key functional assays, complete with experimental protocols and supporting data, to aid in the selection of the most appropriate validation methods.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, or PEGylation, is a widely used strategy to enhance the therapeutic properties of biopharmaceuticals. This modification can improve a protein's pharmacokinetic profile, increase its stability, and reduce its immunogenicity. However, the addition of PEG chains can also sterically hinder the protein's interaction with its target, potentially leading to a decrease in its biological activity. Therefore, rigorous functional validation is paramount.
This guide delves into the most common and effective in vitro and in vivo assays for assessing the functional activity of PEGylated enzymes, cytokines, and antibodies, providing a framework for robust and reliable characterization.
I. Functional Assays for PEGylated Enzymes
The primary function of an enzyme is to catalyze a specific biochemical reaction. Assays for PEGylated enzymes, therefore, focus on quantifying their catalytic efficiency.
In Vitro Enzyme Kinetic Assays
Enzyme kinetic assays are fundamental for determining the specific activity of an enzyme. These assays measure the rate of product formation or substrate consumption under defined conditions.
Comparative Data: Activity of PEGylated vs. Non-PEGylated Enzymes
| Enzyme | PEGylation Strategy | Assay Principle | Retained Activity (%) vs. Non-PEGylated | Reference |
| α-Chymotrypsin | Covalent attachment to lysine (B10760008) residues | Hydrolysis of Suc-Ala-Ala-Pro-Phe-pNA | 50-80% (dependent on PEG size and degree of PEGylation) | [1] |
| Lysozyme | Solid-phase PEGylation | Lysis of Micrococcus lysodeikticus cells | Significantly reduced | [2] |
| Asparaginase | Covalent attachment to lysine residues | Conversion of L-asparagine to L-aspartic acid and ammonia | Variable, dependent on PEGylation site | [3] |
Experimental Protocol: In Vitro Enzyme Kinetics of PEGylated α-Chymotrypsin
1. Materials:
- PEGylated and non-PEGylated α-chymotrypsin (α-CT)
- Substrate: N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-Ala-Pro-Phe-pNA)
- Buffer: 10 mM potassium phosphate (B84403) buffer, pH 7.1
- 96-well microplate
- Microplate reader capable of measuring absorbance at 410 nm
2. Procedure:
- Prepare a stock solution of the substrate in a suitable organic solvent (e.g., DMSO) and then dilute it in the phosphate buffer to various concentrations (e.g., 0 to 0.5 mM).
- Prepare solutions of both PEGylated and non-PEGylated α-CT in the phosphate buffer to a final concentration of 0.8 μM.
- Add 100 µL of the substrate solutions to the wells of the 96-well plate.
- To initiate the reaction, add 100 µL of the enzyme solution to each well.
- Immediately place the plate in the microplate reader and measure the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes). The increase in absorbance corresponds to the formation of p-nitroaniline.
- Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
- Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Kₘ and Vₘₐₓ).
- Compare the specific activity (Vₘₐₓ/[Enzyme]) of the PEGylated α-CT to that of the non-PEGylated enzyme to determine the percentage of retained activity.[1]
Workflow for Enzyme Kinetic Assay
Caption: Workflow for a typical in vitro enzyme kinetic assay.
II. Functional Assays for PEGylated Cytokines
Cytokines exert their biological effects by binding to specific cell surface receptors and initiating intracellular signaling cascades, often leading to cellular proliferation or differentiation. Functional assays for PEGylated cytokines aim to quantify these cellular responses.
In Vitro Cell Proliferation Assays (MTT/WST-1)
Cell proliferation assays are widely used to determine the bioactivity of cytokines. These colorimetric assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
Comparative Data: Bioactivity of PEGylated vs. Non-PEGylated Cytokines
| Cytokine | PEGylation Strategy | Assay Principle | Retained Activity (%) vs. Non-PEGylated | Reference |
| Granulocyte-Colony Stimulating Factor (G-CSF) | N-terminal PEGylation | Proliferation of NFS-60 cells | Similar in vivo efficacy despite potential in vitro differences | [4][5][6][7][8] |
| Interferon-α2a | Branched PEGylation | Antiviral activity assay | ~7% | [9] |
| Interleukin-2 (IL-2) | Site-specific PEGylation | Proliferation of CTLL-2 cells | Variable, dependent on PEGylation site and size | [9] |
Experimental Protocol: Cytokine-Induced Cell Proliferation Assay (WST-1)
1. Materials:
- PEGylated and non-PEGylated cytokine (e.g., IL-2)
- Cytokine-dependent cell line (e.g., CTLL-2)
- Complete cell culture medium
- WST-1 cell proliferation reagent
- 96-well cell culture plate
- Microplate reader capable of measuring absorbance at 420-480 nm
2. Procedure:
- Seed the cytokine-dependent cells into a 96-well plate at an optimized density (e.g., 4 x 10³ cells/well for CTLL-2) in 100 µL of culture medium.
- Prepare serial dilutions of the PEGylated and non-PEGylated cytokine in culture medium.
- Add 100 µL of the cytokine dilutions to the appropriate wells. Include wells with cells only (negative control) and medium only (background control).
- Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 µL of WST-1 reagent to each well.
- Incubate the plate for an additional 1-4 hours at 37°C.
- Gently shake the plate for 1 minute.
- Measure the absorbance of the samples at a wavelength between 420 and 480 nm using a microplate reader.
- Subtract the background absorbance from all readings.
- Plot the absorbance values against the cytokine concentration and determine the EC₅₀ (half-maximal effective concentration) for both the PEGylated and non-PEGylated cytokine.
- Compare the EC₅₀ values to determine the relative bioactivity.[10]
Signaling Pathway for Cytokine-Induced Proliferation
Caption: Generalized cytokine signaling pathway leading to cell proliferation.
III. Functional Assays for PEGylated Antibodies
The primary function of a therapeutic antibody is to bind specifically to its target antigen. Therefore, assays for PEGylated antibodies focus on evaluating their binding affinity and kinetics.
In Vitro Binding Assays
1. Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a common method to determine the binding affinity of an antibody. It measures the ability of the PEGylated antibody to compete with a labeled (e.g., biotinylated) reference antibody for binding to the immobilized antigen.
Comparative Data: Binding Affinity of PEGylated vs. Non-PEGylated Antibodies
| Antibody Fragment | PEGylation Strategy | Assay Principle | Change in Binding Affinity vs. Non-PEGylated | Reference |
| Trastuzumab Fab | N-terminal and site-specific C-terminal PEGylation | Surface Plasmon Resonance | 2 to 3-fold decrease | [11] |
| Anti-Sialoadhesin mAbs | Covalent attachment to lysine residues | Competitive ELISA | Slight reduction | [5] |
Experimental Protocol: Competitive ELISA for Binding Affinity
1. Materials:
- PEGylated and non-PEGylated antibody
- Target antigen
- Biotinylated reference antibody (specific to the same antigen)
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Streptavidin-HRP conjugate
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- 96-well ELISA plate
2. Procedure:
- Coat the wells of a 96-well plate with the target antigen in coating buffer overnight at 4°C.
- Wash the plate three times with wash buffer.
- Block the wells with blocking buffer for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
- Prepare serial dilutions of the PEGylated and non-PEGylated antibodies (the competitors).
- In a separate plate or tubes, pre-incubate the competitor dilutions with a constant concentration of the biotinylated reference antibody for 1 hour at room temperature.
- Transfer the competitor/biotinylated antibody mixtures to the antigen-coated plate.
- Incubate for 1-2 hours at room temperature.
- Wash the plate five times with wash buffer.
- Add streptavidin-HRP conjugate to each well and incubate for 30-60 minutes at room temperature.
- Wash the plate five times with wash buffer.
- Add TMB substrate and incubate in the dark until a color develops.
- Stop the reaction by adding the stop solution.
- Measure the absorbance at 450 nm.
- Plot the absorbance against the competitor concentration and determine the IC₅₀ (half-maximal inhibitory concentration) for both the PEGylated and non-PEGylated antibodies. A higher IC₅₀ indicates lower binding affinity.[12][13][14][15]
2. Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of biomolecular interactions.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: General workflow for an SPR experiment to determine binding kinetics.
IV. In Vivo Functional Assays
While in vitro assays provide valuable information on the intrinsic activity of a PEGylated protein, in vivo studies are essential to evaluate its efficacy in a physiological context.
Comparative Data: In Vivo Efficacy of PEGylated vs. Non-PEGylated Proteins
| Protein | PEGylation Strategy | In Vivo Model | Key Finding | Reference |
| G-CSF | N-terminal PEGylation | Mouse models of chemotherapy-induced neutropenia | Single dose of PEG-G-CSF was as effective as multiple doses of non-PEG-G-CSF in promoting neutrophil recovery. | [4][5][6][7][8] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | Lysine PEGylation | Mouse cancer models | PEGylated TIMP-1 showed extended plasma half-life and inhibited cancer cell invasion. | [16] |
| Polypeptide HM-3 | N-terminal PEGylation | Mouse tumor models | SC-mPEG₂₀k-HM-3 showed superior anti-tumor activity compared to the non-PEGylated form. | [17][18] |
Experimental Protocol: In Vivo Efficacy of PEGylated G-CSF in a Mouse Model of Chemotherapy-Induced Neutropenia
1. Animals and Acclimation:
- Use an appropriate mouse strain (e.g., BALB/c).
- Acclimate the animals for at least one week before the experiment.
2. Induction of Neutropenia:
- Administer a chemotherapeutic agent (e.g., cyclophosphamide) to induce neutropenia. The dose and schedule should be optimized based on preliminary studies.
3. Treatment Groups:
- Divide the mice into the following groups:
- Vehicle control (e.g., saline)
- Non-PEGylated G-CSF (multiple daily doses)
- PEGylated G-CSF (single dose)
4. Drug Administration:
- Administer the G-CSF formulations (or vehicle) via a suitable route (e.g., subcutaneous injection) at predetermined time points after chemotherapy.
5. Monitoring:
- Collect blood samples from the mice at regular intervals (e.g., daily or every other day).
- Perform complete blood counts (CBCs) to determine the absolute neutrophil count (ANC).
6. Data Analysis:
- Plot the mean ANC for each group over time.
- Compare the nadir (lowest point) of the ANC and the time to neutrophil recovery between the different treatment groups.
- Statistical analysis (e.g., ANOVA) should be used to determine the significance of the observed differences.[4][5][6][7][8]
V. Commercial Assay Kits
For standardized and convenient analysis, a variety of commercial ELISA kits are available for the quantification of PEGylated proteins and for the detection of anti-PEG antibodies.
Commercially Available ELISA Kits
| Kit Name | Manufacturer | Application |
| PEGylated Protein ELISA Kit (ab133065) | Abcam | Quantification of PEGylated proteins in various biological samples. |
| High Sensitivity Polyethylene Glycol (PEG) ELISA Kit (DEIA6158) | Creative Diagnostics | Detection of both PEGylated proteins and unconjugated PEG.[19] |
| PEG ELISA Kits | Life Diagnostics | A range of kits for detecting PEGylated proteins and anti-PEG antibodies in different species.[20] |
Conclusion
The selection of appropriate functional assays is crucial for the successful development of PEGylated protein therapeutics. This guide provides a comparative overview of key in vitro and in vivo assays, along with detailed protocols and supporting data, to assist researchers in making informed decisions. A combination of different assays, targeting various aspects of the protein's function, will provide the most comprehensive and reliable assessment of the biological activity of a PEGylated protein. By carefully validating the functional integrity of their PEGylated candidates, researchers can increase the likelihood of developing safe and effective long-acting biopharmaceuticals.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Pegylated granulocyte-colony stimulating factor versus non-pegylated granulocyte-colony stimulating factor for peripheral blood stem cell mobilization: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between a single dose of PEG G-CSF and multiple doses of non-PEG G-CSF: a systematic review and meta-analysis from Clinical Practice Guidelines for the use of G-CSF 2022 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WST-1 Assay Protocol for Cell Viability [sigmaaldrich.cn]
- 11. mdpi.com [mdpi.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 17. In Vivo Anti-Tumor Activity of Polypeptide HM-3 Modified by Different Polyethylene Glycols (PEG) | MDPI [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. lifediagnostics.com [lifediagnostics.com]
A Comparative Guide to m-PEG4-SH and Other Crosslinking Agents for Hydrogel Formulation
In the dynamic fields of drug delivery, tissue engineering, and regenerative medicine, hydrogels have emerged as critical biomaterials due to their highly hydrated, three-dimensional networks that mimic the native extracellular matrix (ECM).[1] The choice of crosslinking agent is paramount in tailoring the physicochemical properties of these hydrogels to suit specific biomedical applications. This guide provides a detailed comparison of methoxy-poly(ethylene glycol)-thiol (m-PEG4-SH) with other common crosslinking agents, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their material selection.
The crosslinking of poly(ethylene glycol) (PEG) hydrogels can be achieved through various chemical reactions.[2] This guide will focus on the comparison of thiol-maleimide chemistry, the reaction utilized by this compound, against other prevalent Michael-type addition reactions and photopolymerization methods. The comparisons will be based on key performance indicators such as gelation kinetics, mechanical properties, swelling behavior, and biocompatibility, supported by experimental data from peer-reviewed studies.
Performance Comparison of Hydrogel Crosslinking Chemistries
The selection of a crosslinking agent significantly influences the final properties and in vivo performance of a hydrogel. The following tables summarize quantitative data comparing hydrogels formed using different crosslinking chemistries. The data is primarily derived from studies comparing 4-arm PEG-maleimide (a close structural analog to this compound) with other multi-arm PEG derivatives.
Table 1: Gelation Time and Mechanical Properties
| Crosslinking Chemistry | Polymer System | Gelation Time | Young's Modulus (10% w/v PEG) | Storage Modulus (G') |
| Thiol-Maleimide | 4-arm PEG-Maleimide (PEG-4MAL) + Dithiol Crosslinker | ~1–5 min[1] | Variable, can be tuned to match soft tissues[1][3] | ~5.8 kPa (48% polymer conc.)[4] |
| Thiol-Acrylate | 4-arm PEG-Acrylate (PEG-4A) + Dithiol Crosslinker | ~60 min[1] | Lower than PEG-4MAL at same concentration[1] | Not explicitly stated |
| Thiol-Vinyl Sulfone | 4-arm PEG-Vinyl Sulfone (PEG-4VS) + Dithiol Crosslinker | ~30–60 min[1] | Lower than PEG-4MAL at same concentration[1] | Not explicitly stated |
| Photopolymerization | PEG-Diacrylate (PEG-DA) + Photoinitiator + UV light | ~10 min[1] | Can be tuned over a broad range (0.01–2.46 MPa)[5] | Not explicitly stated |
| Oxime Click Chemistry | 8-arm Aminooxy PEG + Glutaraldehyde | Tunable[6] | 258 Pa to 4196 Pa[6] | Not explicitly stated |
| Enzymatic Crosslinking | Thiolated PEG + Horseradish Peroxidase/H₂O₂ | Dependent on enzyme/substrate concentration[7][8] | Not explicitly stated | Not explicitly stated |
Table 2: Swelling Properties and Biocompatibility
| Crosslinking Chemistry | Polymer System | Equilibrium Swelling Ratio (Qm) | Minimum Gelation Concentration | Cell Viability |
| Thiol-Maleimide | 4-arm PEG-Maleimide (PEG-4MAL) + Dithiol Crosslinker | Lower than PEG-4A and PEG-4VS, indicating higher crosslinking efficiency.[1] Qm > 500 for 3% gels, ~150 for 4% gels.[1] | As low as 3%[1] | High[1] |
| Thiol-Acrylate | 4-arm PEG-Acrylate (PEG-4A) + Dithiol Crosslinker | Higher than PEG-4MAL, indicating a more loosely cross-linked network.[1] | 7.5%[1] | Lower than PEG-4MAL[1] |
| Thiol-Vinyl Sulfone | 4-arm PEG-Vinyl Sulfone (PEG-4VS) + Dithiol Crosslinker | Higher than PEG-4MAL at lower concentrations.[1] | 4%[1] | Lower than PEG-4MAL[1] |
| Photopolymerization | PEG-Diacrylate (PEG-DA) + Photoinitiator + UV light | Low, suggesting a dense network.[1] Swelling ratio of 2.2–31.5 depending on MW and concentration.[5] | 7.5%[1] | Can be cytotoxic depending on photoinitiator concentration and UV exposure. |
| Oxime Click Chemistry | 8-arm Aminooxy PEG + Glutaraldehyde | Tunable[6] | Not explicitly stated | High[6] |
| Enzymatic Crosslinking | Thiolated PEG + Horseradish Peroxidase/H₂O₂ | Not explicitly stated | Not explicitly stated | Limited during gelation[7] |
Key Advantages of Thiol-Maleimide Crosslinking
The data consistently highlights several advantages of the thiol-maleimide crosslinking chemistry, which is the reaction pathway for this compound:
-
Rapid Gelation Kinetics: Thiol-maleimide reactions are significantly faster than other Michael-type additions like thiol-acrylate and thiol-vinyl sulfone, occurring in minutes at physiological pH.[1] This is crucial for in situ gelation applications, ensuring uniform cell distribution and conforming to defect shapes.[1]
-
High Reaction Specificity and Efficiency: The reaction between a thiol and a maleimide (B117702) is highly specific, leading to more efficient crosslinking.[1] This results in hydrogels with improved network structure, lower swelling ratios, and superior mechanical properties compared to less efficient chemistries at the same polymer concentration.[1]
-
Tunable Mechanical Properties: PEG-maleimide hydrogels can be formulated to exhibit a wide range of Young's moduli, mimicking the stiffness of various soft tissues.[1][3] This is achieved by adjusting the polymer weight percentage.[1]
-
Excellent Biocompatibility: The mild reaction conditions and high specificity of the thiol-maleimide reaction contribute to high cell viability for encapsulated cells.[1] PEG itself is well-known for its low protein adsorption, minimal inflammatory profile, and history of safe in vivo use.[1][9]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for hydrogel formation using different crosslinking chemistries.
Protocol 1: Thiol-Maleimide Hydrogel Formation (based on PEG-4MAL)
-
Macromer Preparation: Dissolve the 4-arm PEG-Maleimide (PEG-4MAL) macromer in a suitable buffer (e.g., phosphate-buffered saline, PBS, or triethanolamine, TEA, buffer at pH 7.4).[1]
-
Bioactive Molecule Incorporation (Optional): If desired, functionalize the PEG-4MAL by reacting it with a thiol-containing peptide (e.g., RGD for cell adhesion) for a specified time (e.g., 30 minutes at 37°C).[10]
-
Crosslinking: Add a dithiol crosslinker, such as a protease-degradable peptide with cysteine residues at both ends (e.g., GCRDVPMSMRGGDRCG), to the functionalized PEG-4MAL solution.[1][11] The ratio of cysteine to remaining maleimide groups should be stoichiometrically balanced (1:1).[1]
-
Gelation: Gently mix the components. Gelation should occur within 1-5 minutes at room temperature or 37°C.[1]
Protocol 2: Photopolymerization of PEG-DA Hydrogels
-
Macromer and Initiator Preparation: Dissolve the PEG-diacrylate (PEG-DA) macromer in PBS. Add a photoinitiator (e.g., Irgacure 2959 at 0.05% w/v).[1]
-
Molding: Place the precursor solution into a mold of the desired shape.
-
Crosslinking: Expose the solution to UV light (e.g., 365 nm, 10 mW/cm²) for a specified duration (e.g., 10 minutes) to initiate polymerization and crosslinking.[1]
Visualizing the Crosslinking Process and Applications
Diagrams are essential for understanding complex biological and chemical processes. The following Graphviz diagrams illustrate the thiol-maleimide crosslinking workflow and a potential signaling pathway influenced by these hydrogels in tissue engineering.
Caption: Workflow for Thiol-Maleimide Hydrogel Formation.
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biocompatible Hydrogels by Oxime Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rheological Analysis of the Gelation Kinetics of an Enzyme Cross-linked PEG Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biocompatibility of PEG-based hydrogels in primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration [frontiersin.org]
In Vivo Performance of m-PEG4-SH Modified Nanoparticles: A Comparative Guide
The surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance their in vivo performance for drug delivery and imaging applications. The attachment of methoxy-PEG-thiol (m-PEG-SH) moieties, in particular, leverages the strong affinity of the thiol group for noble metal surfaces like gold and the protein-repellent properties of the PEG chain. This guide provides a comparative analysis of the in vivo behavior of nanoparticles functionalized with m-PEG-SH and its variants, drawing upon experimental data to illustrate key performance differences against non-PEGylated and alternatively PEGylated nanoparticles.
Comparison of In Vivo Performance
The in vivo efficacy of PEGylated nanoparticles is critically influenced by factors such as the molecular weight and surface density of the PEG chains. These parameters directly impact blood circulation half-life, biodistribution, and ultimately, the therapeutic or diagnostic outcome.
Pharmacokinetics: Prolonging Circulation Time
A primary advantage of PEGylation is the extension of a nanoparticle's circulation half-life. The hydrophilic PEG chains create a "stealth" effect, reducing opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.
A study on methotrexate-loaded chitosan (B1678972) nanoparticles demonstrated a clear correlation between the molecular weight and surface density of methoxy (B1213986) PEG (mPEG) and the pharmacokinetic profile in Sprague Dawley rats. As shown in the table below, increasing the mPEG molecular weight and surface density led to a significant increase in the area under the plasma drug concentration-time curve (AUC), indicating prolonged systemic circulation.
| Nanoparticle Formulation | mPEG Molecular Weight (Da) | Degree of Substitution (%) | AUC (0-72h) (μg·h/mL) |
| MTX/CS NP | - | - | 1.8 ± 0.3 |
| MTX/mPEG2000-g-CS NP | 2000 | 4.1 | 4.5 ± 0.6 |
| MTX/mPEG2000-g-CS NP | 2000 | 8.5 | 6.2 ± 0.8 |
| MTX/mPEG2000-g-CS NP | 2000 | 18.2 | 8.9 ± 1.1 |
| MTX/mPEG5000-g-CS NP | 5000 | 8.7 | 10.3 ± 1.3 |
Data summarized from a study by Bachir et al. on methotrexate-loaded chitosan nanoparticles.[1][2]
Biodistribution: Altering Organ Accumulation
The biodistribution profile of nanoparticles is significantly altered by PEGylation. Non-PEGylated nanoparticles are rapidly cleared from circulation and accumulate predominantly in the liver and spleen. In contrast, PEGylated nanoparticles exhibit reduced accumulation in these organs, leading to increased potential for reaching the target tissue, such as a tumor, through the enhanced permeability and retention (EPR) effect.
In a study investigating gold nanoparticles (GNPs) as MRI contrast agents, the impact of mPEG-SH modification was assessed in tumor-bearing mice. While PEGylation did not entirely prevent uptake by macrophage-rich organs, it did influence the accumulation in the tumor. For instance, 4 nm GNPs modified with mPEG-SH (1 kDa) showed a trend towards increased tumor accumulation at 72 hours post-injection compared to their non-PEGylated counterparts.
| Nanoparticle Formulation | Time Post-Injection (h) | % Injected Dose in Tumor | % Injected Dose in Liver | % Injected Dose in Spleen |
| 4 nm GNPs (Non-PEGylated) | 24 | ~0.8 | ~18 | ~15 |
| 4 nm GNPs-PEG (1 kDa) | 24 | ~0.7 | ~20 | ~16 |
| 4 nm GNPs (Non-PEGylated) | 72 | ~0.6 | ~15 | ~12 |
| 4 nm GNPs-PEG (1 kDa) | 72 | ~1.0 | ~17 | ~14 |
Data adapted from a study by Al-dasoqi et al. on gold nanoparticles.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments.
Pharmacokinetic Study Protocol
-
Animal Model: Male Sprague Dawley rats (200-250 g) are used.
-
Administration: Nanoparticle formulations (e.g., MTX/mPEG-g-CS NPs) are administered intravenously via the tail vein at a specified dose.
-
Blood Sampling: Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours) into heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation at 3,000 rpm for 10 minutes.
-
Drug Quantification: The concentration of the drug (e.g., methotrexate) in the plasma is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Pharmacokinetic parameters, including the area under the curve (AUC), are calculated using appropriate software.[1][2]
In Vivo Biodistribution Study Protocol
-
Animal Model: Tumor-bearing mice (e.g., BALB/c mice with 4T1 mammary carcinoma xenografts) are used.
-
Nanoparticle Labeling: For quantitative analysis, nanoparticles are often labeled with a radioactive isotope or a fluorescent dye.
-
Administration: The nanoparticle formulation is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting: At selected time points post-injection (e.g., 24 and 72 hours), mice are euthanized, and major organs (liver, spleen, kidneys, heart, lungs) and the tumor are excised.
-
Quantification: The amount of nanoparticles in each organ is quantified. For radiolabeled nanoparticles, this is done using a gamma counter. For fluorescently labeled nanoparticles, imaging systems or homogenization followed by fluorescence measurement can be used. For metallic nanoparticles like gold, inductively coupled plasma mass spectrometry (ICP-MS) is employed to determine the elemental content.[3][4]
-
Data Presentation: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
Diagrams are essential for representing complex experimental processes in a clear and understandable manner.
Caption: Workflow for an in vivo biodistribution study of m-PEG-SH modified nanoparticles.
This guide highlights the significant impact of m-PEG-SH modification on the in vivo performance of nanoparticles. The ability to prolong circulation and alter biodistribution underscores the importance of surface functionalization in the rational design of nanomedicines for enhanced therapeutic and diagnostic efficacy. Researchers and drug development professionals should carefully consider the molecular weight and surface density of the PEG chains to optimize the in vivo behavior of their nanoparticle platforms.
References
A Comparative Guide to m-PEG4-SH: Applications, Limitations, and Alternatives in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The functionalization of biomolecules and nanoparticles is a cornerstone of modern therapeutic and diagnostic development. Among the vast array of chemical tools available, methoxy-polyethylene glycol-thiol, specifically with four ethylene (B1197577) glycol units (m-PEG4-SH), has emerged as a widely utilized linker. Its defined length, hydrophilic nature, and reactive thiol group offer a versatile platform for a multitude of applications. However, like any tool, this compound possesses inherent limitations that necessitate a thorough understanding and consideration of alternatives. This guide provides an objective comparison of this compound's performance with other technologies, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation bioconjugates and drug delivery systems.
Core Applications of this compound
The utility of this compound stems from its unique trifunctional structure: a methoxy (B1213986) cap providing stability, a hydrophilic PEG spacer, and a terminal thiol group for conjugation. This combination lends itself to several key applications:
-
Bioconjugation: The thiol group of this compound is highly reactive towards maleimide-functionalized molecules, forming a stable thioether bond. This "thiol-maleimide click chemistry" is a cornerstone of bioconjugation, enabling the precise attachment of PEG chains to proteins, peptides, and other biomolecules. This process, known as PEGylation, can enhance the solubility, stability, and in vivo circulation time of therapeutic proteins.[1][2]
-
Nanoparticle Surface Modification: The thiol group exhibits a strong affinity for noble metal surfaces, such as gold and silver. This allows for the straightforward functionalization of nanoparticles, creating a hydrophilic PEG shell that improves their colloidal stability and biocompatibility, and reduces non-specific protein adsorption.[3] This "stealth" property is crucial for evading the mononuclear phagocyte system and prolonging circulation time in vivo.
-
Drug Delivery: As a discrete PEG (dPEG®) linker, this compound is frequently incorporated into more complex drug delivery systems, such as antibody-drug conjugates (ADCs) and targeted nanoparticles. The PEG spacer can improve the solubility of hydrophobic drugs and create a defined distance between the targeting moiety and the payload, which can be critical for optimal therapeutic activity.[4][5]
Limitations of this compound and the "PEG Dilemma"
Despite its widespread use, the PEG component of this compound is not without its drawbacks, a set of challenges often referred to as the "PEG dilemma". Furthermore, the thiol-maleimide linkage, while popular, has its own stability concerns.
-
Immunogenicity and Accelerated Blood Clearance (ABC): A significant portion of the human population has pre-existing anti-PEG antibodies, likely due to exposure to PEG in cosmetics and pharmaceuticals.[6] Repeated administration of PEGylated materials can induce the production of anti-PEG IgM, leading to a phenomenon known as accelerated blood clearance (ABC).[7][8][9] This rapid clearance of the therapeutic from circulation can drastically reduce its efficacy.
-
Steric Hindrance: The flexible and hydrated PEG chain, while providing a "stealth" effect, can also sterically hinder the interaction of the conjugated molecule with its target.[10] This can lead to a decrease in binding affinity and biological activity. For instance, increasing the number of PEG chains on a protein has been shown to decrease its binding affinity to its substrate.[10]
-
Instability of the Thioether Bond: The thioether bond formed from the reaction of a thiol with a maleimide (B117702) is susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866), which is abundant intracellularly.[1][11][12] This can lead to the premature release of the conjugated payload, potentially causing off-target toxicity.
-
Oxidation of the Thiol Group: The terminal thiol group of this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds and prevent its intended conjugation reaction. This necessitates careful handling and storage conditions to maintain its reactivity.
Performance Comparison with Alternatives
To overcome the limitations of this compound, researchers have explored a range of alternative linkers and conjugation chemistries.
Alternatives to the PEG Linker
Polysarcosine (pSar) and polypeptides have emerged as promising biodegradable and non-immunogenic alternatives to PEG.
| Feature | This compound | Polysarcosine (pSar) Linker | Polypeptide Linker |
| Immunogenicity | Can elicit anti-PEG antibodies, leading to ABC phenomenon.[6] | Considered non-immunogenic.[13] | Generally low immunogenicity, especially when using naturally occurring amino acids. |
| Pharmacokinetics | Prone to accelerated blood clearance upon repeated administration.[7] | Can exhibit slower clearance rates and longer half-life compared to equivalent length PEG.[6] | Tunable; can be designed for specific circulation times. |
| Drug Loading Capacity | Can be limited by the hydrophobicity of the payload.[14] | May allow for higher drug-to-antibody ratios (DARs) by more effectively masking payload hydrophobicity.[6] | Can be engineered to optimize drug loading. |
| Biodegradability | Non-biodegradable.[6] | Biodegradable into natural metabolites.[6] | Biodegradable into amino acids.[6] |
Alternatives to the Thiol-Reactive Maleimide Group
To address the instability of the maleimide-thiol linkage, alternative thiol-reactive groups that form more stable bonds have been developed.
| Thiol-Reactive Group | Resulting Linkage | Stability | Key Features |
| Maleimide | Thioether | Moderate; susceptible to retro-Michael reaction.[1][11] | Fast reaction kinetics at physiological pH.[2][14] |
| Vinyl Sulfone | Thioether | High; forms a stable, irreversible bond.[2][14] | Good selectivity for thiols; generally slower reaction rate than maleimides.[2][14] |
| Haloacetamide (e.g., Iodoacetamide) | Thioether | High; forms a stable, irreversible bond.[2] | Slower reaction kinetics compared to maleimides.[2] |
Quantitative Comparison of Conjugate Stability:
A study directly comparing the stability of maleimide-PEG and mono-sulfone-PEG conjugates demonstrated the superior stability of the sulfone linkage. In the presence of 1 mM reduced glutathione at 37°C over seven days, the mono-sulfone-PEG conjugate retained >90% of its conjugation, whereas the maleimide-PEG conjugate retained <70%.[5][15] This highlights the potential for significant premature drug release from maleimide-based conjugates in a reducing intracellular environment.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies.
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
This protocol describes the conjugation of a thiol-containing molecule (e.g., this compound) to a maleimide-activated protein.
Materials:
-
Maleimide-activated protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the maleimide-activated protein in the degassed conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare the this compound Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.
-
Quenching: Add a final concentration of 1 mM β-mercaptoethanol or cysteine to quench any unreacted maleimide groups.
-
Purification: Remove excess, unreacted this compound and quenching reagent using a desalting column or dialysis.
Protocol 2: Assessment of Conjugate Stability
This protocol outlines a method to compare the in vitro stability of different bioconjugates.
Materials:
-
Purified bioconjugate (e.g., Protein-Maleimide-S-PEG4-m)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Sample Preparation: Dissolve the purified conjugate in PBS (pH 7.4) to a known concentration.
-
Stability Assay: Add GSH to a final concentration of 1-5 mM. Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
Quenching: Quench the reaction by adding TFA to a final concentration of 0.1%.
-
Analysis: Analyze the samples by RP-HPLC. Monitor the decrease in the peak corresponding to the intact conjugate and the appearance of peaks for the cleaved products over time.
-
Data Analysis: Calculate the percentage of intact conjugate remaining at each time point.
Protocol 3: Quantification of Surface Thiol Groups on Nanoparticles
This protocol describes the use of Ellman's reagent to quantify the number of thiol groups on the surface of nanoparticles.[1]
Materials:
-
Thiolated nanoparticle suspension
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)
-
Phosphate (B84403) buffer, 0.1 M, pH 8.0
-
Cysteine standards
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Cysteine Standards: Prepare a series of cysteine standards of known concentrations in phosphate buffer.
-
Prepare Ellman's Reagent Solution: Prepare a 4 mg/mL solution of Ellman's reagent in 0.1 M phosphate buffer, pH 8.0.
-
Standard Curve: To each cysteine standard, add the Ellman's reagent solution and incubate for 15-30 minutes at room temperature. Measure the absorbance at 412 nm. Plot absorbance versus cysteine concentration to generate a standard curve.
-
Sample Measurement: Add the Ellman's reagent solution to the thiolated nanoparticle suspension and incubate for 15-30 minutes.
-
Analysis: Measure the absorbance of the nanoparticle sample at 412 nm.
-
Calculation: Use the standard curve to determine the concentration of thiol groups in the nanoparticle sample. The number of thiols per nanoparticle can then be calculated if the nanoparticle concentration is known.
Protocol 4: Evaluation of Accelerated Blood Clearance (ABC) Phenomenon in Mice
This protocol provides a general framework for assessing the immunogenicity of PEGylated nanoparticles.[9]
Materials:
-
PEGylated nanoparticles
-
Control (non-PEGylated) nanoparticles
-
Female BALB/c mice (6-8 weeks old)
-
Saline solution
-
Blood collection supplies (e.g., heparinized capillaries)
-
ELISA kit for anti-PEG IgM detection
Procedure:
-
Animal Groups: Divide mice into at least two groups: a control group and a test group.
-
First Injection (Induction Phase): Inject the test group with a low dose of PEGylated nanoparticles (e.g., 0.1 µmol phospholipid/kg for liposomes) intravenously. Inject the control group with saline.
-
Rest Period: Allow a period of 7-14 days for an immune response to develop.
-
Blood Sampling (Pre-Second Injection): Collect a small blood sample from each mouse to measure the baseline anti-PEG IgM levels using an ELISA.
-
Second Injection (Effector Phase): Inject both the control and test groups with a higher, therapeutic dose of the PEGylated nanoparticles.
-
Pharmacokinetic Study: Collect blood samples at various time points after the second injection (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).
-
Analysis: Quantify the concentration of the nanoparticles in the blood samples. Plot the concentration-time curves for both groups.
-
Evaluation: A significantly faster clearance of the nanoparticles in the test group compared to the control group indicates the induction of the ABC phenomenon. Measure anti-PEG IgM levels in the collected serum samples to correlate with the pharmacokinetic data.
Visualizing Key Concepts and Workflows
Caption: Overview of this compound applications, limitations, and alternatives.
Caption: Experimental workflow for assessing the stability of bioconjugates.
Caption: Signaling pathway of the Accelerated Blood Clearance (ABC) phenomenon.
Conclusion
This compound remains a valuable and versatile tool in the bioconjugation and drug delivery toolbox. Its well-defined structure and reliable reactivity make it suitable for a wide range of applications. However, researchers and drug developers must be cognizant of its limitations, particularly the potential for immunogenicity and the instability of the commonly used maleimide linkage. The emergence of alternatives such as polysarcosine, polypeptides, and more stable thiol-reactive chemistries like vinyl sulfones, offers promising avenues to circumvent these issues. The choice of linker should be a strategic decision based on a thorough evaluation of the specific application, considering factors such as the desired in vivo circulation time, the potential for repeated dosing, and the required stability of the final conjugate. As the field of targeted therapeutics continues to evolve, a nuanced understanding of these chemical tools will be paramount in the design of safer and more effective treatments.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming anti-PEG antibody mediated accelerated blood clearance of PEGylated liposomes by pre-infusion with high molecular weight free PEG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetics and Anti-Tumor Efficacy of PEGylated Liposomes Co-Loaded with Cisplatin and Mifepristone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - Research Repository [repository.essex.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of m-PEG4-SH
For researchers and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as m-PEG4-SH (Methoxypolyethylene glycol-thiol), is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
While specific safety data sheets for this compound may vary, the general principles for handling thiol-containing polyethylene (B3416737) glycol (PEG) compounds provide a strong basis for safe disposal.[1] It is imperative to treat all this compound waste, including the pure compound, solutions, and contaminated materials, as chemical waste.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with all local, state, and federal regulations.[2]
Personal Protective Equipment (PPE) and Handling
Before beginning any procedure involving this compound, it is mandatory to don the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, with an eyewash station and safety shower readily accessible.[1][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, or a face shield. | Protects against splashes and aerosols.[1] |
| Skin Protection | Nitrile rubber gloves (double-gloving is recommended) and a flame-resistant lab coat. | Prevents skin contact and contamination of personal clothing.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Essential for preventing direct contact with the skin.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably under a chemical fume hood. | Minimizes inhalation of any potential vapors or aerosols.[1] |
Step-by-Step Disposal Protocol
The proper segregation and containment of this compound waste are crucial to prevent environmental contamination and ensure regulatory compliance.[1] Do not dispose of this compound down the drain or in regular solid waste.[2][3][4]
Experimental Protocol for Waste Handling and Disposal:
-
Waste Identification and Segregation :
-
Treat all materials contaminated with this compound as chemical waste. This includes unused compound, solutions, and disposable labware such as pipette tips, tubes, and gloves.[1][2]
-
Avoid mixing this compound waste with other chemical waste streams unless their compatibility has been verified. Incompatible chemicals can react, potentially leading to the generation of hazardous gases or other dangerous situations.[2]
-
-
Containerization :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container should be chemically compatible and leak-proof. The label must explicitly state that the container holds thiol-containing waste.[1]
-
Solid Waste : Place all contaminated solid materials, such as gloves, pipette tips, and paper towels, into a sealed plastic bag. This bag should then be placed in a designated solid hazardous waste container.[1]
-
-
Labeling :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.[2]
-
-
Waste Accumulation and Storage :
-
Arranging for Disposal :
-
Once a waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for pickup.[2]
-
Provide the EHS department with a complete and accurate description of the waste.[2] All chemical waste should be disposed of through a licensed contractor, in accordance with all institutional and governmental regulations.[1]
-
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Ensure the area is well-ventilated.[3][4]
-
Wear PPE : Don the appropriate personal protective equipment before addressing the spill.[5][6]
-
Containment : Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3][4][5][6]
-
Collection : Carefully collect the absorbed material and place it into a designated chemical waste container.[3][4]
-
Decontamination : Decontaminate the affected surfaces and any equipment by scrubbing with alcohol.[5][6]
-
Disposal : Dispose of all contaminated materials as hazardous waste according to the procedures outlined above.[5][6] Do not flush any spilled material into the sewer system.[3][4]
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling m-PEG4-SH
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling m-PEG4-SH, a thiol-containing PEGylation reagent. Adherence to these procedures will ensure safe handling, minimize risk, and support the integrity of your experiments.
Immediate Safety and Handling at a Glance
| Property | Value |
| Chemical Name | 2,5,8,11-Tetraoxatridecane-13-thiol |
| Synonyms | m-PEG4-thiol, mPEG4-SH |
| CAS Number | 52190-53-3 |
| Molecular Formula | C9H20O4S |
| Molecular Weight | 224.32 g/mol [2] |
| Appearance | Colorless liquid |
| Storage Conditions | Store at -18°C for long-term storage, avoid light and oxygen.[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The following PPE is mandatory when handling this compound to prevent skin and eye contact and to avoid inhalation of any potential vapors.
| PPE Category | Specific Recommendation | Rationale |
| Hand Protection | Nitrile or other common chemical-resistant gloves. | To prevent skin contact.[1] |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes.[1] |
| Body Protection | Standard laboratory coat. | To protect skin and clothing from spills. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. | mPEG-SH is not classified as a respiratory hazard.[1] However, all handling of the pure substance should be done in a chemical fume hood to contain odors. |
Operational Plan: A Step-by-Step Guide for Safe Handling
Following a standardized operational plan minimizes the risk of exposure and contamination.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Store: Store the container upright in a designated, well-ventilated, and cool area at -18°C for long-term stability.[2] Keep away from oxidizing agents.[1]
Preparation and Use in a Typical Conjugation Reaction
This protocol is a general guideline for the conjugation of this compound to a maleimide-activated protein and should be adapted for specific experimental needs.
-
Work in a Fume Hood: All steps involving the handling of pure this compound should be performed in a certified chemical fume hood to control potential odors.
-
Prepare Solutions:
-
Protein Solution: Dissolve the maleimide-activated protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 6.5 and 7.5.
-
This compound Solution: Immediately before use, prepare a stock solution of this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
-
Conjugation:
-
Purification: Remove excess, unreacted this compound using a desalting column or dialysis.
Disposal Plan: Managing Waste Safely and Responsibly
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and unpleasant odors.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Place in a sealed, properly labeled waste container. |
| Contaminated Consumables (gloves, pipette tips, etc.) | Place in a designated, sealed plastic bag. Before final disposal in a biohazard or chemical waste container, treat with a 10% bleach solution within a fume hood to oxidize the thiol and reduce odor. |
| Contaminated Glassware | Immediately immerse in a 10% bleach solution within a fume hood and allow to soak for at least 24 hours to neutralize the thiol. After decontamination, wash thoroughly with laboratory detergent and water. |
| Aqueous Waste from Reaction/Purification | Treat with a 10% bleach solution in a fume hood to oxidize the thiol before disposal down the drain with copious amounts of water, if permitted by local regulations. Always check and comply with institutional and local wastewater disposal policies. |
Visualizing the Workflow
To further clarify the procedural steps, the following diagrams illustrate the key decision-making and operational workflows for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
